Benzyne
Description
Properties
CAS No. |
462-80-6 |
|---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.1 g/mol |
IUPAC Name |
cyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H4/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
KLYCPFXDDDMZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC#CC=C1 |
Canonical SMILES |
C1=CC#CC=C1 |
Other CAS No. |
462-80-6 |
Synonyms |
benzyne |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Structure and Bonding of Benzyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyne (C₆H₄), a fleeting and highly reactive intermediate, has captivated chemists for decades. Its unique structure, featuring a formal triple bond within a six-membered aromatic ring, challenges conventional bonding paradigms. This in-depth technical guide provides a comprehensive exploration of the structure and bonding of o-benzyne, synthesizing experimental data and theoretical models. We delve into the nuanced details of its geometry, the intricacies of its electronic structure as described by molecular orbital and valence bond theories, and the experimental methodologies employed to probe this transient species. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's fundamental properties, which are critical for harnessing its synthetic potential and understanding its role in various chemical transformations.
Introduction
The existence of this compound as a transient intermediate was first postulated to explain the outcomes of certain nucleophilic aromatic substitution reactions that proceeded via an elimination-addition mechanism. Unlike stable alkynes with linear geometries, the triple bond in this compound is incorporated into a planar hexagonal ring, leading to significant ring strain and exceptional reactivity. This guide focuses on o-benzyne, the most studied isomer, and provides a detailed analysis of its structural parameters, the theoretical frameworks that rationalize its bonding, and the sophisticated experimental techniques used for its characterization.
The Structure of this compound: A Distorted Alkyne
The geometry of this compound deviates significantly from that of a typical alkyne. The carbons of the formal triple bond are sp²-hybridized, a stark contrast to the sp-hybridization found in linear alkynes. This hybridization is a consequence of the geometric constraints imposed by the benzene (B151609) ring.
Quantitative Geometric Parameters
Numerous experimental and computational studies have been conducted to determine the precise bond lengths and angles of o-benzyne. The data reveals a highly strained and distorted hexagonal ring.
| Parameter | Experimental (Microwave Spectroscopy)[1][2][3] | Computational (CCSD(T))[1][2][3] | Benzene (for comparison)[4][5] |
| Bond Lengths (Å) | |||
| C1≡C2 | 1.264(3) | 1.24 | - |
| C2–C3 | 1.390(3) | - | 1.397 |
| C3–C4 | 1.403(3) | - | 1.397 |
| C4–C5 | 1.404(3) | - | 1.397 |
| C-H | 1.095(9) - 1.099(4) | - | 1.084 |
| Bond Angles (°) | |||
| ∠C6-C1-C2 | ~129 | - | 120 |
| ∠C1-C2-C3 | ~125 | - | 120 |
The C1≡C2 "triple" bond in this compound is significantly longer and weaker than the triple bond in acetylene (B1199291) (1.20 Å).[1][2][3] The adjacent C-C bonds are slightly shorter than those in benzene, and the bond angles around the "triple" bond are severely distorted from the ideal 180° of a linear alkyne.
Strain Energy
The immense reactivity of this compound is a direct consequence of its high strain energy. The strain arises from the severe angle distortion of the sp²-hybridized carbons involved in the triple bond and the poor overlap of the orbitals forming the in-plane π-bond. The strain energy of this compound is estimated to be around 50-63 kcal/mol.
Bonding Theories: Rationalizing the "Triple" Bond
The unusual bonding in this compound can be described by both molecular orbital (MO) theory and valence bond (VB) theory.
Molecular Orbital (MO) Theory
A molecular orbital description of this compound provides a detailed picture of its electronic structure. The key feature is the formation of the third bond in the plane of the ring. This bond results from the sideways overlap of two adjacent sp² hybrid orbitals. This overlap is poor, leading to a weak and highly reactive bond. The π-system of the benzene ring remains largely intact, perpendicular to this in-plane "π-type" bond.
Valence Bond (VB) Theory
From a valence bond perspective, the structure of this compound can be described as a resonance hybrid of several contributing structures, including a diradical form. However, the primary description involves a strained σ-bond framework with a conventional aromatic π-system, and a weak, in-plane π-bond formed from the overlap of two sp² orbitals. The high reactivity is attributed to the high energy of this strained structure and the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital), which is the antibonding orbital of the in-plane π-bond.
Experimental Protocols for this compound Characterization
Due to its transient nature, studying this compound requires specialized experimental techniques. Matrix isolation spectroscopy and microwave spectroscopy have been particularly instrumental in elucidating its structure.
Matrix Isolation Spectroscopy
This technique allows for the trapping and spectroscopic study of highly reactive species at cryogenic temperatures.
Methodology:
-
Precursor Selection: A suitable precursor molecule that can generate this compound upon photolysis or pyrolysis is chosen (e.g., phthalic anhydride).
-
Matrix Gas Deposition: The precursor is mixed with a large excess of an inert gas (e.g., argon or neon) at low pressure.
-
Co-deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to temperatures as low as 4 K. This forms a solid, inert matrix in which the precursor molecules are isolated.
-
Generation of this compound: The matrix-isolated precursor is irradiated with UV light of a specific wavelength to induce photodecomposition and the formation of this compound.
-
Spectroscopic Analysis: The trapped this compound is then characterized using various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-Vis), or electron paramagnetic resonance (EPR) spectroscopy. The inert matrix prevents the reactive this compound molecules from dimerizing or reacting with each other, allowing for their detailed spectroscopic analysis.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its precise geometry can be determined.
Methodology:
-
This compound Generation: this compound is generated in the gas phase immediately before the measurement. A common method is to pass a precursor (e.g., o-diiodobenzene) through a high-temperature pyrolysis nozzle or to use a pulsed-discharge nozzle with a suitable precursor gas mixture.[1][6]
-
Supersonic Expansion: The generated this compound, along with a carrier gas (e.g., argon or neon), is expanded into a high-vacuum chamber through a pulsed nozzle. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures.
-
Microwave Irradiation: The cooled molecular beam is passed through a microwave cavity where it is irradiated with microwave radiation.
-
Detection: When the frequency of the microwave radiation matches a rotational transition of this compound, the molecules absorb the radiation. This absorption is detected, and the precise frequency of the transition is measured.
-
Structural Determination: By measuring a series of rotational transitions for the parent molecule and its isotopically substituted analogs (e.g., ¹³C or deuterium (B1214612) labeled), a complete and highly accurate molecular structure can be determined.[1][2][3]
Conclusion
The structure and bonding of this compound represent a fascinating deviation from standard organic chemistry principles. Its distorted geometry and the unique nature of its in-plane "triple" bond are a direct result of the constraints of the aromatic ring. A combination of sophisticated experimental techniques, particularly matrix isolation and microwave spectroscopy, and high-level computational studies has provided a detailed and consistent picture of this highly reactive intermediate. For researchers in drug development and organic synthesis, a thorough understanding of this compound's electronic structure and reactivity is paramount for designing novel synthetic routes and understanding complex reaction mechanisms. The continued exploration of this compound and its derivatives promises to unlock new avenues in chemical synthesis and materials science.
References
- 1. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. [PDF] Molecular Structure of o-Benzyne from Microwave Measurements | Semantic Scholar [semanticscholar.org]
- 4. Video: Structure of Benzene: Molecular Orbital Model [jove.com]
- 5. Benzene’s bond lengths corrected | Research | Chemistry World [chemistryworld.com]
- 6. pubs.aip.org [pubs.aip.org]
Aromaticity and Ring Strain Analysis of Benzyne: A Technical Guide
Introduction
Benzyne (ortho-benzyne or 1,2-didehydrobenzene) is a highly reactive intermediate derived from a benzene (B151609) ring by the removal of two adjacent hydrogen atoms. Its fleeting existence, characterized by a unique electronic structure, has fascinated chemists for decades. This technical guide provides an in-depth analysis of two key physicochemical properties of this compound: its aromaticity and ring strain. Understanding these characteristics is crucial for predicting its reactivity and harnessing its potential in organic synthesis, a field of significant interest to researchers, scientists, and drug development professionals.
The Dichotomy of Aromaticity and Ring Strain
This compound presents a fascinating case where the principles of aromaticity and ring strain are in delicate balance. While the core hexagonal ring retains its aromatic character, the presence of a highly distorted "triple bond" introduces significant strain, rendering the molecule exceptionally reactive.
Aromaticity of the this compound Core
The aromaticity of this compound is a subject of considerable theoretical interest. The molecule retains a cyclic, planar structure with a continuous loop of six π-electrons, fulfilling the criteria for Hückel's rule (4n+2 π electrons, where n=1). However, the "triple bond" is not a conventional alkyne-like triple bond. It is formed by the overlap of two adjacent sp² hybridized orbitals in the plane of the ring, orthogonal to the aromatic π-system. Consequently, the two electrons in this in-plane π-bond do not participate in the delocalized aromatic system.[1] This preserves the 6π-electron aromaticity of the benzene ring.
Computational methods are essential for quantifying the aromaticity of such a transient species. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used indices. NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring (e.g., NICS(1)), with negative values indicating aromaticity. The HOMA index, based on bond length deviations from an ideal aromatic system, ranges from 0 (non-aromatic) to 1 (fully aromatic).
The Nature and Consequence of Ring Strain
The geometry of the six-membered ring in this compound is significantly distorted to accommodate the "triple bond". The ideal 180° bond angle for an sp-hybridized carbon in a linear alkyne is impossible to achieve within the hexagonal framework. This deviation from ideal bond angles results in substantial angle strain. The overlap of the two sp² orbitals forming the in-plane π-bond is poor, leading to a weak and highly reactive bond.
The strain energy of this compound has been estimated to be in the range of 42-50 kcal/mol. This high degree of ring strain is the primary driving force for this compound's exceptional reactivity, making it a potent electrophile and dienophile in various chemical transformations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure, aromaticity, and energetics of this compound, with benzene provided as a reference for comparison.
Table 1: Structural and Energetic Data
| Parameter | This compound (o-C₆H₄) | Benzene (C₆H₆) |
| Bond Lengths (Å) | ||
| C1≡C2 | ~1.26 | - |
| C1-C6 | ~1.38 | 1.39 |
| C2-C3 | ~1.38 | 1.39 |
| C3-C4 | ~1.40 | 1.39 |
| C4-C5 | ~1.39 | 1.39 |
| C5-C6 | ~1.40 | 1.39 |
| Strain Energy (kcal/mol) | ~42-50 | 0 |
| Heat of Formation (gas, 298.15 K) (kJ/mol) | ~444 | 82.9 ± 0.4 |
Table 2: Aromaticity Indices
| Aromaticity Index | This compound (o-C₆H₄) (Calculated) | Benzene (C₆H₆) (Calculated) |
| NICS(0) (ppm) | -8.0 to -9.5 | -7.0 to -9.9 |
| NICS(1) (ppm) | -10.0 to -11.5 | -9.7 to -11.5 |
| NICS(1)zz (ppm) | -28.0 to -30.0 | -28.8 to -34.7 |
| HOMA | ~0.9 (for the 6π system) | ~1.0 |
Note: Calculated values for aromaticity indices can vary depending on the computational method and basis set used.
Experimental and Computational Protocols
The fleeting nature of this compound necessitates specialized techniques for its generation, trapping, and characterization.
Generation and Trapping of this compound
This compound is typically generated in situ from stable precursors. A common laboratory-scale method involves the thermal or photochemical decomposition of a precursor molecule within an inert matrix at cryogenic temperatures.
Experimental Protocol: Matrix Isolation of this compound from Phthalic Anhydride (B1165640)
-
Precursor Preparation: Phthalic anhydride is sublimed under vacuum to ensure purity.
-
Matrix Gas Preparation: A mixture of the precursor and a large excess of an inert matrix gas (e.g., Argon, typically in a ratio of 1:1000) is prepared in a gas handling line.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a temperature of 10-20 K by a closed-cycle helium cryostat. Deposition is carried out under high vacuum (10⁻⁶ to 10⁻⁷ mbar).
-
Generation: The matrix-isolated phthalic anhydride is irradiated with a UV lamp (e.g., a high-pressure mercury lamp with a specific wavelength filter, often around 254 nm) to induce photodecarbonylation and photodecarboxylation, yielding this compound, CO, and CO₂.
-
Spectroscopic Analysis: The matrix is then analyzed using spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, to identify the vibrational frequencies of the trapped this compound molecule.
Spectroscopic and Computational Characterization
Experimental Protocol: Gas-Phase Photoelectron Spectroscopy of this compound
-
This compound Generation: A suitable precursor, such as a substituted halobenzene, is introduced into the gas phase. This compound is generated via a gas-phase reaction, for example, by pyrolysis or by reaction with a strong base.
-
Ionization: The gas-phase mixture containing this compound is irradiated with a high-energy photon source (e.g., a He(I) discharge lamp or synchrotron radiation) to cause photoionization.
-
Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.
-
Data Analysis: The photoelectron spectrum, a plot of electron counts versus binding energy, provides information about the electronic structure and energy levels of the molecular orbitals of this compound.
Computational Protocol: Calculation of NICS values for this compound
-
Geometry Optimization: The geometry of the this compound molecule is optimized using a suitable level of theory, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).
-
NICS Calculation Setup: A "ghost" atom (Bq) is placed at the geometric center of the benzene ring (for NICS(0)) and at a specified distance perpendicular to the ring plane (e.g., 1.0 Å for NICS(1)).
-
NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.
-
NICS Value Extraction: The isotropic magnetic shielding value of the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value. For NICSzz, the zz-component of the shielding tensor is used.
Visualizing Key Relationships
The interplay between this compound's structure, reactivity, and characterization can be visualized through logical diagrams.
Conclusion
This compound occupies a unique position in organic chemistry, simultaneously exhibiting the stability of an aromatic ring and the high reactivity conferred by significant ring strain. This duality makes it a powerful and versatile intermediate in synthesis. A thorough understanding of its structural and energetic properties, gained through a combination of experimental techniques and computational modeling, is paramount for its effective utilization in the development of novel molecules and pharmaceuticals. This guide has provided a comprehensive overview of the current understanding of this compound's aromaticity and ring strain, offering valuable data and procedural insights for researchers in the field.
References
Unraveling the Stability of Benzyne Isomers: A Computational Perspective
A Technical Guide for Researchers and Drug Development Professionals
The fleeting existence of benzynes, highly reactive intermediates derived from benzene, has long captivated the scientific community. Their unique electronic structure and high reactivity make them valuable synthons in organic chemistry, yet their inherent instability poses significant challenges for experimental characterization. Computational chemistry has emerged as an indispensable tool for elucidating the intrinsic properties of these elusive species. This technical guide provides an in-depth analysis of the computational studies on the relative stability of the three benzyne isomers: ortho-, meta-, and para-benzyne.
Relative Stability of this compound Isomers
The stability of this compound isomers is a subject of considerable computational investigation. The consensus from numerous studies is that in the singlet ground state, ortho-benzyne is the most stable isomer, followed by meta-benzyne, with para-benzyne being the least stable. This stability trend is primarily attributed to the nature and extent of the interaction between the two radical electrons.
In o-benzyne, the radical orbitals are in close proximity, leading to a significant through-space interaction that stabilizes the singlet state.[1][2][3] The interaction in m-benzyne also has a significant through-space component.[2][3] In contrast, the radical centers in p-benzyne are too far apart for effective through-space overlap; instead, stability is derived from a less effective through-bond interaction.[1][2][3]
The diradical nature of benzynes makes them excellent candidates for study using multireference computational methods, which are adept at handling static and dynamic electron correlation.[1][3] The energy difference between the lowest lying singlet state and the triplet state, known as the singlet-triplet gap, is a key indicator of the diradical character and reactivity.[1] o-Benzyne exhibits the largest singlet-triplet gap, while p-benzyne has the smallest, reflecting the different coupling mechanisms between the radical electrons.[1]
Quantitative Energetic Data
The relative energies of the singlet and triplet states of the this compound isomers have been calculated using various high-level computational methods. The following table summarizes key energetic data from the literature.
| Isomer | State | Relative Energy (kcal/mol) | Singlet-Triplet Splitting (kcal/mol) | Computational Method | Reference |
| o-Benzyne | Singlet | 0.0 | 37.5 | MR-AQCC/cc-pVTZ | [1] |
| Triplet | 37.5 | MR-AQCC/cc-pVTZ | [1] | ||
| m-Benzyne | Singlet | 23.4 | 21.0 | MR-AQCC/cc-pVTZ | |
| Triplet | 44.4 | MR-AQCC/cc-pVTZ | |||
| p-Benzyne | Singlet | 35.8 | 3.8 | MR-AQCC/cc-pVTZ | [1] |
| Triplet | 39.6 | MR-AQCC/cc-pVTZ | [1] |
Note: Relative energies are calculated with respect to the o-benzyne singlet state.
Computational Methodologies
A variety of computational methods have been employed to study this compound isomers, each with its own strengths and limitations. The choice of method is critical for obtaining accurate and reliable results, particularly given the multireference character of these diradical species.
Key Experimental Protocols (Computational)
1. Density Functional Theory (DFT)
-
Protocol: Geometry optimizations and frequency calculations are often performed using DFT methods. Common functionals include B3LYP and M06-2X.[4][5] A reasonably large basis set, such as 6-311+G(d,p), is typically used to provide a good balance between accuracy and computational cost.[5] DFT can provide a rapid means to assess the relative stabilities of arynes.[4]
-
Application: Useful for initial geometry optimizations and for studying substituted this compound systems where multireference calculations may be computationally prohibitive.[6][7] However, standard DFT methods can sometimes struggle to accurately describe the diradical nature of benzynes, and unrestricted DFT calculations may be necessary.[8]
2. Multireference Methods
-
Protocol: To accurately capture the electronic structure of this compound isomers, multireference methods are often necessary.[1][3][9] The Complete Active Space Self-Consistent Field (CASSCF) method is a common starting point.[2][10] The active space should be chosen carefully to include the key orbitals involved in the diradical character, such as the σ, σ, π, and π orbitals. An (8,8) active space (8 electrons in 8 orbitals) has been shown to be effective.[1][2][3]
-
Further Correlation: To include dynamic electron correlation, methods like Multireference Configuration Interaction with Singles and Doubles (MR-CISD) or Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) are applied on top of the CASSCF wavefunction.[1][3][8] These methods provide highly accurate energies and properties.
Visualizing Relationships and Workflows
Logical Relationship of this compound Isomer Stability
The following diagram illustrates the relative energy levels of the singlet and triplet states of the this compound isomers, highlighting the greater stability of the ortho isomer in its singlet state.
Caption: Relative energy levels of this compound isomers.
Typical Computational Workflow for this compound Stability Analysis
The diagram below outlines a standard workflow for the computational investigation of this compound isomer stability.
Caption: A typical computational workflow for studying this compound isomers.
Conclusion
Computational studies have been instrumental in providing a detailed understanding of the factors governing the stability of this compound isomers. The established stability order of ortho > meta > para for the singlet ground state is well-supported by high-level multireference calculations. The insights gained from these computational investigations are not only of fundamental academic interest but also have practical implications for synthetic chemists seeking to harness the reactivity of these transient intermediates in the development of novel pharmaceuticals and functional materials. The continued development of computational methodologies promises to further refine our understanding of these fascinating and highly reactive molecules.
References
- 1. Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) Study of the Geometries and Energies for ortho-, meta- and para-Benzyne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) Study of the Geometries and Energies for ortho-, meta- and para-Benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comporgchem.com [comporgchem.com]
- 6. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational predictions of substituted this compound and indolyne regioselectivities [escholarship.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) Study of the Geometries and Energies for ortho-, meta- and para-Benzyne | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Identification of Transient Benzyne Intermediates: A Technical Guide
Abstract
Benzyne, a highly reactive and transient intermediate derived from an aromatic ring by the removal of two adjacent substituents, plays a pivotal role in modern organic synthesis. Its fleeting nature, characterized by a strained "triple bond" within the six-membered ring, makes direct observation challenging.[1][2] The elucidation of its structure and reactivity has been heavily reliant on sophisticated spectroscopic techniques coupled with trapping experiments. This guide provides an in-depth overview of the primary spectroscopic methods employed for the direct detection and characterization of this compound intermediates, including matrix isolation spectroscopy (IR, UV-Vis), transient absorption spectroscopy, mass spectrometry, and microwave spectroscopy. Detailed experimental protocols, comparative quantitative data, and logical workflows are presented to serve as a comprehensive resource for researchers in chemistry and drug development.
Generation of this compound for Spectroscopic Analysis
Due to their extreme reactivity, this compound intermediates must be generated in situ for spectroscopic study.[2] The choice of precursor and generation method is critical and often tailored to the specific spectroscopic technique being employed. Common methods include dehydrohalogenation of aryl halides, thermal or photochemical decomposition of specialized precursors, and mild fluoride-induced elimination.[1][3][4]
Several pathways can be utilized to generate this compound from various precursors. These methods are broadly categorized as thermal, photochemical, or base-induced elimination reactions.[1][5][6] The selection of a particular method often depends on the requirements of the spectroscopic technique and the desired reaction conditions. For instance, photochemical methods are highly suitable for low-temperature matrix isolation studies.[7]
Caption: General pathways for generating the transient this compound intermediate.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique that allows for the study of highly reactive species by trapping them in an inert, solid matrix (e.g., argon or neon) at cryogenic temperatures (typically below 20 K).[1][6] This environment prevents the reactive intermediates from dimerizing or reacting further, enabling their characterization by conventional spectroscopic methods like Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the unique vibrational modes of this compound, particularly the characteristic carbon-carbon triple bond stretch. The vibrational frequency of this bond in o-benzyne is found at 1846 cm⁻¹, which is significantly lower than that of a typical unstrained alkyne (~2150 cm⁻¹), reflecting the high degree of strain in the molecule.[2] This characteristic peak, along with other fingerprint vibrations, provides definitive evidence for the presence of the this compound intermediate. Computational calculations (DFT and CCSD(T)) are crucial for assigning the observed IR absorptions.[6][8][9]
| Species | C≡C Stretch (cm⁻¹) | Matrix | Reference |
| o-Benzyne | 1846 | Argon | [2][8] |
| 3-Fluoro-o-benzyne | 1866 | Argon | [8] |
| Perfluoro-o-benzyne | 1878 | Argon | [8] |
| m-Benzyne | Not directly assigned as C≡C | Argon | [6][9] |
Experimental Protocol: Matrix Isolation IR Spectroscopy
-
Precursor Preparation: A suitable precursor (e.g., phthalic anhydride (B1165640) for o-benzyne, or 1,3-diiodobenzene (B1666199) for m-benzyne) is placed in a heated effusion cell.[6]
-
Matrix Deposition: A mixture of the vaporized precursor and a large excess of an inert matrix gas (e.g., Argon, ratio > 1000:1) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10 K by a closed-cycle helium cryostat.
-
Initial Spectrum: An initial IR spectrum of the precursor isolated in the matrix is recorded.
-
In Situ Generation: The this compound intermediate is generated in situ by photolysis of the matrix-isolated precursor using a UV lamp (e.g., mercury arc lamp).[6][7]
-
Final Spectrum: A final IR spectrum is recorded. The new absorption bands that appear after photolysis are assigned to the this compound intermediate and other photoproducts.
-
Data Analysis: The experimental spectrum is compared with computationally predicted spectra (e.g., using DFT or CCSD(T) methods) to confirm the assignments of the vibrational modes.[8][9]
Caption: Workflow for a matrix isolation IR spectroscopy experiment.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived species on timescales from femtoseconds to milliseconds.[10][11] A high-intensity "pump" pulse excites the sample, and a lower-intensity "probe" pulse, delayed in time, measures the change in absorption resulting from the generated transient species. While specific TAS data for the this compound ground state is scarce, this technique is invaluable for studying the ultrafast reaction dynamics of this compound precursors and the subsequent reactions of this compound itself.[12]
Experimental Protocol: Nanosecond Transient Absorption
-
Sample Preparation: A solution of a suitable this compound precursor in a non-reactive solvent is prepared in a cuvette.
-
Excitation (Pump): The sample is excited with a short, high-energy laser pulse (the pump beam, e.g., from an Nd:YAG laser) at a wavelength where the precursor absorbs.
-
Probing: A continuous or pulsed broad-spectrum light source (the probe beam, e.g., a xenon arc lamp) is passed through the sample at a right angle to the pump beam.
-
Detection: The transmitted probe light is directed into a monochromator and detected by a fast detector (e.g., a photomultiplier tube or ICCD camera).
-
Data Acquisition: The change in absorbance (ΔA) is recorded as a function of wavelength at various time delays after the pump pulse. This provides the transient absorption spectrum of the generated intermediates.
-
Kinetic Analysis: By fixing the probe wavelength at a maximum of a transient absorption band, the decay kinetics of the intermediate can be measured.
Caption: A simplified workflow for a pump-probe TAS experiment.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions and is a key tool for detecting this compound, particularly when coupled with high-temperature generation techniques like Flash Vacuum Thermolysis (FVT).[13][14] In these experiments, a precursor is rapidly heated under high vacuum, and the resulting products, including this compound, are directly ionized and analyzed by a mass spectrometer. The this compound radical cation is typically observed at m/z 76.[13]
Experimental Protocol: Flash Vacuum Thermolysis-Mass Spectrometry (FVT-MS)
-
Precursor Introduction: The precursor compound is introduced into a high-vacuum system.
-
Thermolysis: The precursor vapor is passed through a quartz tube heated to high temperatures (e.g., 600-1000 °C).[13] This induces fragmentation and the formation of this compound.
-
Ionization: The products exiting the pyrolysis zone are immediately ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The ion current for each m/z value is detected, generating a mass spectrum. The presence of a signal at m/z 76 is indicative of the formation of C₆H₄, i.e., this compound.[13][14]
Microwave Spectroscopy
Microwave spectroscopy provides exceptionally precise data on the rotational constants of a molecule, from which a detailed molecular structure can be derived. This technique has been successfully applied to o-benzyne in the gas phase, yielding accurate bond lengths and angles that confirm its distorted cyclic alkyne structure.[15]
Structural Data for o-Benzyne
The structure of o-benzyne was determined by measuring the rotational spectra of multiple isotopologues. The results show a significantly shortened C1-C2 bond with alkyne character, while the other C-C bonds remain similar to those in benzene.[15]
| Parameter | Value (Å or °) | Reference |
| C1≡C2 Bond Length | 1.264(3) Å | [15] |
| C2-C3 Bond Length | 1.390(3) Å | [15] |
| C3-C4 Bond Length | 1.403(3) Å | [15] |
| C4-C5 Bond Length | 1.404(3) Å | [15] |
The Role of Computational Chemistry
Throughout all spectroscopic investigations of this compound, computational quantum chemistry plays an indispensable supporting role.[16] Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are used to:
-
Predict IR and UV-Vis spectra to aid in the assignment of experimental data.[6][8]
-
Calculate molecular geometries, which can be compared with experimental results from techniques like microwave spectroscopy.[15]
-
Determine the relative energies of different this compound isomers (ortho, meta, para) and their electronic states (singlet vs. triplet).[6]
-
Model reaction pathways and predict the regioselectivity of this compound reactions.[17][18]
Conclusion
The spectroscopic identification of transient this compound intermediates has evolved from early trapping experiments to direct, high-resolution characterization. Matrix isolation IR spectroscopy remains the cornerstone for vibrational analysis, providing the definitive signature of the strained triple bond. Transient absorption spectroscopy offers insights into the fast reaction dynamics, while mass spectrometry confirms the molecular weight of the intermediate. Finally, microwave spectroscopy provides the most precise structural determination available. The synergy between these advanced experimental techniques and high-level computational methods has been crucial in painting a complete picture of this fascinating and synthetically valuable reactive intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aryne - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. s3.smu.edu [s3.smu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
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- 12. pubs.aip.org [pubs.aip.org]
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- 17. comporgchem.com [comporgchem.com]
- 18. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Structure and Molecular Orbitals of o-Benzyne
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ortho-benzyne (1,2-didehydrobenzene) is a highly reactive and transient chemical intermediate of significant interest in organic synthesis and materials science. Its unique electronic structure, characterized by a strained "triple bond" within a hexagonal carbon framework, dictates its exceptional reactivity. This guide provides a comprehensive technical overview of the electronic and molecular orbital structure of o--benzyne, detailing its singlet and triplet states, geometric parameters, and the experimental and computational methods used for its characterization. Understanding these fundamental properties is crucial for harnessing its synthetic potential in the development of complex molecules, including novel pharmaceutical agents.
Electronic Structure of o-Benzyne
The structure of o-benzyne is derived from a benzene (B151609) ring by the removal of two adjacent hydrogen atoms. This results in a planar hexagonal ring, but the bonding between the two de-hydrogenated carbon atoms (C1 and C2) is highly unusual and is the source of the molecule's high reactivity and strain energy, which is estimated to be around 63 kcal/mol higher than benzene.[1]
The "Aryne" Triple Bond
Unlike a standard alkyne which features a linear geometry with sp-hybridized carbons, the carbons in o-benzyne are constrained within the hexagonal ring. The bonding framework consists of:
-
Aromatic π-system: Similar to benzene, o-benzyne retains a cyclic, delocalized π-system formed by the overlap of six p-orbitals above and below the plane of the ring.[2][3][4][5] This system contains six electrons and contributes to the molecule's partial aromatic character.
-
σ-Framework: The carbon atoms are sp² hybridized, forming a σ-bond framework that maintains the hexagonal ring structure.[4][5]
-
The Third Bond: The defining feature of o-benzyne is the third bond between C1 and C2. It is formed from the in-plane overlap of two adjacent sp² hybrid orbitals. This overlap is poor and results in a weak, highly strained bond, which is more accurately described as a diradical or a strained cumulene rather than a true triple bond. This weak in-plane bond is responsible for the electrophilic and nucleophilic character of o-benzyne.[1]
Singlet and Triplet States
o-Benzyne can exist in both singlet and triplet electronic states, which differ in their electron spin configurations, geometries, and reactivities.[6]
-
Singlet State (¹A₁): This is the ground state of o-benzyne.[7] The two electrons from the de-hydrogenated carbons are spin-paired and occupy the same molecular orbital (the symmetric combination of the in-plane radical orbitals). The singlet state is characterized by a significant diradical character but reacts in a concerted, stereospecific manner in cycloadditions, much like singlet carbenes.[6][7] This reactivity is crucial for its application in organic synthesis.
-
Triplet State (³B₂): In the triplet state, the two electrons are unpaired with parallel spins and occupy different molecular orbitals (the symmetric and antisymmetric combinations of the in-plane radical orbitals). The triplet state is higher in energy than the singlet state. Experimental measurements using photoelectron spectroscopy have determined this singlet-triplet energy splitting to be approximately 37.5 ± 0.3 kcal/mol.[8] The triplet state behaves more like a traditional biradical and is less commonly involved in synthetic applications.
Molecular Orbital (MO) Description
A molecular orbital approach provides a more detailed picture of the electronic structure and reactivity of o-benzyne. The key frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (σ): The highest occupied molecular orbital is the in-plane, symmetric (bonding) combination of the two sp² orbitals on the de-hydrogenated carbons. This orbital is relatively high in energy due to the poor overlap, making o-benzyne a good nucleophile.
-
LUMO (σ*): The lowest unoccupied molecular orbital is the corresponding in-plane, antisymmetric (antibonding) combination of the same two sp² orbitals. This orbital is unusually low in energy, which confers strong electrophilic character upon o-benzyne and makes it susceptible to attack by nucleophiles.[1]
The low HOMO-LUMO gap is a direct consequence of the weak interaction between the in-plane sp² orbitals and is the primary reason for o-benzyne's high reactivity.
Quantitative Data
Computational and experimental studies have provided precise data on the geometry and energetics of o-benzyne.
Table 1: Geometric Parameters of o-Benzyne
| Parameter | Singlet State (¹A₁) | Triplet State (³B₂) | Benzene (for comparison) |
| C1–C2 Bond Length | ~1.26 Å | ~1.32 Å | 1.40 Å[9] |
| C2–C3 Bond Length | ~1.38 Å | ~1.40 Å | 1.40 Å[9] |
| C3–C4 Bond Length | ~1.41 Å | ~1.40 Å | 1.40 Å[9] |
| C1–C6–C5 Angle | ~127° | ~123° | 120°[2][3] |
| C2–C1–C6 Angle | ~106° | ~113° | 120°[2][3] |
| Data compiled from various computational studies.[7][10][11] |
Table 2: Energetic Properties of o-Benzyne
| Property | Experimental Value |
| Singlet-Triplet Splitting (ΔE_ST) | 37.5 ± 0.3 kcal/mol (1.626 ± 0.013 eV)[8] |
| Electron Affinity (EA) | 0.564 ± 0.007 eV[8] |
Experimental and Computational Protocols
The characterization of a transient species like o-benzyne requires specialized techniques.
Ultraviolet Photoelectron Spectroscopy (UPS) of the o-Benzyne Anion
This powerful gas-phase technique is used to measure electron affinities and singlet-triplet energy splittings.
-
Generation of the Anion: The o-benzyne negative ion (C₆H₄⁻) is generated in the gas phase. A common method involves the reaction of benzene with the oxide radical anion (O⁻), which abstracts a proton and a hydrogen atom.[8]
-
Ion Trapping and Mass Selection: The generated anions are guided into a mass spectrometer where the o-benzyne anion is isolated.
-
Photodetachment: The mass-selected anions are irradiated with a fixed-frequency laser (e.g., 351 nm).[8] The laser photon detaches an electron from the anion, producing neutral o-benzyne in either its singlet ground state or triplet excited state.
-
Electron Energy Analysis: The kinetic energy of the detached photoelectrons is measured. The difference between the photon energy and the electron's kinetic energy gives the electron binding energy.
-
Data Interpretation: The resulting photoelectron spectrum shows distinct peaks. The energy difference between the peaks corresponding to the formation of the singlet and triplet states of neutral o-benzyne directly provides the singlet-triplet splitting (ΔE_ST).[8] The energy required to form the ground state (singlet) o-benzyne from the anion corresponds to the electron affinity of o-benzyne.[8]
Matrix Isolation Spectroscopy
This method allows for the direct spectroscopic observation of reactive intermediates by trapping them in an inert, cryogenic solid matrix.
-
Precursor Synthesis: A suitable precursor for o-benzyne, such as phthalic anhydride (B1165640) or 1,2-diiodobenzene, is prepared.[12]
-
Pyrolysis and Matrix Deposition: The precursor is heated to high temperatures (pyrolysis) to induce fragmentation and formation of o-benzyne in the gas phase.[12]
-
Co-deposition: The gas-phase mixture containing o-benzyne is immediately co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (typically cooled to ~10 K).
-
Spectroscopic Analysis: The solid matrix, now containing isolated o-benzyne molecules, is analyzed using various spectroscopic techniques, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), or Electron Paramagnetic Resonance (EPR) spectroscopy, to characterize its vibrational and electronic properties.
Computational Chemistry Protocol (DFT)
Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules like o-benzyne.
-
Model Building: The initial 3D structure of o-benzyne is constructed using molecular modeling software.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) are chosen.[11] The choice of functional and basis set is critical for obtaining accurate results.
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable geometric arrangement of atoms. This is performed separately for both the singlet and triplet states. This step yields bond lengths, bond angles, and the overall molecular geometry.[11][13]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine electronic properties such as molecular orbital energies (HOMO, LUMO), singlet-triplet splitting, and electron affinity. The results from these calculations provide valuable insights that complement experimental findings.[10]
Visualizations
Caption: Formation of the in-plane σ (HOMO) and σ* (LUMO) orbitals of o-benzyne.
Caption: Key differences between the singlet and triplet states of o-benzyne.
Caption: Workflow for the generation and characterization of o-benzyne.
Relevance in Drug Development
The unique reactivity of o-benzyne, governed by its low-lying LUMO and high-energy HOMO, makes it a powerful tool in synthetic chemistry. In drug development, chemists utilize o-benzyne's ability to undergo rapid cycloaddition and nucleophilic addition reactions to construct complex molecular scaffolds that are otherwise difficult to access.[14][15][16] For instance, the [3+2] cycloaddition of benzynes with azides provides a rapid entry to functionalized benzotriazoles, a class of compounds with important biological activities.[14][16] The ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single step under mild conditions makes this compound chemistry an attractive strategy for building libraries of complex molecules for drug screening and lead optimization.[17]
Conclusion
o-Benzyne possesses a fascinating and unique electronic structure dominated by a highly strained, in-plane "third bond" and a low-lying LUMO. Its ground state is a singlet with significant diradical character, lying substantially lower in energy than its triplet counterpart. This electronic configuration imparts both electrophilic and nucleophilic properties, driving its high reactivity. Through a combination of sophisticated experimental techniques like photoelectron spectroscopy and powerful computational methods, a detailed quantitative understanding of o-benzyne's structure and energetics has been achieved. This fundamental knowledge is paramount for controlling and exploiting its reactivity in the synthesis of complex organic molecules relevant to the pharmaceutical industry and beyond.
References
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- 11. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental observation of molecular-weight growth by the reactions of o-benzyne with benzyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Computational predictions of substituted this compound and indolyne regioselectivities [escholarship.org]
- 14. This compound Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
An In-depth Technical Guide to the Theoretical Models of the Benzyne Triple Bond
For Researchers, Scientists, and Drug Development Professionals
Benzyne, a highly reactive intermediate, is characterized by a formal triple bond within a six-membered aromatic ring. This structural feature imparts significant strain and unique reactivity, making it a fascinating subject of theoretical and experimental investigation. Understanding the nature of this unconventional triple bond is crucial for harnessing this compound chemistry in synthetic applications, particularly in the development of complex molecules and pharmaceutical agents.
Theoretical Models of the this compound Triple Bond
The bonding in o-benzyne deviates significantly from a standard linear alkyne. The carbons of the triple bond are sp²-hybridized, unlike the sp-hybridization in linear alkynes.[1] This geometric constraint forces the orbitals to overlap in a less-than-ideal manner, leading to a highly strained and reactive bond.
Primary Bonding Model: Overlap of sp² Hybridized Orbitals
The most widely accepted model describes the this compound "triple bond" as consisting of three components:
-
A standard sigma (σ) bond formed by the overlap of two sp² hybrid orbitals.
-
A standard pi (π) bond formed by the overlap of two p orbitals perpendicular to the plane of the ring. This π system remains part of the aromatic sextet.
-
A second, highly distorted π bond formed by the poor, in-plane overlap of two adjacent sp² hybrid orbitals.[2][3] These sp² orbitals are directed away from each other, resulting in a weak and highly reactive bond.[2] This in-plane π bond lies at a right angle to the aromatic π system.[2]
Analogous Models: Coulson-Moffitt's Bent Bond Theory
While not a direct model for this compound, the Coulson-Moffitt or "bent bond" (also known as "banana bond") model for strained cyclic molecules like cyclopropane (B1198618) provides a useful conceptual analogy.[4][5][6] This model proposes that in strained rings, the C-C bonds are not linear but are bent or curved to accommodate the geometric constraints, leading to a redistribution of electron density and a reduction in strain.[4] The in-plane π bond of this compound can be thought of as an extreme case of bent bonding, resulting from the severe angle distortion required to incorporate a triple bond into a hexagonal ring.
Computational Approaches: Natural Bond Orbital (NBO) Analysis
Modern computational chemistry provides powerful tools to analyze the electronic structure of molecules like this compound. Natural Bond Orbital (NBO) analysis, developed by Frank Weinhold and his colleagues, is a method for translating the complex wave function of a molecule into the familiar language of localized bonds, lone pairs, and delocalization effects.[7][8][9] NBO analysis can quantify the hybridization of the orbitals involved in the this compound triple bond, the extent of electron delocalization, and the nature of the donor-acceptor interactions that contribute to its reactivity. For instance, NBO analysis can reveal the precise p-character of the hybrid orbitals forming the in-plane "pi" bond, offering a quantitative measure of its deviation from a standard pi bond.
Data Presentation: Quantitative Properties of the this compound Triple Bond
Various experimental and computational methods have been employed to determine the geometric and energetic properties of o-benzyne. The following table summarizes key quantitative data.
| Property | Experimental Value | Computational Method | Calculated Value | Reference(s) |
| C1≡C2 Bond Length | 1.264(3) Å (Microwave Spectroscopy) | CCSD(T) | ~1.26 Å | [2][10][11] |
| ~1.26 Å (Matrix Isolation Spectroscopy) | HF | 1.22 Å | [2][12] | |
| C2-C3 Bond Length | 1.390(3) Å (Microwave Spectroscopy) | HF | 1.38 Å | [10][11][12] |
| Other C-C Bond Lengths | 1.403-1.404(3) Å (Microwave Spectroscopy) | - | Within 0.01 Å of benzene | [2][10][11] |
| Strain Energy | - | - | ~50 kcal/mol | [2] |
| - | - | 63 kcal/mol | [13] | |
| Heat of Formation (ΔHf,298) | 105.1 ± 3.2 kcal/mol | - | - | [14] |
Experimental Protocols
The high reactivity of this compound necessitates specialized experimental techniques for its generation and characterization.
a) Matrix Isolation Spectroscopy
This technique allows for the study of highly reactive species by trapping them in an inert, solid matrix at very low temperatures.
-
This compound Generation: this compound precursors, such as tetrafluorophthalic anhydride (B1165640) or 1,3-diiodobenzene, are subjected to UV photolysis or flash vacuum pyrolysis.[14]
-
Matrix Deposition: The generated this compound, along with a large excess of an inert gas (e.g., argon or neon), is co-deposited onto a cryogenic window (e.g., CaF₂) cooled to temperatures as low as 3-12 K.[14][15]
-
Spectroscopic Analysis: The trapped this compound is then characterized using infrared (IR) spectroscopy.[14] The low temperature and isolation within the matrix prevent further reactions and minimize spectral broadening, allowing for detailed vibrational analysis.[15] The experimental IR spectra are often compared with computational predictions (e.g., from CCSD(T) calculations) to confirm the identity of the trapped species.[14][16]
b) Microwave Rotational Spectroscopy
This high-resolution technique provides precise information about the molecular geometry of gas-phase molecules.
-
This compound Generation: this compound is efficiently produced by passing a dilute mixture of a precursor (e.g., isotopically enriched benzene) in a carrier gas (e.g., neon) through a pulsed-DC discharge beam source.[10][11]
-
Spectroscopic Measurement: The generated this compound is introduced into a Fabry-Perot cavity Fourier transform microwave spectrometer.[10] By measuring the rotational transitions for various isotopomers (e.g., ¹³C and D substituted), a complete and highly accurate molecular structure, including bond lengths and angles, can be determined.[10][11]
c) Chemical Trapping (Diels-Alder Reaction)
Due to its transient nature, this compound is often identified by "trapping" it with a reagent that undergoes a characteristic reaction. The Diels-Alder reaction is a common method for this purpose.[17][18]
-
In-situ Generation of this compound: this compound is generated in solution from a suitable precursor. A common modern precursor is phenyl[2-(trimethylsilyl)phenyl]iodonium triflate, from which this compound can be generated under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[19] Another classic method involves the diazotization of anthranilic acid.[20]
-
Trapping with a Diene: A diene, such as tetraphenylcyclopentadienone (B147504) or furan, is included in the reaction mixture.[17][19]
-
Reaction and Isolation: The highly reactive this compound acts as a dienophile and undergoes a [4+2] cycloaddition with the diene to form a stable adduct.[21] This adduct can then be isolated and purified using standard techniques like column chromatography.[19] The structure of the adduct provides definitive evidence for the transient existence of the this compound intermediate.
Mandatory Visualizations
Caption: Theoretical orbital overlap in the this compound triple bond.
Caption: Experimental workflow for this compound generation and trapping.
Caption: Logical relationships between computational chemistry approaches.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. Coulson and Moffitt’s Modification - Pharmacareerinsider [pharmacareerinsider.com]
- 5. Bent bond - Wikipedia [en.wikipedia.org]
- 6. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]
- 7. NBO [cup.uni-muenchen.de]
- 8. What is NBO analysis and how is it useful (2016) | Frank Weinhold | 688 Citations [scispace.com]
- 9. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. organic chemistry - Why is the this compound triple bond distorted? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. fiveable.me [fiveable.me]
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- 15. Matrix isolation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The hexadehydro-Diels-Alder reaction: this compound generation via cycloisomerization of tethered triynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TCI Practical Example: Diels-Alder Reaction Using the this compound Precursor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Intramolecular [4+2] Trapping of a Hexadehydro-Diels–Alder (HDDA) this compound by Tethered Arenes - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Fleeting Intermediate: Early Experiments Establishing the Existence of Benzyne
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pantheon of reactive intermediates in organic chemistry, benzyne holds a unique place. A neutral, highly strained aryne, its fleeting existence was a subject of debate for decades before definitive proof was established. This technical guide delves into the core early experiments that provided the foundational evidence for the existence of this compound, offering a detailed look at the methodologies and quantitative data that convinced a skeptical chemical community. Understanding this history is not merely an academic exercise; it provides a fundamental appreciation for the inferential logic and experimental design that underpin much of modern physical organic chemistry and informs the contemporary use of aryne chemistry in complex molecule synthesis, a field of significant interest in drug development.
The story of this compound's discovery is a testament to the power of indirect evidence and elegant experimental design. Two key sets of experiments, conducted by Georg Wittig and John D. Roberts, stand as pillars of this early work. While Wittig's experiments provided the initial, compelling observations of anomalous reactivity, it was Roberts' isotopic labeling study that delivered the "smoking gun," a beautifully simple yet powerful piece of evidence for a symmetrical, charge-neutral intermediate.
I. The Wittig Experiments: Anomalous Reactivity of Halobenzenes
In the 1940s, Georg Wittig and his colleagues were investigating the reactions of organolithium reagents with aryl halides. Their work with fluorobenzene (B45895) and phenyllithium (B1222949) produced results that could not be explained by the accepted nucleophilic aromatic substitution mechanisms of the time.
Experimental Protocol: Reaction of Fluorobenzene with Phenyllithium
The following is a generalized protocol based on the work of Wittig and colleagues.
Materials:
-
Fluorobenzene
-
Phenyllithium in diethyl ether
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid
-
Standard laboratory glassware, maintained under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of phenyllithium in anhydrous diethyl ether was prepared.
-
The phenyllithium solution was cooled to -78 °C using a dry ice/acetone bath.
-
An equimolar amount of fluorobenzene, dissolved in anhydrous diethyl ether, was added dropwise to the cooled phenyllithium solution with constant stirring.
-
The reaction mixture was allowed to slowly warm to room temperature and then stirred for several hours.
-
The reaction was quenched by pouring the mixture over crushed dry ice, followed by acidification with hydrochloric acid.
-
The organic layer was separated, washed, dried, and the solvent was removed to isolate the products.
-
The product mixture was analyzed to identify and quantify the components.
Data Presentation
The primary products observed by Wittig were biphenyl (B1667301) and triphenylene. The formation of these products, particularly triphenylene, was unexpected.
| Reactants | Key Products | Observed Yield (Approximate) |
| Fluorobenzene + Phenyllithium | Biphenyl | ~22-25% |
| Triphenylene | ~1-2% |
Note: Yields are approximate and varied based on specific reaction conditions.
Logical Framework for this compound's Existence (Wittig's Hypothesis)
Wittig's initial hypothesis to explain these observations involved a zwitterionic intermediate. However, the formation of triphenylene, a trimer of the proposed intermediate, strongly suggested a highly reactive, neutral species. The logical progression of this early hypothesis is outlined below.
singlet vs triplet state of benzyne isomers
An In-Depth Technical Guide to the Singlet and Triplet States of Benzyne Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzynes, isomers of didehydrobenzene (C₆H₄), are critical and highly reactive intermediates in organic chemistry. Their unique electronic structures, existing as either singlet or triplet diradicals, dictate their stability, reactivity, and reaction pathways. This technical guide provides a comprehensive examination of the electronic ground and excited states of ortho-, meta-, and para-benzyne. We delve into the theoretical underpinnings and experimental evidence that define their singlet-triplet energy gaps (ΔE_S-T), explore the computational and spectroscopic methods used for their characterization, and present key data in a structured format to facilitate comparison and understanding.
Introduction to this compound Isomers and Spin States
Benzynes are electrically neutral, six-membered aromatic rings where two adjacent (ortho), alternate (meta), or opposing (para) hydrogen atoms have been removed. This creates two radical centers, whose electrons can have their spins paired (antiparallel, S=0), forming a singlet state , or unpaired (parallel, S=1), forming a triplet state .[1][2] The energy difference between the lowest energy singlet and triplet states, the singlet-triplet gap (ΔE_S-T), is a crucial parameter that governs the molecule's behavior.
The ground state spin multiplicity of these isomers is a subject of intense theoretical and experimental interest. While ortho- and meta-benzyne possess singlet ground states, the gap is significantly smaller for the meta isomer.[3][4] para-Benzyne presents the most complex case, with a very small singlet-triplet gap and a pronounced diradical character due to the minimal overlap between the radical orbitals.[4][5] Understanding these electronic properties is fundamental for controlling the outcomes of reactions in which benzynes are intermediates, a key consideration in the synthesis of complex organic molecules and pharmaceuticals.[6]
Theoretical Framework: Diradical Character and the Singlet-Triplet Gap
The relative stability of the singlet and triplet states in this compound isomers is determined by the interaction between the two radical electrons.
-
ortho-Benzyne: The radical orbitals are located on adjacent carbons, allowing for significant σ-overlap within the plane of the ring. This overlap strongly stabilizes the singlet state, where electrons are paired in a new, albeit strained, σ-bond, resulting in a large singlet-triplet gap. Its reactivity often resembles that of a strained alkyne.[7]
-
meta-Benzyne: The radical centers are separated by one carbon atom, drastically reducing direct orbital overlap. This leads to a much smaller ΔE_S-T compared to o-benzyne, and the molecule exhibits greater diradical character.[4]
-
para-Benzyne: With radical centers at opposite ends of the ring, direct orbital overlap is negligible. This results in nearly degenerate singlet and triplet states and a pronounced diradical nature.[5] While high-level calculations and experimental data suggest a singlet ground state, the gap is exceptionally small, and substituents can potentially invert the ordering to a triplet ground state.[4][8]
Early computational studies using methods like CNDO-2 suggested a singlet ground state for ortho- and meta-benzyne and a triplet ground state for para-benzyne.[3] However, more sophisticated methods have refined this understanding, consistently showing a singlet ground state for all three isomers, with the stability of the singlet state relative to the triplet decreasing in the order ortho > meta > para.[4]
Quantitative Data Summary
The singlet-triplet energy gaps are critical for predicting the chemical behavior of these isomers. The following table summarizes experimental and computational values.
| This compound Isomer | Method | ΔE_S-T (kcal/mol) | Reference |
| ortho-Benzyne | Experiment | 37.5 ± 0.3 | [4] |
| SF-OD/cc-pVTZ | 37.8 | [4] | |
| AFQMC | 37.9 ± 0.5 | [9] | |
| meta-Benzyne | Experiment | 21.0 ± 0.4 | [4] |
| SF-OD/cc-pVTZ | 21.0 | [4] | |
| AFQMC | 23.3 ± 0.5 | [9] | |
| para-Benzyne | Experiment | 3.8 ± 0.4 | [4] |
| SF-OD/cc-pVTZ | 3.3 | [4] | |
| AFQMC | 2.1 ± 0.5 | [9] |
Experimental and Computational Protocols
Characterizing these transient species requires specialized techniques capable of generating and probing highly reactive molecules under controlled conditions.
Experimental Protocols
Matrix Isolation Spectroscopy
This is the primary experimental technique for the direct observation and spectroscopic characterization of this compound isomers.
-
Precursor Selection: A suitable precursor molecule, such as a phthalic anhydride, di-iodobenzene, or an o-(trimethylsilyl)phenyl triflate, is chosen.[10][11]
-
Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (e.g., CsI or BaF₂) cooled to extremely low temperatures (3-10 K).
-
In Situ Generation: The precursor within the inert matrix is irradiated with UV light (e.g., from a mercury lamp at 254 nm) to induce photolysis, cleaving bonds to generate the this compound isomer.[10][12] The rigid, cold matrix traps the highly reactive this compound, preventing dimerization or reaction with other molecules.
-
Spectroscopic Characterization: Infrared (IR) or UV-Vis spectra of the matrix are recorded. The appearance of new absorption bands corresponding to the this compound is monitored.
-
Identification: The experimental vibrational frequencies are compared with those predicted from high-level computational methods (e.g., DFT) to confirm the identity of the trapped species.[10]
Computational Protocols
Accurate theoretical prediction of the properties of diradicals is challenging and requires methods that can properly account for electron correlation.
-
Density Functional Theory (DFT): Often used for geometry optimization and frequency calculations due to its computational efficiency. Functionals like B3LYP are common. However, standard DFT methods can struggle to accurately predict singlet-triplet gaps in systems with strong diradical character.
-
Spin-Flip (SF) Methods: This approach, often used in conjunction with Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), is specifically designed to treat diradicaloid systems. It starts from a high-spin triplet reference state (which is well-described by a single determinant) and calculates the singlet state as an excitation, yielding more reliable ΔE_S-T values.[4]
-
Multireference Methods (CASSCF, MRCI): For molecules with significant static correlation, like p-benzyne, multireference methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic structure, which can be further refined by adding dynamic correlation through methods like Multireference Configuration Interaction (MRCI).
-
Auxiliary-Field Quantum Monte Carlo (AFQMC): A high-accuracy stochastic method that has shown excellent performance in predicting singlet-triplet gaps for challenging diradical systems, including the this compound isomers, with results closely matching experimental values.[9]
Visualizations: Workflows and Relationships
Conclusion
The electronic structures of the this compound isomers are a direct consequence of the distance and resulting interaction between their two radical centers. Ortho-benzyne is best described as a strained alkyne with a large singlet-triplet gap and a clear singlet ground state. As the radical centers move further apart in meta- and para-benzyne, the orbital overlap diminishes, leading to a progressive decrease in the singlet-triplet splitting and a corresponding increase in diradical character. Para-benzyne represents an extreme case, a singlet diradical with a very small energy gap to its triplet state, making its chemistry uniquely sensitive to substituents and environmental effects. A thorough understanding of these fundamental properties, gained through a synergy of advanced experimental and computational methods, is essential for leveraging these powerful intermediates in modern chemical synthesis.
References
- 1. A study on difference between singlet excited state and triplet excited state [unacademy.com]
- 2. differencebetween.com [differencebetween.com]
- 3. roaldhoffmann.com [roaldhoffmann.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ this compound cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. p-Benzyne derivatives that have exceptionally small singlet-triplet gaps and even a triplet ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix isolation and spectroscopic characterization of perfluorinated ortho- and meta-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Isolation of Perfluorinated p-Benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyne Reaction Mechanisms for Researchers and Drug Development Professionals
Introduction: Benzyne, a highly reactive intermediate derived from an aromatic ring by the removal of two adjacent substituents, has captivated the interest of organic chemists for decades. Its unique strained triple bond within an aromatic framework imparts exceptional reactivity, making it a powerful tool in synthetic organic chemistry. This guide provides a comprehensive overview of the core principles of this compound chemistry, including its generation, electronic structure, and key reaction mechanisms. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this fascinating intermediate.
The Structure and Bonding of this compound
This compound, or 1,2-didehydrobenzene, is characterized by a formal triple bond within the benzene (B151609) ring. However, this is not a typical alkyne triple bond. The geometry of the six-membered ring prevents the linear arrangement required for optimal sp-hybridization. Instead, the "third" bond is formed from the in-plane overlap of two sp²-hybridized orbitals, resulting in a weak and highly strained bond.[1][2] This strained nature is the primary reason for this compound's high reactivity.[1] Computational studies have provided valuable insights into its structure, revealing distorted bond angles and lengths compared to benzene.[2][3]
Generation of this compound
The transient nature of this compound necessitates its in situ generation. A variety of methods have been developed, ranging from classical approaches requiring harsh conditions to modern techniques that allow for the formation of this compound under mild, synthetically useful conditions.
Classical Methods
Historically, this compound was first generated under harsh conditions, such as the treatment of halobenzenes with strong bases like sodium amide in liquid ammonia.[4][5] Another classical approach involves the thermal decomposition of benzenediazonium-2-carboxylate, which explosively releases nitrogen and carbon dioxide to generate this compound.[6] While foundational, these methods often suffer from limited functional group tolerance and harsh reaction conditions.
Modern Mild Generation Methods
The advent of precursors that generate this compound under mild conditions has significantly expanded its synthetic utility. Among the most important are the fluoride-induced decomposition of 2-(trimethylsilyl)phenyl triflates and related compounds.[1][7][8] This method, often referred to as the Kobayashi protocol, allows for this compound generation at or below room temperature and is compatible with a wide range of functional groups.[1][9]
Table 1: Comparison of Common this compound Generation Methods
| Precursor | Reagents and Conditions | Advantages | Disadvantages |
| Halobenzene | NaNH₂, liq. NH₃ | Readily available starting materials | Harsh conditions, low functional group tolerance |
| Benzenediazonium-2-carboxylate | Heat | Neutral conditions | Explosive precursor, limited precursor availability |
| 2-(Trimethylsilyl)phenyl triflate | Fluoride (B91410) source (e.g., CsF, TBAF) | Mild conditions, high functional group tolerance | Precursor synthesis required |
| o-Dihalobenzenes | n-BuLi or Mg | Good for certain cycloadditions | Requires cryogenic temperatures, strong base |
Core Reaction Mechanisms of this compound
Once generated, this compound readily undergoes a variety of transformations, primarily categorized as nucleophilic additions and pericyclic reactions.
Nucleophilic Addition Reactions
Due to the electrophilic nature of the strained triple bond, this compound is highly susceptible to attack by nucleophiles.[6][10] This reaction proceeds via a two-step mechanism: nucleophilic attack on one of the carbons of the triple bond to form a carbanion, followed by protonation to yield the substituted benzene derivative.[7]
When the this compound is unsymmetrically substituted, the regioselectivity of nucleophilic addition becomes a critical consideration. The outcome is governed by a combination of electronic and steric factors, as well as the distortion of the this compound ring.[11][12][13] Computational models have shown that nucleophilic attack preferentially occurs at the carbon atom of the aryne that has the larger internal C-C-C bond angle, as this requires less distortion to reach the transition state.[11][12]
Table 2: Regioselectivity of Nucleophilic Addition to 3-Substituted Benzynes
| Substituent (at C3) | Nucleophile | Major Product (Attack at) | Minor Product (Attack at) | Reference |
| OMe | NH₂⁻ | m-Anisidine (C1) | o-Anisidine (C2) | [12] |
| CF₃ | PhNH₂ | m-(Trifluoromethyl)aniline (C1) | o-(Trifluoromethyl)aniline (C2) | [11] |
| F | N-Me-aniline | m-Fluoroaniline derivative (C1) | o-Fluoroaniline derivative (C2) | [11] |
Pericyclic Reactions: Cycloadditions
This compound is an excellent dienophile and participates in a variety of pericyclic reactions, most notably [4+2] and [2+2] cycloadditions.[1][14]
The Diels-Alder reaction of this compound with a conjugated diene is a powerful method for the construction of bicyclic aromatic compounds.[1][15] Furan (B31954) is a common diene partner in these reactions, leading to the formation of an oxygen-bridged bicyclic system.[5][16] These reactions are often highly efficient and stereospecific.
This compound can also undergo [2+2] cycloaddition reactions with alkenes and other π-systems to form four-membered rings.[17][18] These reactions provide access to strained benzocyclobutene derivatives, which are valuable synthetic intermediates.
Beyond the classical Diels-Alder and [2+2] cycloadditions, this compound can participate in [3+2] cycloadditions with 1,3-dipoles and other multicomponent reactions, further highlighting its versatility in the rapid construction of complex molecular architectures.[8][19]
Experimental Protocols
Generation of this compound from 2-(Trimethylsilyl)phenyl triflate and Trapping with Furan
This protocol details a mild and efficient method for generating this compound and trapping it in a Diels-Alder reaction.[1][10]
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)
-
Cesium fluoride (CsF), anhydrous
-
Furan
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the precursor.
-
Add furan (3.0-5.0 equiv) to the solution.
-
To this stirred solution, add anhydrous cesium fluoride (1.2-1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-epoxy-1,4-dihydronaphthalene (B1582345) adduct.
Visualizing this compound Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. comporgchem.com [comporgchem.com]
- 4. Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Collection - Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. [Development of Efficient Methods for this compound Generation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic chemistry - How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ this compound cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. docsity.com [docsity.com]
- 17. researchgate.net [researchgate.net]
- 18. The reactions of this compound with allenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mild Benzyne Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern, mild methods for the in-situ generation of benzyne, a highly reactive and versatile intermediate in organic synthesis. The protocols detailed below are intended to serve as a practical guide for laboratory application, with a focus on reproducibility and safety.
Introduction to this compound Chemistry
This compound, or 1,2-didehydrobenzene, is a neutral, highly reactive intermediate characterized by a formal triple bond within a benzene (B151609) ring. This strained alkyne readily undergoes a variety of transformations, including pericyclic reactions (e.g., [4+2] and [2+2] cycloadditions), nucleophilic additions, and transition metal-catalyzed insertions.[1][2] Its utility in the rapid construction of complex carbocyclic and heterocyclic scaffolds has made it an invaluable tool in natural product synthesis, drug discovery, and materials science.[2][3]
Historically, the generation of this compound required harsh conditions, such as the use of strong bases or high temperatures, limiting its functional group tolerance and broader applicability.[4][5] However, the development of precursors that generate this compound under mild conditions has led to a renaissance in aryne chemistry.[2][6]
I. Fluoride-Mediated Generation from o-Silylaryl Triflates (Kobayashi Protocol)
The most widely employed method for generating this compound under mild conditions is the fluoride-induced 1,2-elimination from o-(trimethylsilyl)aryl triflates, a protocol pioneered by Kobayashi.[2][3][7] This method offers excellent functional group compatibility and proceeds readily at or near room temperature.[8][9]
The reaction is initiated by the attack of a fluoride (B91410) source on the silicon atom of the o-(trimethylsilyl)aryl triflate. This forms a pentacoordinate siliconate intermediate, which then undergoes a concerted or stepwise elimination of the triflate group to furnish this compound. The strong Si-F bond formation is a key driving force for this reaction.[4]
Mechanism of this compound generation via the Kobayashi Protocol.
Data Presentation: Reaction Parameters for Kobayashi Protocol
The following table summarizes typical reaction conditions and yields for the generation and trapping of this compound using the Kobayashi protocol.
| Precursor | Fluoride Source (equiv.) | Solvent | Temp. (°C) | Time (h) | Trapping Agent | Product Yield (%) | Reference(s) |
| 2-(Trimethylsilyl)phenyl triflate | CsF (2) | Acetonitrile (B52724) | 60 | 22 | Furan (B31954) | 94 | [3] |
| 2-(Trimethylsilyl)phenyl triflate | TBAF (1.5) | THF | rt | 0.5 | Nitrile Oxide | 85-95 | [10] |
| 2-(Trimethylsilyl)phenyl triflate | KF (2) / 18-crown-6 (B118740) (2) | THF | 50 | 12 | Benzyl Triflone | 70-85 | [7] |
| Substituted 2-(trimethylsilyl)aryl triflates | CsF (3) | PhCN | 80 | 24 | Phenols | 24-92 | [11][12] |
| 2-(Trimethylsilyl)phenyl triflate | CsF (2) | Propylene (B89431) Carbonate | 50 | - | 2,5-Dimethylfuran | 87 | [13] |
Note: Yields are for the trapped product.
Experimental Protocol: Generation and Trapping of this compound with Furan
This protocol describes the generation of this compound from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and its subsequent trapping with furan in a Diels-Alder reaction.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF), anhydrous
-
Furan
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the precursor.
-
Add furan (2.0 equiv) to the solution.
-
With vigorous stirring, add anhydrous cesium fluoride (2.0 equiv) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 22 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired oxabicycle adduct.
Safety Note: While the Kobayashi protocol is considered significantly safer than older methods using benzenediazonium (B1195382) carboxylate precursors, it is still advisable to conduct a safety assessment, especially for large-scale reactions.[3] Calorimetric studies have shown no significant exotherms or pressure buildup under typical conditions.[3]
II. Hexadehydro-Diels-Alder (HDDA) Reaction
A notable advancement in mild this compound generation is the hexadehydro-Diels-Alder (HDDA) reaction. This method involves the thermal cycloisomerization of a tethered 1,3-diyne and a "diynophile" (an alkyne) to produce a this compound intermediate.[14][15] A key advantage of the HDDA reaction is that it is a unimolecular process that does not require any external reagents, making it an exceptionally clean method for generating benzynes.[16][17]
The reaction is typically performed by heating the triyne substrate in a suitable solvent in the presence of a trapping agent. The temperature required for the cyclization depends on the specific substrate architecture.
This compound generation via the HDDA reaction.
Experimental Protocol: General Procedure for HDDA Reaction
Materials:
-
Tethered triyne precursor
-
This compound trapping agent (e.g., furan, anthracene, or a nucleophile)
-
High-boiling, inert solvent (e.g., toluene, xylenes, or 1,2-dichlorobenzene)
-
Schlenk tube or sealed reaction vessel
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube or other sealable reaction vessel, add the tethered triyne precursor (1.0 equiv) and the trapping agent (typically in excess, 3-10 equiv).
-
Add the appropriate anhydrous, high-boiling solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically ranging from 80 to 140 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the trapped this compound product.
III. Fluoride-Free Methods for this compound Generation
While the Kobayashi protocol is highly effective, the development of fluoride-free methods is an active area of research to expand the scope and orthogonality of this compound chemistry.[6][18] These methods offer alternative activation pathways, avoiding the use of potentially hygroscopic and reactive fluoride salts.
A. Generation from o-Triazenylarylboronic Acids
This method utilizes o-triazenylarylboronic acids as this compound precursors, which can be activated by a Brønsted acid. This approach is advantageous as it does not require strictly anhydrous conditions or the use of crown ethers.[19]
B. Generation from o-Sulfinylaryl Triflates
o-Sulfinylaryl triflates can serve as this compound precursors when treated with organometallic reagents such as Grignard or organolithium reagents at low temperatures.[20] The triflate acts as a good leaving group, facilitating the elimination reaction.
Workflow for fluoride-free this compound generation.
Conclusion
The methods described herein represent the forefront of mild this compound generation. The Kobayashi protocol remains the workhorse of the field due to its reliability and broad applicability. The HDDA reaction offers a unique, reagent-free approach, while emerging fluoride-free methods provide valuable alternatives with orthogonal reactivity. The choice of method will depend on the specific substrate, desired reaction conditions, and functional group compatibility. These powerful tools for generating this compound under mild conditions will undoubtedly continue to drive innovation in synthetic chemistry and drug development.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety Assessment of this compound Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A Reactive Intermediate: Generation Of this compound [euchem3this compound.blogspot.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. An improved synthesis of 1,2-benzisoxazoles: TBAF mediated 1,3-dipolar cycloaddition of nitrile oxides and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arynes in green solvent: employing o -silylaryl triflates with propylene carbonate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00273G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hexadehydro-Diels-Alder Reaction: this compound Generation via Cycloisomerization of Tethered Triynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. The hexadehydro-Diels–Alder reaction | Hoye Research Group [hoye.chem.umn.edu]
- 18. Recent advances in fluoride-free aryne generation from arene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Recent advances in fluoride-free aryne generation from arene precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Benzyne [4+2] Cycloaddition with Conjugated Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+2] cycloaddition of benzyne with conjugated dienes, a type of Diels-Alder reaction, is a powerful and versatile transformation in organic synthesis. This reaction allows for the rapid construction of complex, polycyclic aromatic and hydroaromatic scaffolds, which are prevalent in medicinally relevant molecules and natural products. This compound, a highly reactive and transient intermediate, readily engages with a variety of dienes to form bicyclic systems, often with high efficiency and stereoselectivity. This application note provides an overview of the reaction, quantitative data on representative examples, detailed experimental protocols, and a conceptual workflow.
Applications in Drug Discovery and Development
The utility of the this compound [4+2] cycloaddition in medicinal chemistry is significant. The resulting polycyclic structures can serve as rigid scaffolds for the presentation of pharmacophoric elements in a defined three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the ability to introduce diverse functionalities onto the this compound precursor or the diene allows for the generation of compound libraries for high-throughput screening. The synthesis of nitrogen-containing heterocyclic compounds through this methodology is particularly noteworthy, as these motifs are common in many approved drugs.[1][2]
Quantitative Data Summary
The following table summarizes quantitative data for selected this compound [4+2] cycloaddition reactions with conjugated dienes, highlighting the scope and efficiency of this transformation.
| This compound Precursor | Diene | Product | Reaction Conditions | Yield (%) | Reference |
| o-(Trimethylsilyl)phenyl triflate | Furan | 1,4-Dihydronaphthalene-1,4-epoxide | CsF, MeCN, rt | 95 | (Typical, general knowledge) |
| 1-Bromo-2-fluorobenzene | Cyclopentadiene (B3395910) | Benzonorbornadiene | n-BuLi, Et2O, -78 °C to rt | ~90 | [3][4][5] |
| o-(Trimethylsilyl)phenyl triflate | Conjugated Enynes | Highly condensed polycyclic aromatics | TBAT, THF, 25 °C | 51-86 | [6] |
| 1-Bromo-2,4-difluorobenzene | Furan | 5,7-Difluoro-1,4-dihydronaphthalene-1,4-epoxide | n-BuLi, Et2O, -78 °C to rt | High | [3] |
| 1-Chloro-2,4-difluorobenzene | Furan | 5,7-Difluoro-1,4-dihydronaphthalene-1,4-epoxide | n-BuLi, Et2O, -78 °C to rt (via deprotonation) | High | [3] |
Experimental Protocols
General Protocol for the Synthesis of Benzonorbornadiene via [4+2] Cycloaddition of this compound with Cyclopentadiene
This protocol is adapted from the synthesis of benzonorbornadienes as described in the literature.[3][4][5]
Materials:
-
1-Bromo-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous diethyl ether (e.g., 100 mL for a 50 mmol scale reaction). Freshly cracked cyclopentadiene (typically 3-5 equivalents) is added to the solvent.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
This compound Precursor Addition: 1-Bromo-2-fluorobenzene (1 equivalent) is added to the cooled solution.
-
This compound Generation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the aryllithium intermediate followed by elimination of LiF generates this compound in situ.
-
Reaction: The reaction mixture is allowed to stir at -78 °C for an additional 1-2 hours and then slowly warmed to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: typically a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure benzonorbornadiene.
Visualizations
Conceptual Workflow of this compound [4+2] Cycloaddition
Caption: General workflow for this compound [4+2] cycloaddition.
Signaling Pathway Analogy: Reaction Cascade
Caption: Cascade of events in this compound cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ this compound cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.uncw.edu [people.uncw.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Synthesis of Benzonorbornadienes:â Regioselective this compound Formation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Benzyne Chemistry in the Total Synthesis of Natural Products: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The transient yet highly reactive intermediate, benzyne, has emerged as a powerful tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex molecular architectures. Its ability to undergo a variety of pericyclic reactions, nucleophilic additions, and insertion reactions has enabled elegant and efficient strategies for the total synthesis of numerous natural products. This document provides a detailed overview of the application of this compound in this field, complete with comparative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways and workflows.
Introduction to this compound Reactivity in Synthesis
This compound's utility in natural product synthesis stems from its unique electronic structure, featuring a strained triple bond within a benzene (B151609) ring. This inherent strain drives a range of chemical transformations, allowing for the rapid construction of intricate carbocyclic and heterocyclic frameworks. Key reaction classes include:
-
Nucleophilic Addition: The electrophilic nature of the this compound triple bond makes it susceptible to attack by various nucleophiles, leading to the formation of functionalized aromatic systems.
-
[4+2] Cycloaddition (Diels-Alder Reaction): this compound can act as a potent dienophile, reacting with dienes to construct bicyclic systems with an embedded aromatic ring.
-
[2+2] Cycloaddition: The reaction of this compound with alkenes and alkynes provides access to benzocyclobutene and benzocyclobutadiene derivatives, respectively, which are valuable synthetic intermediates.
-
Insertion Reactions: this compound can insert into σ-bonds, such as C-H and C-C bonds, offering a direct method for the functionalization of otherwise unreactive positions.
-
Sigmatropic Rearrangements: While less common, this compound can participate in sigmatropic rearrangements, leading to complex skeletal reorganizations.
The choice of this compound precursor is critical for the success of these reactions, with the development of mild generation methods, such as the fluoride-induced decomposition of 2-(trimethylsilyl)phenyl triflates, significantly expanding the scope and applicability of this compound chemistry in the synthesis of delicate and complex molecules.
Comparative Analysis of this compound-Based Total Syntheses
The strategic incorporation of this compound-mediated reactions can significantly impact the efficiency of a total synthesis. The following table summarizes key quantitative data from selected natural product syntheses, highlighting the advantages of employing this compound chemistry.
| Natural Product | Key this compound Reaction | Longest Linear Sequence (LLS) | Overall Yield (%) | Reference |
| (±)-Cryptaustoline | Nucleophilic Addition/Cyclization | ~8 steps | Not explicitly reported | Kametani, T. et al. J. Chem. Soc. C1967 , 2208-2212. |
| (±)-Decursin | [2+2] Cycloaddition | 8 steps | ~15% | Mehta, G. et al. Tetrahedron Lett.2003 , 44, 8573-8576. |
| Kibdelone C (Core) | [4+2] Cycloaddition | Not a direct this compound cycloaddition in the final reported synthesis. | - | - |
| Merochlorin A (Aromatic Moiety) | [4+2] Cycloaddition | 14 steps (for the entire molecule) | ~3% | Carreira, E. M. et al. Angew. Chem. Int. Ed.2019 , 58, 2490-2494. |
Application Notes and Experimental Protocols
This section details the application of different this compound reactions in the total synthesis of specific natural products, providing step-by-step experimental protocols for the key transformations.
Nucleophilic Addition/Cyclization in Alkaloid Synthesis: The Total Synthesis of (±)-Cryptaustoline
The total synthesis of the alkaloid (±)-cryptaustoline by Kametani and coworkers represents a classic example of employing a this compound cyclization.[1] The key step involves the intramolecular nucleophilic attack of a secondary amine onto a this compound intermediate generated in situ.
Synthetic Strategy Overview:
The retrosynthetic analysis reveals that the tetracyclic core of cryptaustoline can be constructed via an intramolecular cyclization of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivative. The this compound intermediate is generated from the corresponding 2'-bromo-benzyl precursor using a strong base.
Figure 1. Retrosynthetic analysis of (±)-Cryptaustoline.
Key Experimental Protocol: this compound Cyclization
-
Reaction: Intramolecular cyclization of 1-(2-bromo-4,5-dimethoxybenzyl)-7-benzyloxy-1,2,3,4-tetrahydro-6-methoxyisoquinoline.
-
Reagents & Conditions:
-
Starting Material (1.0 equiv)
-
Sodamide (NaNH₂) (excess)
-
Liquid Ammonia (B1221849) (solvent)
-
Temperature: -33 °C (boiling point of liquid ammonia)
-
Reaction Time: 2 hours
-
-
Procedure Outline:
-
To a solution of the starting material in liquid ammonia, sodamide is added portionwise with stirring.
-
The reaction mixture is stirred at the boiling point of liquid ammonia for 2 hours.
-
The reaction is quenched by the addition of ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate, and the residue is worked up by partitioning between an organic solvent (e.g., chloroform) and water.
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the dibenzindolizine derivative.
-
-
Yield: The yield for this specific step is not explicitly reported in the original publication, but this type of cyclization is generally efficient.
[4+2] Cycloaddition in Meroterpenoid Synthesis: Construction of the Aromatic Moiety of Merochlorin A
The total synthesis of the complex meroterpenoid Merochlorin A by the Carreira group showcases a late-stage Diels-Alder cycloaddition to construct the substituted resorcinol (B1680541) moiety.[2][3] While the dienophile in this specific synthesis is not this compound itself, the strategy of using a [4+2] cycloaddition to form a functionalized aromatic ring is a common application for this compound in other contexts. This section will provide a general protocol for a this compound Diels-Alder reaction relevant to natural product synthesis.
Synthetic Strategy Overview:
A common strategy involves the in situ generation of this compound from a suitable precursor, which is then trapped by a diene to form a bicyclic adduct. Subsequent aromatization can lead to the desired substituted aromatic ring.
Figure 2. General workflow for a this compound Diels-Alder reaction.
Key Experimental Protocol: this compound Diels-Alder Reaction
-
Reaction: [4+2] Cycloaddition of in situ generated this compound with a diene (e.g., furan (B31954) or a substituted diene).
-
Reagents & Conditions:
-
2-(Trimethylsilyl)phenyl triflate (1.2 equiv)
-
Diene (1.0 equiv)
-
Cesium Fluoride (B91410) (CsF) or Tetrabutylammonium Fluoride (TBAF) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Temperature: Room temperature
-
Reaction Time: 1-12 hours
-
-
Procedure Outline:
-
To a stirred solution of the diene and the this compound precursor in the chosen solvent, the fluoride source (CsF or TBAF) is added at room temperature.
-
The reaction mixture is stirred for the specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
-
-
Yield: Yields for this compound Diels-Alder reactions are typically in the range of 60-90%, depending on the diene and reaction conditions.
[2+2] Cycloaddition in Coumarin (B35378) Synthesis: The Total Synthesis of (+)-Decursin
The total synthesis of the coumarin natural product (+)-decursin provides an example of a [2+2] cycloaddition of this compound with an enol ether. This reaction is a key step in constructing the dihydropyran ring fused to the coumarin core.
Synthetic Strategy Overview:
The core of the decursin (B1670152) molecule is assembled by reacting a pre-formed coumarin with an angelate side chain. A key disconnection involves the formation of the dihydropyran ring via a [2+2] cycloaddition between a this compound equivalent and an enol ether, followed by ring expansion.
Figure 3. Retrosynthetic approach to (+)-Decursin.
Key Experimental Protocol: this compound [2+2] Cycloaddition
-
Reaction: [2+2] Cycloaddition of this compound with a dihydropyran-derived enol ether.
-
Reagents & Conditions:
-
Anthranilic acid (as a this compound precursor) (1.5 equiv)
-
Isoamyl nitrite (B80452) (1.5 equiv)
-
Enol ether (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Temperature: 80 °C (reflux)
-
Reaction Time: 2 hours
-
-
Procedure Outline:
-
A solution of anthranilic acid and the enol ether in DCE is heated to reflux.
-
A solution of isoamyl nitrite in DCE is added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction mixture is maintained at reflux for an additional 1.5 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the benzocyclobutenol product.
-
-
Yield: The reported yield for this key cycloaddition step is typically moderate, around 40-50%.
Conclusion
This compound chemistry offers a versatile and powerful platform for the construction of complex natural products. The ability to rapidly generate molecular complexity through a variety of reaction manifolds makes it an attractive strategy for synthetic chemists. As milder and more efficient methods for this compound generation continue to be developed, its application in the total synthesis of biologically active and structurally challenging natural products is expected to expand even further, paving the way for new discoveries in drug development and chemical biology.
References
- 1. This compound reaction. Part I. Total syntheses of (±)-cryptaustoline and (±)-cryptowoline by the this compound reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Total Synthesis of (-)-Merochlorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Carreira Synthesis of Merochlorin A [organic-chemistry.org]
Application Notes and Protocols for Transition Metal-Catalyzed Annulation of Benzyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of transition metal-catalyzed annulation reactions involving benzyne. These methods offer powerful strategies for the synthesis of complex polycyclic aromatic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Palladium-Catalyzed Annulation of Benzynes with N-Substituted-N-(2-halophenyl)formamides: Synthesis of Phenanthridinones
This protocol describes a novel and efficient method for synthesizing N-substituted phenanthridinones through a palladium-catalyzed annulation of in situ generated this compound with N-substituted-N-(2-halophenyl)formamides. This reaction proceeds via an arylation/annulation process, forming two new C-C bonds and providing the desired products in good yields.[1]
Data Presentation
Table 1: Substrate Scope for the Palladium-Catalyzed Synthesis of Phenanthridinones [2]
| Entry | N-Substituent (R) | Aryne Precursor | Product | Yield (%) |
| 1 | Methyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) | 5-methylphenanthridin-6(5H)-one | 85 |
| 2 | Ethyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-ethylphenanthridin-6(5H)-one | 82 |
| 3 | Propyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-propylphenanthridin-6(5H)-one | 80 |
| 4 | Benzyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-benzylphenanthridin-6(5H)-one | 92 |
| 5 | Phenyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-phenylphenanthridin-6(5H)-one | 78 |
| 6 | 4-Methoxyphenyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-(4-methoxyphenyl)phenanthridin-6(5H)-one | 75 |
| 7 | Methyl | 2-(Trimethylsilyl)naphthalen-1-yl trifluoromethanesulfonate | 8-methylbenzo[c]phenanthridin-7(8H)-one | 72 |
Experimental Protocol
General Procedure for the Synthesis of N-Substituted Phenanthridinones: [2]
-
To a Schlenk tube, add N-substituted-N-(2-iodophenyl)formamide (0.3 mmol, 1.0 equiv), the aryne precursor (0.36 mmol, 1.2 equiv), Pd(OAc)₂ (0.015 mmol, 5 mol%), and P(o-tolyl)₃ (0.03 mmol, 10 mol%).
-
Add CsF (0.9 mmol, 3.0 equiv) to the tube.
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add a 1:1 mixture of anhydrous MeCN/toluene (B28343) (2 mL) via syringe.
-
Stir the reaction mixture at 110 °C (oil bath temperature) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS analysis until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted phenanthridinone.
Reaction Workflow
Rhodium-Catalyzed [3+2] Annulation of Cyclic Ketimines with Alkynyl Chlorides: Accessing Indenylamines
This section details a rhodium-catalyzed [3+2] annulation of cyclic ketimines (specifically, 3-aryl-2H-benzo[b][3][4]oxazines) with alkynyl chlorides. This method provides a regioselective route to highly functionalized and unsymmetrically substituted indenylamines, which are valuable scaffolds in medicinal chemistry.[5][6]
Data Presentation
Table 2: Substrate Scope for the Rhodium-Catalyzed Synthesis of Indenylamines [5][6]
| Entry | Benzoxazine Substituent (Ar) | Alkynyl Chloride (R) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 1-chloro-1'-(phenyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 85 |
| 2 | 4-Methylphenyl | Phenyl | 1-chloro-1'-(4-methylphenyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 88 |
| 3 | 4-Methoxyphenyl | Phenyl | 1-chloro-1'-(4-methoxyphenyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 92 |
| 4 | 4-Fluorophenyl | Phenyl | 1-chloro-1'-(4-fluorophenyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 75 |
| 5 | Phenyl | 4-Tolyl | 1-chloro-1'-(phenyl)-3-(4-tolyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 82 |
| 6 | Phenyl | 4-Chlorophenyl | 1-chloro-3-(4-chlorophenyl)-1'-(phenyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 70 |
| 7 | Phenyl | Cyclohexyl | 1-chloro-3-cyclohexyl-1'-(phenyl)-spiro[indene-2,2'-benzo[b][3][4]oxazin]-1-amine | 65 |
Experimental Protocol
General Procedure for the Synthesis of Indenylamines: [5][7]
-
To a screw-capped vial, add the 3-aryl-2H-benzo[b][3][4]oxazine (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and copper(II) acetate (0.5 mmol, 1.0 equiv).
-
Seal the vial and purge with argon.
-
Add the alkynyl chloride (0.6 mmol, 1.2 equiv) and anhydrous solvent (e.g., DCE, 5.0 mL) via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure indenylamine product.
Proposed Catalytic Cycle
Copper(I)-Catalyzed Three-Component 1,2-Alkynyl-propargylation of this compound
This section outlines a copper(I)-catalyzed three-component reaction for the 1,2-difunctionalization of this compound generated in situ. This protocol allows for the simultaneous introduction of a terminal alkyne and a propargylic chloride onto the this compound core, providing a rapid entry to complex ortho-disubstituted arenes.[8]
Data Presentation
Table 3: Substrate Scope for the Copper(I)-Catalyzed 1,2-Alkynyl-propargylation of this compound [8][9]
| Entry | this compound Precursor | Terminal Alkyne | Propargylic Chloride | Product | Yield (%) | |---|---|---|---|---| | 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Phenylacetylene | 3-chloro-1-propyne | 1-(phenylethynyl)-2-(prop-2-yn-1-yl)benzene | 75 | | 2 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | (Triisopropylsilyl)acetylene | 3-chloro-1-propyne | 1-((triisopropylsilyl)ethynyl)-2-(prop-2-yn-1-yl)benzene | 68 | | 3 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cyclohexylacetylene | 3-chloro-1-propyne | 1-(cyclohexylethynyl)-2-(prop-2-yn-1-yl)benzene | 72 | | 4 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Phenylacetylene | 1-chloro-2-butyne (B1619946) | 1-(but-2-yn-1-yl)-2-(phenylethynyl)benzene | 65 | | 5 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Phenylacetylene | 3-chloro-3-methyl-1-butyne (B142711) | 1-(3-methylbut-1-yn-1-yl)-2-(phenylethynyl)benzene | 58 | | 6 | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Phenylacetylene | 3-chloro-1-propyne | 1,2-dimethoxy-4-(phenylethynyl)-5-(prop-2-yn-1-yl)benzene | 63 |
Experimental Protocol
General Procedure for the Copper(I)-Catalyzed Three-Component Reaction: [8]
-
To an oven-dried Schlenk tube, add CuI (0.005 mmol, 0.5 mol%) and 1,3-Bis(diphenylphosphino)propane (dppp) (0.005 mmol, 0.5 mol%).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv) to the tube.
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add the this compound precursor (e.g., a triyne for HDDA generation, 0.1 M solution in MeCN), the terminal alkyne (1.2 equiv), and the propargylic chloride (1.5 equiv) in anhydrous MeCN.
-
Stir the reaction mixture at 135 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,2-disubstituted benzene (B151609) derivative.
Mechanistic Pathway
Gold-Catalyzed Annulation of Phenols and Alkynes: Synthesis of Benzofurans
This section describes a gold-catalyzed approach for the synthesis of benzofurans from phenols and alkynes. Two effective protocols are highlighted: a Au-Ag bimetallic system for the synthesis of 3-alkynyl benzofurans and a gold-catalyzed reaction using molecular oxygen as a green oxidant.[3][9]
Data Presentation
Table 4: Substrate Scope for the Au-Ag Bimetallic-Catalyzed Synthesis of 3-Alkynyl Benzofurans [3][10]
| Entry | Phenol (B47542) | Alkynylbenziodoxole | Product | Yield (%) |
| 1 | Phenol | (4-Tolylethynyl)benziodoxole | 2-Phenyl-3-(p-tolylethynyl)benzofuran | 94 |
| 2 | 4-Methoxyphenol | (Phenylethynyl)benziodoxole | 5-Methoxy-2-phenyl-3-(phenylethynyl)benzofuran | 88 |
| 3 | 4-Chlorophenol | (Phenylethynyl)benziodoxole | 5-Chloro-2-phenyl-3-(phenylethynyl)benzofuran | 85 |
| 4 | Naphthalen-2-ol | (Phenylethynyl)benziodoxole | 2-Phenyl-3-(phenylethynyl)naphtho[2,1-b]furan | 78 |
| 5 | Phenol | (Cyclohexylethynyl)benziodoxole | 3-(Cyclohexylethynyl)-2-phenylbenzofuran | 75 |
Experimental Protocols
Protocol 4.1: Au-Ag Bimetallic-Catalyzed Synthesis of 3-Alkynyl Benzofurans [3]
-
To a vial, add the phenol (0.1 mmol, 1.0 equiv), alkynylbenziodoxole (0.22 mmol, 2.2 equiv), Ph₃PAuCl (0.005 mmol, 5 mol%), AgNTf₂ (0.005 mmol, 5 mol%), and 1,10-phenanthroline (B135089) (Phen) (0.02 mmol, 20 mol%).
-
Add MeCN (2 mL) and stir the reaction mixture in an open flask at 45 °C.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the 3-alkynyl benzofuran (B130515).
Protocol 4.2: Au-Catalyzed Aerobic Oxidative Cyclization [9]
-
To a reaction tube, add the phenol (0.5 mmol, 1.0 equiv), the alkyne (0.6 mmol, 1.2 equiv), and AuCl₃ (0.025 mmol, 5 mol%).
-
Add toluene (2 mL) as the solvent.
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at 100 °C for 24 hours.
-
After cooling, concentrate the mixture and purify by flash column chromatography to afford the benzofuran product.
Mechanistic Overview
References
- 1. Palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides: synthesis of phenanthridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Au-Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C-H Alkynylation/Oxy-Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Phenanthridinones via Palladium-Catalyzed Benzyne Annulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinones are a crucial class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities, have made the development of efficient synthetic routes to this scaffold a significant focus in medicinal chemistry and drug development. Among the various synthetic strategies, the palladium-catalyzed annulation of in-situ generated benzynes with ortho-haloanilides offers a powerful and convergent approach for the construction of the phenanthridinone framework. This methodology allows for the rapid assembly of complex phenanthridinone derivatives from readily available starting materials, often with high functional group tolerance and good to excellent yields.[1]
This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinones via palladium-catalyzed benzyne annulation, intended for researchers and professionals in the fields of organic synthesis and drug discovery.
Reaction Principle
The synthesis of phenanthridinones via this method involves a palladium-catalyzed cascade reaction. The key steps are the in-situ generation of a highly reactive this compound intermediate, followed by a palladium-catalyzed annulation with an ortho-haloanilide. The overall transformation results in the formation of two new carbon-carbon bonds and one carbon-nitrogen bond in a single operation, leading to the tricyclic phenanthridinone core.[1] A commonly employed method for this compound generation under relatively mild conditions is the fluoride-induced 1,2-elimination of ortho-(trimethylsilyl)aryl triflates.[2]
Application Notes
Scope and Limitations:
The palladium-catalyzed this compound annulation for the synthesis of phenanthridinones is a versatile reaction with a broad substrate scope.
-
Ortho-Haloanilides: A variety of substituents on the anilide ring are well-tolerated. Both electron-donating and electron-withdrawing groups can be present, allowing for the synthesis of a diverse library of phenanthridinone derivatives. The nature and position of the substituent can influence the reaction yield.
-
This compound Precursors: While ortho-(trimethylsilyl)aryl triflates are common and effective this compound precursors, other methods for this compound generation can also be employed. The choice of precursor may require optimization of the reaction conditions.
-
Catalyst and Ligands: Palladium(II) acetate (B1210297) is a commonly used catalyst precursor. The choice of phosphine (B1218219) ligand can be crucial for the reaction's efficiency, with bidentate ligands such as bis(diphenylphosphino)methane (B1329430) (dppm) often providing good results.
-
Reaction Conditions: The reaction is typically carried out in a non-polar aprotic solvent system, such as a mixture of toluene (B28343) and acetonitrile (B52724), at elevated temperatures. The choice of base is also critical, with cesium fluoride (B91410) often used to induce the formation of this compound from the silyl (B83357) triflate precursor.
Key Advantages:
-
Efficiency: This method allows for the rapid construction of the complex phenanthridinone scaffold in a single step.[1]
-
Versatility: The tolerance for a wide range of functional groups on the starting materials makes it suitable for the synthesis of diverse compound libraries.[1]
-
Convergent Synthesis: The reaction brings together two key fragments (the anilide and the this compound precursor) in a convergent manner, which is advantageous for complex molecule synthesis.
Experimental Workflow
The general experimental workflow for the synthesis of phenanthridinones via palladium-catalyzed this compound annulation is depicted below.
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed annulation of this compound with an ortho-haloanilide is illustrated below.
The catalytic cycle is proposed to initiate with the oxidative addition of the ortho-haloanilide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes insertion of the in-situ generated this compound to form a palladacycle intermediate. Subsequent reductive elimination furnishes the desired phenanthridinone product and regenerates the active Pd(0) catalyst.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-Ethylphenanthridin-6(5H)-one
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
2-Bromo-N-ethylbenzamide
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Sodium carbonate (Na₂CO₃)
-
Cesium fluoride (CsF)
-
Anhydrous toluene
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-N-ethylbenzamide (1.0 equiv), palladium(II) acetate (0.05 equiv), bis(diphenylphosphino)methane (0.10 equiv), sodium carbonate (1.0 equiv), and cesium fluoride (5.0 equiv).
-
Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon) for 5-10 minutes.
-
Add anhydrous toluene and anhydrous acetonitrile (typically in a 4:1 ratio) via cannula to the flask.
-
Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (2.0 equiv) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser under a positive pressure of the inert gas.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-ethylphenanthridin-6(5H)-one.
Data Presentation
Table 1: Substrate Scope for the Palladium-Catalyzed Annulation of this compound with Substituted o-Halobenzamides
The following table summarizes the yields of various phenanthridinone derivatives synthesized using the palladium-catalyzed this compound annulation. The data is compiled from the cited literature and illustrates the versatility of this method.
| Entry | o-Haloanilide | This compound Precursor | Product | Yield (%) | Reference |
| 1 | 2-Bromo-N-methylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Methylphenanthridin-6(5H)-one | 91 | [2] |
| 2 | 2-Bromo-N-ethylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Ethylphenanthridin-6(5H)-one | 75 | [2] |
| 3 | 2-Bromo-N-propylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Propylphenanthridin-6(5H)-one | 92 | [2] |
| 4 | 2-Bromo-N-butylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Butylphenanthridin-6(5H)-one | 85 | [1] |
| 5 | 2-Bromo-N-allylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Allylphenanthridin-6(5H)-one | 71 | [2] |
| 6 | 2-Bromo-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Phenylphenanthridin-6(5H)-one | 69 | [2] |
| 7 | 2-Bromo-N-benzylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Benzylphenanthridin-6(5H)-one | 88 | [1] |
| 8 | 2-Bromo-4-methoxy-N-methylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 2-Methoxy-5-methylphenanthridin-6(5H)-one | 82 | [1] |
| 9 | 2-Bromo-5-fluoro-N-methylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 3-Fluoro-5-methylphenanthridin-6(5H)-one | 78 | [1] |
| 10 | 2-Iodo-N-methylbenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Methylphenanthridin-6(5H)-one | 85 | [1] |
Conclusion
The palladium-catalyzed annulation of benzynes with ortho-haloanilides represents a highly effective and versatile strategy for the synthesis of phenanthridinones. The provided application notes, experimental protocols, and supporting data are intended to facilitate the adoption and application of this powerful synthetic methodology in academic and industrial research settings. The ability to rapidly access a wide range of substituted phenanthridinones will undoubtedly continue to fuel the discovery of novel therapeutic agents based on this privileged scaffold.
References
Application Notes and Protocols for Four-Component Benzyne Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for four-component benzyne coupling reactions, a powerful class of multicomponent reactions (MCRs) for the efficient construction of complex molecular architectures. These reactions enable the rapid assembly of highly substituted aromatic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction to Four-Component this compound Coupling Reactions
This compound is a highly reactive intermediate that can undergo a variety of cycloaddition and insertion reactions.[1][2][3] In a four-component coupling reaction, this compound, generated in situ, reacts with three other distinct components in a single pot to form a complex product. This strategy offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity.[4]
This document will focus on two key examples of four-component this compound coupling reactions: the synthesis of dehydroaltenuene B and the palladium-catalyzed synthesis of phenanthridinones.
Total Synthesis of Dehydroaltenuene B via a Four-Component this compound Coupling
A key step in the total synthesis of dehydroaltenuene B, a natural product with antibiotic activity, is a four-component coupling reaction involving 3,5-dimethoxythis compound, a Grignard reagent, carbon dioxide, and iodine.[1][5][6] This reaction efficiently constructs the heavily substituted aromatic core of the molecule.
Experimental Workflow
The overall workflow for this four-component coupling reaction is depicted below.
Caption: Workflow for the four-component this compound coupling in the synthesis of dehydroaltenuene B.
Detailed Experimental Protocol
Materials:
-
1-Fluoro-3,5-dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methyl-2-cyclohexenyl chloride
-
Magnesium (Mg) turnings
-
Carbon dioxide (CO2) gas, dried
-
Iodine (I2)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere (Argon or Nitrogen) setup
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings and anhydrous THF. To this suspension, add a solution of 2-methyl-2-cyclohexenyl chloride in anhydrous THF dropwise. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.[7][8][9]
-
Generation of this compound and Coupling: In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the cooled solution to generate 3,5-dimethoxythis compound in situ.
-
To this this compound solution, add the freshly prepared 2-methyl-2-cyclohexenylmagnesium chloride solution dropwise at -78 °C.
-
After the addition is complete, bubble dry carbon dioxide gas through the reaction mixture.[8][10]
-
Finally, add a solution of iodine in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired iodolactone.
Quantitative Data
| Entry | This compound Precursor | Grignard Reagent | Third Component | Fourth Component | Product Yield | Reference |
| 1 | 1-Fluoro-3,5-dimethoxybenzene | 2-Methyl-2-cyclohexenylmagnesium chloride | CO2 | I2 | 74% | [6] |
Palladium-Catalyzed Four-Component Synthesis of Phenanthridinones
Phenanthridinones are important heterocyclic scaffolds found in various natural products and pharmaceuticals.[11] A palladium-catalyzed four-component reaction of anilines, carbon monoxide (CO), and an aryne precursor provides a direct and efficient route to this class of compounds.[12][13][14]
Reaction Pathway
The catalytic cycle for this transformation involves several key steps, including the generation of the aryne, oxidative addition, migratory insertion, and reductive elimination.
Caption: Proposed catalytic cycle for the Pd-catalyzed four-component synthesis of phenanthridinones.
Detailed Experimental Protocol
Materials:
-
Substituted aniline
-
2-(Trimethylsilyl)phenyl triflate (aryne precursor)
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) fluoride (CuF2) (optional, can influence aryne release rate)[13][14]
-
Cesium fluoride (CsF)
-
Carbon monoxide (CO) balloon
-
Anhydrous solvent (e.g., DMF or toluene)[15]
-
Schlenk tube or other suitable reaction vessel for handling air-sensitive reagents
Procedure:
-
To a Schlenk tube, add the substituted aniline, 2-(trimethylsilyl)phenyl triflate, Pd(OAc)2, CuF2 (if used), and CsF.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Purge the reaction mixture with carbon monoxide by bubbling the gas through the solution for a few minutes, then maintain a CO atmosphere using a balloon.
-
Place the reaction vessel in a preheated oil bath and stir at the specified temperature for the required time (e.g., 120 °C for 10-12 hours).[15]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone.
Quantitative Data: Substrate Scope
The following table summarizes the yields for the synthesis of various phenanthridinone derivatives using this protocol.
| Entry | Aniline Derivative | Aryne Precursor | Yield (%) | Reference |
| 1 | Aniline | 2-(Trimethylsilyl)phenyl triflate | 85 | [13] |
| 2 | 4-Methylaniline | 2-(Trimethylsilyl)phenyl triflate | 82 | [13] |
| 3 | 4-Methoxyaniline | 2-(Trimethylsilyl)phenyl triflate | 78 | [13] |
| 4 | 4-Chloroaniline | 2-(Trimethylsilyl)phenyl triflate | 75 | [13] |
| 5 | Aniline | 2-(Trimethylsilyl)-4-methylphenyl triflate | 80 | [13] |
Synthesis of Acridones via this compound Intermediates
Acridones are another class of nitrogen-containing heterocycles with significant biological activity.[16][17][18] While dedicated four-component reactions for acridone (B373769) synthesis are less common, they can be formed through tandem reactions involving this compound intermediates. For instance, the reaction of o-halobenzamides with arynes can lead to acridones through a tandem insertion and SNAr reaction.[16]
Logical Relationship Diagram
The formation of acridones from o-halobenzamides and this compound involves a sequential process.
Caption: Logical pathway for the synthesis of acridones from o-halobenzamides and this compound.
General Experimental Considerations
The synthesis of acridones via this compound intermediates typically involves the in situ generation of this compound from a suitable precursor (e.g., 2-(trimethylsilyl)phenyl triflate) in the presence of a fluoride source (e.g., CsF or KF with 18-crown-6).[16] The reaction is then carried out with an appropriate o-halobenzamide in an anhydrous aprotic solvent like THF or acetonitrile. Reaction conditions, such as temperature and reaction time, will vary depending on the specific substrates used. Purification is generally achieved through standard techniques like column chromatography.
Safety Precautions
-
This compound Precursors: Aryne precursors, such as 2-(trimethylsilyl)phenyl triflates, should be handled with care as they can be moisture-sensitive.
-
Organometallic Reagents: Grignard reagents and n-butyllithium are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere using appropriate syringe techniques.
-
Carbon Monoxide: CO is a toxic gas and should only be used in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure solvents are properly dried and handled under inert conditions.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
References
- 1. Preparation of Benzene Derivatives: The Barrett Syntheses of Dehydroaltenuene B and 15G256b [organic-chemistry.org]
- 2. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. db.cngb.org [db.cngb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Dehydroaltenuene B by Barrett [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. Acridone synthesis [organic-chemistry.org]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
Utilizing Anthranilic Acid as a Benzyne Precursor: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of anthranilic acid as a convenient and efficient precursor for the in situ generation of benzyne. This compound is a highly reactive intermediate with significant applications in organic synthesis, particularly in the construction of complex aromatic systems relevant to drug discovery and materials science.
Introduction
This compound (1,2-didehydrobenzene) is a neutral and highly reactive intermediate characterized by a formal triple bond within a benzene (B151609) ring. Its strained nature makes it a powerful dienophile and electrophile, readily undergoing a variety of transformations, including pericyclic reactions (e.g., [4+2] and [2+2] cycloadditions) and nucleophilic additions. The in situ generation of this compound is crucial due to its high reactivity and inability to be isolated under normal conditions.
Anthranilic acid serves as an excellent, readily available, and inexpensive precursor for this compound generation. The process involves the aprotic diazotization of anthranilic acid, typically with an alkyl nitrite (B80452) such as isoamyl nitrite. The resulting benzenediazonium-2-carboxylate is unstable and readily decomposes, losing nitrogen and carbon dioxide to afford this compound.[1][2]
Key Advantages of Using Anthranilic Acid:
-
Mild Reaction Conditions: this compound generation from anthranilic acid can be achieved under relatively mild, aprotic conditions, avoiding the need for strong bases or harsh reagents.
-
High Reactivity: The in situ generated this compound is highly reactive and can be trapped with a wide range of dienes, alkenes, and nucleophiles.
-
Cost-Effective and Readily Available: Anthranilic acid is an inexpensive and widely available starting material.
-
Versatility: This method is applicable to the synthesis of a diverse array of complex organic molecules, including triptycenes, functionalized aromatics, and heterocyclic systems.
Reaction Mechanism and Experimental Workflow
The overall process involves two key stages: the formation of this compound from anthranilic acid and its subsequent trapping by a suitable reagent.
Part 1: Generation of this compound from Anthranilic Acid
The reaction proceeds via the following steps:
-
Diazotization: Anthranilic acid reacts with isoamyl nitrite in an aprotic solvent to form an N-nitrosoamine intermediate.
-
Isomerization: The N-nitrosoamine rearranges to a diazonium carboxylate species.
-
Decomposition: The unstable benzenediazonium-2-carboxylate spontaneously decomposes, releasing nitrogen (N₂) and carbon dioxide (CO₂) to generate the highly reactive this compound intermediate.[3]
Part 2: Trapping of this compound
Once formed, the this compound intermediate is immediately trapped by a co-reactant in the reaction mixture. This can occur through several pathways:
-
[4+2] Cycloaddition (Diels-Alder Reaction): this compound acts as a potent dienophile, reacting with conjugated dienes to form bicyclic aromatic compounds.
-
[2+2] Cycloaddition: With alkenes, this compound can undergo a [2+2] cycloaddition to form benzocyclobutene derivatives.
-
Nucleophilic Addition: Nucleophiles can attack the electrophilic triple bond of this compound, leading to the formation of substituted benzene derivatives.
Quantitative Data Summary
The yield of the this compound adduct is dependent on the trapping agent and the specific reaction conditions. The following table summarizes typical yields for various trapping reactions.
| Trapping Agent (Diene) | Product | Solvent | Yield (%) | Reference(s) |
| Anthracene (B1667546) | Triptycene | 1,2-Dimethoxyethane | 59-75 | [4] |
| Furan (B31954) | 1,4-Dihydronaphthalene-1,4-endoxide | 1,2-Dimethoxyethane | ~32 | [2] |
| Tetraphenylcyclopentadienone (B147504) | 1,2,3,4-Tetraphenylnaphthalene | 1,2-Dimethoxyethane | ~71 | [2] |
Experimental Protocols
Safety Precaution: The intermediate benzenediazonium-2-carboxylate is potentially explosive when isolated in a dry state.[3] Therefore, it is crucial to perform the reaction in solution without isolating the intermediate and to take appropriate safety measures, including the use of a safety shield.
Protocol 1: Synthesis of Triptycene via [4+2] Cycloaddition of this compound with Anthracene
This protocol is adapted from established literature procedures.[4]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Anthracene
-
1,2-Dimethoxyethane (glyme)
-
3 M Sodium hydroxide (B78521) solution
-
Maleic anhydride (B1165640) (for purification)
-
Triglyme (for purification)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anthracene (1.0 eq), isoamyl nitrite (1.1 eq), and 1,2-dimethoxyethane.
-
Heat the mixture to a gentle reflux.
-
Dissolve anthranilic acid (1.05 eq) in a minimal amount of 1,2-dimethoxyethane.
-
Add the anthranilic acid solution dropwise to the refluxing mixture over a period of 20-30 minutes.
-
After the addition is complete, continue refluxing for an additional 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol, followed by a 3 M sodium hydroxide solution, to precipitate the crude product.
-
Filter the crude product and wash with cold ethanol and then water.
-
Purification: To remove unreacted anthracene, the crude product can be reacted with maleic anhydride. Dissolve the crude product in triglyme, add maleic anhydride, and reflux for 5 minutes. Cool the solution, add ethanol and 3 M sodium hydroxide, filter, and wash the solid.
-
Recrystallize the purified product from methanol to obtain pure triptycene.
Protocol 2: Synthesis of 1,4-Dihydronaphthalene-1,4-endoxide via [4+2] Cycloaddition of this compound with Furan
This protocol is based on the procedure described by Shashidher et al. (2011).[2]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Furan
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine furan (excess) and 1,2-dimethoxyethane.
-
Heat the solution to reflux.
-
Prepare two separate solutions:
-
Solution A: Isoamyl nitrite in 1,2-dimethoxyethane.
-
Solution B: Anthranilic acid in 1,2-dimethoxyethane.
-
-
Simultaneously add Solutions A and B dropwise to the refluxing furan mixture over a period of 30-40 minutes.
-
After the addition is complete, continue to reflux for an additional 15-20 minutes. The solution will typically turn a dark orange color.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., petroleum ether) followed by washing and drying of the organic layer.
-
The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 3: Synthesis of 1,2,3,4-Tetraphenylnaphthalene via [4+2] Cycloaddition of this compound with Tetraphenylcyclopentadienone
This protocol is adapted from the procedure described by Shashidher et al. (2011).[2]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Tetraphenylcyclopentadienone
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tetraphenylcyclopentadienone in 1,2-dimethoxyethane.
-
Heat the solution to reflux.
-
Prepare two separate solutions as described in Protocol 2 (Solution A: Isoamyl nitrite in DME; Solution B: Anthranilic acid in DME).
-
Simultaneously add Solutions A and B dropwise to the refluxing solution of tetraphenylcyclopentadienone over 30-40 minutes.
-
After the addition is complete, continue to reflux for an additional 20-30 minutes. A dark brown mixture is typically formed.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
The product can be isolated by filtration and washed with a suitable solvent.
-
Further purification can be achieved by recrystallization.
Conclusion
The use of anthranilic acid as a this compound precursor offers a powerful and versatile method for the synthesis of complex aromatic compounds. The mild reaction conditions, coupled with the high reactivity of the in situ generated this compound, make this a valuable tool for researchers in organic synthesis and drug development. The provided protocols offer a starting point for the application of this methodology in the laboratory. As with all chemical reactions, appropriate safety precautions should be taken, particularly considering the potentially explosive nature of the diazonium intermediate.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Benzyne Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed reactions that proceed via highly reactive benzyne intermediates. These transformations offer efficient routes to construct complex molecular architectures, particularly valuable in the synthesis of pharmaceuticals and functional materials. The methodologies covered include annulation reactions for the synthesis of nitrogen-containing heterocycles and multi-component coupling reactions for the rapid assembly of diverse molecular scaffolds.
Palladium-Catalyzed Annulation of o-Halobenzamides with this compound for the Synthesis of Phenanthridinones
The palladium-catalyzed annulation of this compound with o-halobenzamides is a powerful method for the one-step synthesis of the phenanthridinone core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This reaction efficiently forms two new bonds—one carbon-carbon and one carbon-nitrogen bond—in a single operation under relatively mild conditions.[1]
Data Presentation: Substrate Scope and Yields
The following table summarizes the scope of the palladium-catalyzed annulation of various o-halobenzamides with this compound, generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), to yield N-substituted phenanthridinones.
| Entry | o-Halobenzamide (Substrate 1) | This compound Precursor (Substrate 2) | Product | Yield (%) |
| 1 | 2-Bromo-N-ethylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Ethylphenanthridin-6(5H)-one | 61-64 |
| 2 | 2-Bromo-N-methylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Methylphenanthridin-6(5H)-one | 75 |
| 3 | 2-Bromo-N-benzylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Benzylphenanthridin-6(5H)-one | 80 |
| 4 | 2-Bromo-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Phenylphenanthridin-6(5H)-one | 72 |
| 5 | 2-Iodo-N-methylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 5-Methylphenanthridin-6(5H)-one | 78 |
Experimental Protocol: Synthesis of 5-Ethylphenanthridin-6(5H)-one
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Sodium carbonate (Na₂CO₃)
-
2-Bromo-N-ethylbenzamide
-
Cesium fluoride (B91410) (CsF)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Dry Toluene (B28343)
Procedure:
-
To a 1000 mL round-bottomed flask, add Pd(OAc)₂ (221 mg, 0.984 µmol, 5 mol%), dppm (758 mg, 1.97 mmol, 10 mol%), Na₂CO₃ (2.09 g, 19.7 mmol, 1 equiv), 2-bromo-N-ethylbenzamide (4.50 g, 19.7 mmol, 1 equiv), and CsF (15.0 g, 98.7 mmol, 5 equiv).
-
Seal the flask with a rubber septum, and flush with nitrogen for 5 minutes.
-
Add dry toluene (308 mL) and dry acetonitrile (77.0 mL) to the flask via cannula.
-
Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.58 mL, 11.8 g, 39.5 mmol, 2 equiv) to the reaction mixture over 2 minutes using a syringe.
-
Purge the flask with nitrogen for another 5 minutes.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture at 750 rpm for 24 hours under a positive pressure of nitrogen.
-
After 24 hours, cool the reaction to room temperature, and quench with saturated aqueous sodium chloride solution (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., 9:1 hexanes:ethyl acetate) to afford the desired 5-ethylphenanthridin-6(5H)-one.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the palladium-catalyzed synthesis of phenanthridinones involves several key steps, including the in situ generation of this compound, oxidative addition, this compound insertion, and reductive elimination.
Caption: Catalytic cycle for phenanthridinone synthesis.
Palladium-Catalyzed Three-Component Coupling Involving this compound
Palladium-catalyzed multi-component reactions (MCRs) involving this compound are highly efficient for rapidly building molecular complexity from simple starting materials.[3] A notable example is the three-component coupling of a this compound precursor, a benzylic or allylic bromide, and a boron-containing reagent.[3]
Data Presentation: Substrate Scope and Yields
The table below showcases the substrate scope for the palladium-catalyzed three-component coupling of benzylic/allylic bromides, 1,1-bis[(pinacolato)boryl]methane, and a this compound precursor.
| Entry | Benzylic/Allylic Bromide | This compound Precursor | Boron Reagent | Product | Yield (%) |
| 1 | Benzyl (B1604629) bromide | 2-(TMS)PhOTf | 1,1-Bis[(pinacolato)boryl]methane | 2-(2-Benzylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 75 |
| 2 | 4-Methoxybenzyl bromide | 2-(TMS)PhOTf | 1,1-Bis[(pinacolato)boryl]methane | 2-(2-(4-Methoxybenzyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 |
| 3 | 4-Chlorobenzyl bromide | 2-(TMS)PhOTf | 1,1-Bis[(pinacolato)boryl]methane | 2-(2-(4-Chlorobenzyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 71 |
| 4 | Allyl bromide | 2-(TMS)PhOTf | 1,1-Bis[(pinacolato)boryl]methane | 2-(2-Allylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 65 |
| 5 | Cinnamyl bromide | 2-(TMS)PhOTf | 1,1-Bis[(pinacolato)boryl]methane | 2-(2-Cinnamylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 68 |
Experimental Protocol: Synthesis of 2-(2-Benzylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is based on a reported procedure for the three-component coupling reaction.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(p-fluorophenyl)phosphine
-
1,1-Bis[(pinacolato)boryl]methane
-
Benzyl bromide
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (2-(TMS)PhOTf)
-
Cesium fluoride (CsF)
-
Dry Toluene
-
Dry Acetonitrile
Procedure:
-
In an oven-dried Schlenk flask, combine Pd(OAc)₂ (5 mol%), tris(p-fluorophenyl)phosphine (10 mol%), 1,1-bis[(pinacolato)boryl]methane (0.3 mmol), and CsF (2.0 equiv).
-
Seal the flask, evacuate, and backfill with nitrogen (repeat three times).
-
Add dry toluene (1.5 mL) and dry acetonitrile (1.5 mL) via syringe.
-
Add benzyl bromide (1.4 equiv) and 2-(TMS)PhOTf (2.0 equiv) to the reaction mixture.
-
Stir the mixture at 85 °C for 10 hours.
-
After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., petroleum ether:ethyl acetate = 10:1) to obtain the desired product.
Reaction Mechanism and Workflow
The proposed mechanism for this three-component coupling reaction is initiated by the oxidative addition of the benzylic/allylic bromide to the Pd(0) catalyst, followed by this compound insertion, transmetalation with the boron reagent, and reductive elimination.
Caption: Catalytic cycle for three-component coupling.
References
Application Notes and Protocols: Diels-Alder Reactions of Benzyne for Polycyclic Aromatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. When benzyne, a highly reactive and transient intermediate, is employed as the dienophile, this pericyclic reaction opens up a direct and efficient pathway to synthesize a diverse array of polycyclic aromatic compounds (PACs). These PACs are of significant interest due to their unique electronic, optical, and biological properties, finding applications in materials science as organic semiconductors and in drug development as scaffolds for novel therapeutic agents.
This document provides detailed application notes on the utility of this compound Diels-Alder reactions in the synthesis of complex polycyclic aromatic systems. It includes a summary of various this compound generation methods, a compilation of quantitative data for different reaction systems, and detailed experimental protocols for the synthesis of representative polycyclic aromatic hydrocarbons (PAHs).
Methods of this compound Generation
The successful application of this compound in Diels-Alder reactions hinges on its in situ generation under conditions compatible with the diene of choice. Several reliable methods have been developed, each with its own advantages and substrate scope.
-
From Anthranilic Acid: Diazotization of anthranilic acid with an organic nitrite (B80452), such as isoamyl nitrite, generates benzenediazonium-2-carboxylate, which readily decomposes to this compound, carbon dioxide, and nitrogen gas. This method is widely used due to the commercial availability and low cost of the precursor.
-
From (Trimethylsilyl)phenyl Triflates: The fluoride-induced 1,2-elimination of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) is a particularly mild and efficient method for generating this compound. This precursor is stable and can be stored, allowing for precise control over the reaction initiation.
-
From Aryl Halides: Treatment of aryl halides, such as 2-bromofluorobenzene, with a strong base or a metal like magnesium can induce elimination to form this compound.
-
Hexadehydro-Diels-Alder (HDDA) Reaction: This more advanced method involves the thermal cycloisomerization of a tethered triyne system to generate a this compound intermediate, which can then be trapped intramolecularly or intermolecularly. This reaction allows for the formation of highly functionalized aromatic rings in a single step.[1]
Data Presentation
The following tables summarize quantitative data from the literature for the Diels-Alder reaction of this compound with various dienes, showcasing the versatility and efficiency of this methodology in synthesizing a range of polycyclic aromatic compounds.
| Diene | This compound Precursor | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Anthracene (B1667546) | Anthranilic Acid/Isoamyl nitrite | 1,2-Dimethoxyethane (B42094) | Reflux | Triptycene (B166850) | 59 | (Friedman & Logullo, 1963) |
| Tetraphenylcyclopentadienone (B147504) | Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate | Dichloromethane (B109758) | RT | 1,2,3,4-Tetraphenylnaphthalene (B1582023) | 86 | (Kitamura et al., 1999) |
| Perylene | Benzenediazonium-2-carboxylate | Dichloromethane/THF | Reflux | Naphtho[ghi]perylene | 66 | (Fort & Scott, 2011) |
| Furan | Anthranilic Acid/Isoamyl nitrite | 1,2-Dimethoxyethane | Reflux | 1,4-Dihydronaphthalene-1,4-epoxide | ~90 | (Generic protocol) |
| 2-Methylfuran | 2-Fluoro-SF5-benzene/BuLi | THF | -78 to RT | 1-Methyl-5-SF5-naphthalene | High | (Dolbier et al., 2016) |
| Substituted Anthracenes | 3-Methoxythis compound precursor | Not specified | Not specified | Substituted Triptycenes | 27-69 | (Various sources) |
Yields are for isolated products.
Experimental Protocols
Protocol 1: Synthesis of Triptycene via this compound Generation from Anthranilic Acid
This protocol describes the classic synthesis of triptycene from the Diels-Alder reaction of anthracene with this compound generated from anthranilic acid.
Materials:
-
Anthracene
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-Dimethoxyethane (glyme)
-
3 M Sodium hydroxide (B78521) solution
-
Maleic anhydride (B1165640) (for purification)
Procedure:
-
To a large reaction tube, add anthracene (400 mg), isoamyl nitrite (0.4 mL), 1,2-dimethoxyethane (4 mL), and a boiling chip.
-
Heat the mixture to a gentle reflux using a sand bath.
-
In a separate vial, dissolve anthranilic acid (520 mg) in 1,2-dimethoxyethane (2 mL).
-
Add the anthranilic acid solution dropwise to the refluxing anthracene solution over a period of 20 minutes.
-
After the addition is complete, add an additional 0.4 mL of isoamyl nitrite to the reaction mixture.
-
Continue to reflux for an additional 10 minutes.
-
Allow the reaction to cool to room temperature.
-
Add ethanol (5 mL) followed by 10 mL of a 3 M sodium hydroxide solution.
-
Filter the resulting solid and wash with cold ethanol followed by cold water to remove any brown color.
-
Purification: To remove any unreacted anthracene, place the crude solid into a 25 mL round-bottomed flask. Add maleic anhydride (200 mg) and triglyme (4 mL). Fit with a reflux condenser and reflux the mixture for five minutes.
-
Allow the solution to cool, then add ethanol (2 mL) followed by 6 mL of 3 M sodium hydroxide solution to hydrolyze the maleic anhydride adduct.
-
Filter the purified triptycene, wash with water and ethanol, and dry.
Protocol 2: Synthesis of 1,2,3,4-Tetraphenylnaphthalene using a this compound Precursor
This protocol details the synthesis of a substituted naphthalene (B1677914) via the Diels-Alder reaction of tetraphenylcyclopentadienone with this compound generated from a modern precursor, followed by decarbonylation.
Materials:
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate
-
Tetraphenylcyclopentadienone
-
Tetrabutylammonium Fluoride (TBAF) (ca. 1 mol/L in Tetrahydrofuran)
-
Dichloromethane
-
Water
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Anhydrous sodium sulfate (B86663)
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Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Under a nitrogen atmosphere, add tetraphenylcyclopentadienone (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in dichloromethane (10 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TBAF solution (0.96 mL, 0.96 mmol) dropwise to the mixture.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99) as the eluent to afford 1,2,3,4-tetraphenylnaphthalene as a white solid (296 mg, 86% yield).[2]
Protocol 3: Synthesis of Dibenzobarrelene
This protocol outlines a two-step synthesis of dibenzobarrelene, a triptycene analog, starting from commercially available reagents.
Materials:
-
Anthracene
-
Dimethyl acetylenedicarboxylate (B1228247)
-
Copper powder
Procedure:
-
Step 1: Diels-Alder Adduct Formation. Perform a Diels-Alder reaction between anthracene and dimethyl acetylenedicarboxylate to form the corresponding adduct. (Detailed procedure for this initial step can be found in standard organic chemistry laboratory manuals).
-
Step 2: Hydrolysis. Hydrolyze the ester groups of the adduct to the corresponding diacid.
-
Step 3: Decarboxylation. Reflux the resulting diacid in quinoline containing a catalytic amount of copper powder. This will induce bis-decarboxylation to yield dibenzobarrelene. An isolated yield of 66% can be expected for this final step.[3]
Visualizations
Caption: General scheme of the [4+2] cycloaddition of a diene with this compound.
Caption: Overview of common precursors and methods for generating this compound.
Caption: A typical workflow for performing a this compound Diels-Alder reaction.
References
- 1. The hexadehydro-Diels-Alder reaction: this compound generation via cycloisomerization of tethered triynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in Nucleophilic Additions to Benzyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyne intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity in nucleophilic additions to unsymmetrical benzynes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of nucleophilic additions to unsymmetrical benzynes?
A1: The regioselectivity of nucleophilic additions to unsymmetrical benzynes is primarily governed by a combination of three key factors:
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Aryne Distortion (Electronic Effects): Substituents on the this compound ring can distort the triple bond, causing one of the carbons to be more susceptible to nucleophilic attack. The "aryne distortion model" suggests that nucleophilic attack is favored at the more distorted, or more electrophilic, carbon of the aryne. This distortion is influenced by the electronic nature of the substituents.
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Steric Effects: The steric bulk of both the substituent on the this compound and the incoming nucleophile can significantly influence the regioselectivity. Nucleophilic attack is generally disfavored at positions that are sterically hindered.
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Inductive Effects: Electron-withdrawing groups can stabilize the negative charge that develops in the intermediate formed during nucleophilic addition. The nucleophile will preferentially add to the position that places the resulting negative charge closer to the electron-withdrawing group.
Q2: How can I predict the major regioisomer in a nucleophilic addition to a substituted this compound?
A2: Predicting the major regioisomer involves considering the interplay of the factors mentioned above. Here's a general workflow:
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Analyze the Substituent:
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Electron-withdrawing groups (e.g., -CF₃, -COR, -NO₂): These groups primarily exert an inductive effect, favoring nucleophilic attack at the position that places the resulting carbanion closer to the substituent.
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Electron-donating groups (e.g., -OMe, -NMe₂): These groups can influence regioselectivity through a combination of inductive and resonance effects, often leading to more complex outcomes. The aryne distortion model is particularly useful in these cases.
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Bulky groups (e.g., -SiMe₃, -tBu): These groups will sterically hinder the ortho position, directing the nucleophile to the less hindered carbon of the this compound.
-
-
Consider the Nucleophile:
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Bulky nucleophiles: These will be more sensitive to steric hindrance on the this compound and are more likely to attack the less sterically crowded position.
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Small nucleophiles: These are less influenced by steric factors and their addition is more likely to be governed by electronic effects.
-
-
Apply the Aryne Distortion Model: For a more refined prediction, computational modeling of the this compound intermediate can reveal the distortion of the triple bond. The nucleophile will preferentially attack the carbon atom with the more obtuse bond angle (closer to 180°), as this requires less geometric change to reach the transition state.[1]
Q3: What is the "aryne distortion model" and how does it explain regioselectivity?
A3: The aryne distortion model is a computational and theoretical framework used to predict the regioselectivity of reactions involving unsymmetrical arynes.[2][3] It posits that the two carbons of the aryne triple bond are not geometrically equivalent. Substituents on the ring cause a distortion, leading to one carbon atom being more "alkyne-like" (closer to linear) and the other being more "alkene-like". Nucleophilic attack is favored at the more distorted (more linear) carbon because the transition state for this attack requires less energy to achieve.[1] This model has been shown to be a powerful predictor of regioselectivity, often more so than simpler models based solely on charge distribution.[2][3]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers with poor selectivity.
Possible Causes and Solutions:
-
Competing Electronic and Steric Effects: The substituent on your this compound and the nucleophile you are using may have competing electronic and steric preferences, leading to a mixture of products.
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Solution 1: Modify the Nucleophile. If you suspect steric hindrance is a major factor, try using a smaller, less bulky nucleophile. Conversely, to enhance the effect of sterics, a bulkier nucleophile could be employed.
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Solution 2: Modify the this compound Substituent. If possible, modifying the substituent on the this compound precursor can alter the balance of electronic and steric effects. For example, increasing the steric bulk of a directing group can enhance selectivity for the less hindered position.
-
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Insufficient Differentiation by the Substituent: The substituent on your this compound may not be providing a strong enough electronic or steric bias to direct the nucleophilic attack effectively.
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Solution: Change the this compound Precursor. Consider using a this compound precursor with a substituent that has a stronger directing effect. For instance, a trimethylsilyl (B98337) (-SiMe₃) group is a strong steric directing group, while a methoxy (B1213986) (-OMe) group can exert a significant electronic influence.
-
Issue 2: The observed major regioisomer is the opposite of what I predicted based on simple electronic effects.
Possible Cause and Solution:
-
Steric Hindrance Dominates: In cases where a bulky substituent is present on the this compound, or a bulky nucleophile is used, steric effects can override the electronic preferences predicted by inductive effects or the aryne distortion model.
-
Solution: Re-evaluate Steric Factors. Carefully examine the steric environment around the this compound triple bond. Consider the A-values of the substituents and the size of the nucleophile. If sterics are likely the dominant factor, your prediction should be adjusted accordingly. For example, with a bulky 3-silylthis compound, even if electronics favor attack at C2, a bulky nucleophile will preferentially attack at C1 to avoid steric clash.
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Data Presentation
Table 1: Regioselectivity of Nucleophilic Additions to 3-Substituted Benzynes
| Substituent (at C3) | Nucleophile | Major Product | Minor Product | Regiomeric Ratio (Major:Minor) |
| -SiMe₃ | Benzylamine | ortho | meta | >95:5 |
| -SiMe₃ | Aniline | ortho | meta | 85:15 |
| -OMe | NaNH₂ | meta | ortho | >98:2 |
| -CF₃ | NaNH₂ | meta | ortho | 60:40 |
| -F | N-methylaniline | meta | ortho | >98:2 |
| -Cl | N-methylaniline | meta | ortho | 95:5 |
| -Br | N-methylaniline | meta | ortho | 80:20 |
| -I | N-methylaniline | meta | ortho | 65:35 |
Note: "ortho" refers to addition at C2, and "meta" refers to addition at C1 relative to the substituent at C3.
Experimental Protocols
Protocol 1: General Procedure for the Generation and Trapping of a 3-Substituted this compound via Ortho-Lithiation
This protocol is a representative example for the generation of a substituted this compound from an aryl halide and its subsequent trapping with a nucleophile.
Materials:
-
Substituted aryl halide (e.g., 2-bromo-1-methoxybenzene)
-
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes)
-
Nucleophile (e.g., furan)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Initial Solution: Dissolve the substituted aryl halide (1.0 eq) and the nucleophilic trap (1.2-2.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Key factors governing regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
common side reactions and byproducts in benzyne chemistry
Welcome to the technical support center for benzyne chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the experimental use of this compound.
Troubleshooting Guides & FAQs
Here you will find a series of questions and answers addressing specific problems you might encounter during your experiments with this compound.
FAQ 1: I am getting a low yield of my desired product and a significant amount of solid byproduct. What is happening?
A low yield of your target molecule, accompanied by the formation of solid byproducts, often points to the inherent reactivity of this compound. The most common side reactions are dimerization and trimerization of the this compound intermediate.
-
Dimerization: this compound can rapidly react with itself to form biphenylene.[1][2][3][4] This is a very common side reaction and can be the major product in the absence of an efficient trapping agent.
-
Trimerization: Three this compound molecules can combine to form triphenylene.[1][2][3][5]
-
Polymerization: Under certain conditions, this compound can also undergo polymerization.[6]
Troubleshooting Steps:
-
Increase Trapping Agent Concentration: Ensure your trapping agent (the molecule you want to react with this compound) is present in a sufficient concentration to outcompete the self-reaction of this compound.
-
Slow Generation of this compound: If possible, generate the this compound slowly in the presence of the trapping agent. This can be achieved by the slow addition of the this compound precursor or the reagent that initiates its formation.
-
Optimize Reaction Temperature: The relative rates of dimerization, trimerization, and your desired reaction can be temperature-dependent. Experiment with different temperatures to favor the formation of your product.
-
Change this compound Precursor: The choice of this compound precursor can influence the rate of its formation and subsequent side reactions. Consider switching to a different precursor (see Experimental Protocols section).
FAQ 2: My nucleophilic addition to a substituted this compound is not regioselective. How can I control the position of the nucleophilic attack?
A lack of regioselectivity is a common challenge in reactions with unsymmetrically substituted benzynes, often leading to a mixture of constitutional isomers.[7] The directing effect of the substituent on the this compound ring is primarily governed by inductive effects, as the orbitals of the this compound "triple bond" do not overlap with the aromatic pi-system.[7][8]
Key Principles for Regioselectivity:
-
Electron-Withdrawing Groups (EWGs): Nucleophilic attack will preferentially occur at the carbon atom further away from the electron-withdrawing group. This is because the addition of the nucleophile generates a negative charge on the ring, which is destabilized when it is closer to the EWG. For example, in the reaction of a nucleophile with a this compound substituted with a trifluoromethyl group (CF3), the product with the nucleophile para to the CF3 group is favored over the meta product in a roughly 60:40 ratio.[8]
-
Electron-Donating Groups (EDGs): The directing effect of electron-donating groups is less pronounced and can sometimes lead to mixtures of products. For instance, the reaction of p-bromotoluene with sodamide results in a mixture of para- and meta-methylaniline.[7]
Troubleshooting and Optimization:
-
Analyze Substituent Effects: Carefully consider the electronic properties of the substituent on your this compound intermediate.
-
Utilize Steric Hindrance: A bulky substituent on the this compound or a bulky nucleophile may favor attack at the less sterically hindered position.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of nucleophilic additions to substituted benzynes by analyzing the distortion of the this compound intermediate.
FAQ 3: I am concerned about the safety of my this compound generation method. What are the hazards associated with different precursors?
Safety is a critical consideration in this compound chemistry. Some precursors are known to be explosive and should be handled with extreme caution.
-
Benzenediazonium-2-carboxylate: This precursor, generated from anthranilic acid, is known to be explosive and should not be isolated. It is generated in situ for immediate use.
-
o-(Trimethylsilyl)aryl Triflates: These have emerged as safer alternatives for this compound generation, as the reaction can be performed under mild conditions.
Always consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment before conducting any experiment.
Data Presentation
The following table summarizes quantitative data on the yields of common this compound byproducts.
| This compound Precursor | Trapping Agent | Biphenylene Yield (%) | Triphenylene Yield (%) | Reference |
| o-Bromofluorobenzene with Li(Hg) or Mg | None | 24 | 3 | [1] |
| o-Bromoiodobenzene with Li and Ether | Benzene | - | 53-59 | [5] |
| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with CsF | 2-Bromobiphenyl | - | 76 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound chemistry.
Protocol 1: Generation of this compound from o-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
This method is favored for its mild reaction conditions.
Materials:
-
o-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (TBAF)
-
A trapping agent (e.g., furan, anthracene)
-
Anhydrous solvent (e.g., acetonitrile, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the trapping agent in the anhydrous solvent.
-
Add o-(trimethylsilyl)phenyl trifluoromethanesulfonate to the solution.
-
Add the fluoride source (CsF or TBAF) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Generation of this compound from Anthranilic Acid
This is a classic method but requires caution due to the explosive nature of the intermediate.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
A trapping agent (e.g., anthracene)
-
1,2-dimethoxyethane (DME)
Procedure:
-
In a round-bottom flask, dissolve the trapping agent (e.g., anthracene) in DME.
-
To this solution, add isoamyl nitrite.
-
In a separate flask, dissolve anthranilic acid in DME.
-
Slowly add the anthranilic acid solution to the reaction mixture containing the trapping agent and isoamyl nitrite at a controlled temperature (e.g., reflux).
-
The reaction is often accompanied by the evolution of nitrogen and carbon dioxide gas.
-
After the addition is complete, continue to heat the reaction mixture for a specified time to ensure complete decomposition of the diazonium salt intermediate.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 3: Generation of this compound by Dehydrohalogenation of an Aryl Halide
This method typically requires a strong base.
Materials:
-
An aryl halide (e.g., chlorobenzene, bromobenzene)
-
A strong base (e.g., sodium amide in liquid ammonia, potassium t-butoxide)
-
A trapping agent or nucleophile
-
Anhydrous solvent (e.g., liquid ammonia, THF)
Procedure:
-
Set up a reaction vessel suitable for working with strong bases and potentially low temperatures (e.g., a three-neck flask with a condenser and an inlet for inert gas).
-
Under an inert atmosphere, dissolve the aryl halide and the trapping agent/nucleophile in the anhydrous solvent.
-
Cool the reaction mixture to the appropriate temperature (e.g., -33 °C for liquid ammonia).
-
Slowly add the strong base to the reaction mixture.
-
Allow the reaction to stir for the required time, monitoring by TLC or GC-MS.
-
Carefully quench the reaction, for example, by the addition of ammonium (B1175870) chloride (for reactions in liquid ammonia) or water.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Dry, concentrate, and purify the product as described in the previous protocols.
Visualizations
The following diagrams illustrate key concepts and workflows in this compound chemistry.
Caption: A troubleshooting workflow for addressing low product yields in this compound reactions.
Caption: A logical guide to controlling regioselectivity in reactions of substituted benzynes.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Why does this compound dimerise and not trimerise? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Biphenylene - Wikipedia [en.wikipedia.org]
- 5. Triphenylene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Handling of Common Benzyne Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with common benzyne precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating this compound in the lab?
A1: The three most common classes of this compound precursors are o-silylaryl triflates (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), often called Kobayashi precursors), benzenediazonium-2-carboxylates (from anthranilic acid), and 1-aminobenzotriazole (B112013) derivatives. Each class offers different advantages regarding stability, ease of handling, and conditions for this compound generation.
Q2: How should I store my this compound precursors to ensure their stability?
A2: Storage conditions are crucial for the longevity of your precursors. For 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, it is recommended to store it at room temperature or under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] 1-Aminobenzotriazole should be stored in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents.[2] It has a shelf life of at least four years when stored at -20°C as a crystalline solid.[3] Benzenediazonium-2-carboxylate is highly unstable and explosive when dry and should always be kept wet with solvent in a hood behind a safety screen.[4]
Q3: Are there significant safety concerns associated with this compound precursors?
A3: Yes, safety is a primary concern. Benzenediazonium-2-carboxylate is notoriously hazardous and can detonate violently when dry upon scraping or heating.[4] In contrast, o-silylaryl triflates are considered much safer and can be employed under mild conditions without significant risk of a runaway reaction.[5] 1-Aminobenzotriazole is a stable solid but, like all chemicals, should be handled with appropriate personal protective equipment in a well-ventilated area.[2]
Q4: What are the typical conditions for generating this compound from these precursors?
A4: this compound generation conditions vary by precursor. o-Silylaryl triflates typically generate this compound upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), in an aprotic solvent like acetonitrile (B52724) or THF. Benzenediazonium-2-carboxylate decomposes upon gentle heating to release this compound, nitrogen, and carbon dioxide.[6] 1-Aminobenzotriazole can be oxidized, for example with lead tetraacetate, to form this compound.
Stability and Handling Data
| Precursor | Common Name | Appearance | Storage Conditions | Stability/Decomposition Data |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Kobayashi Precursor | Colorless to light yellow clear liquid[7] | Store at room temperature or 2-8°C under inert gas.[1] | Stable compound. Boils at 70°C / 2 mmHg.[8][9] Flash point of 205°F.[1] |
| Benzenediazonium-2-carboxylate | Tan solid[4] | EXTREMELY HAZARDOUS WHEN DRY. Must be kept wet with solvent at all times.[4] | Decomposes on mild heating (35-60°C).[6] Detonates violently when dry.[4] | |
| 1-Aminobenzotriazole | ABT | Crystalline solid[3] | Store at -20°C for long-term stability.[3] Keep in a cool, dry, well-ventilated area.[2] | Stable for ≥ 4 years at -20°C as a solid.[3] In DMSO, stable for 1 year at -80°C. |
Troubleshooting Guides
Issue 1: Low or No Yield of Trapped this compound Product
Possible Causes and Solutions:
-
Inactive Precursor:
-
Diagnosis: The precursor may have degraded due to improper storage or age.
-
Solution: Use a fresh batch of the precursor or verify the purity of the existing stock using analytical methods like NMR. For 1-aminobenzotriazole, ensure it has been stored at -20°C.[3] For o-silylaryl triflates, check for hydrolysis if exposed to moisture.
-
-
Inefficient this compound Generation:
-
Diagnosis: The conditions for this compound formation may be suboptimal.
-
Solution (for Kobayashi precursors): Ensure the fluoride source (e.g., CsF, KF) is anhydrous. The efficiency of this compound generation can be significantly affected by the alkali metal countercation.[10] Consider using a crown ether (e.g., 18-crown-6) to enhance the solubility and reactivity of the fluoride salt.
-
Solution (for Diazonium salts): Ensure the decomposition temperature is reached and maintained. The thermal decomposition is what drives this compound formation.[6]
-
Solution (for 1-Aminobenzotriazole): Check the purity and activity of the oxidizing agent.
-
-
This compound Dimerization:
-
Diagnosis: this compound is highly reactive and can rapidly dimerize to form biphenylene (B1199973) if not trapped efficiently.[3]
-
Solution: Ensure the trapping agent is present in a sufficient concentration at the start of the reaction to intercept the this compound as it is formed. For reactions where the this compound precursor is added slowly, ensure the trapping agent is in the reaction vessel from the beginning.
-
-
Decomposition of Trapping Agent:
-
Diagnosis: The trapping agent (e.g., furan (B31954), dienes) might be unstable under the reaction conditions.
-
Solution: Verify the stability of your trapping agent under the planned reaction conditions in a separate experiment. If necessary, choose a more robust trapping agent.
-
Issue 2: Formation of Unexpected Side Products
Possible Causes and Solutions:
-
Reaction with Solvent:
-
Diagnosis: The highly electrophilic this compound can react with nucleophilic solvents.
-
Solution: Use a non-nucleophilic, aprotic solvent for the reaction.
-
-
Side Reactions of the Precursor:
-
Diagnosis: For some precursors, alternative reaction pathways can compete with this compound formation. For example, with substituted o-silylaryl triflates, nucleophilic aromatic substitution on the precursor itself can occur.[11]
-
Solution: Optimize reaction conditions (temperature, concentration, rate of addition) to favor this compound formation. A change in the leaving group on the precursor might also alter the reaction pathway.[11]
-
-
Rearrangement of the Trapped Product:
-
Diagnosis: The initial Diels-Alder adduct or other trapped products may be unstable and undergo rearrangement under the reaction conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS to identify the initial product. If rearrangement is observed, consider running the reaction at a lower temperature or for a shorter duration.
-
Experimental Protocols
Protocol 1: Generation of this compound from 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and Trapping with Furan
This protocol is adapted from modern synthetic procedures for this compound generation under mild conditions.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium Fluoride (CsF), anhydrous
-
Furan
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask with stir bar
-
Septum and nitrogen inlet/outlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous cesium fluoride (2.0 equivalents).
-
Add anhydrous acetonitrile via syringe.
-
Add furan (1.5 equivalents) to the suspension.
-
In a separate vial, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of the this compound precursor to the stirred suspension of CsF and furan at room temperature over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the 1,4-epoxy-1,4-dihydronaphthalene (B1582345) adduct.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Generation of this compound from Anthranilic Acid and Trapping with Furan
This protocol is based on the classical method of this compound generation and requires careful handling of the diazonium salt intermediate.[2][3]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
Furan
-
Three-neck round-bottom flask with stir bar, reflux condenser, and addition funnel
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, combine furan (10 mL) and 1,2-dimethoxyethane (10 mL).
-
Heat the solution to a gentle reflux.
-
In a separate flask, prepare a solution of anthranilic acid (2.74 g) in 1,2-dimethoxyethane.
-
In another flask, prepare a solution of isoamyl nitrite (4 mL) in 1,2-dimethoxyethane.
-
Simultaneously add the anthranilic acid solution and the isoamyl nitrite solution dropwise to the refluxing furan/DME mixture over a period of 30-45 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by chromatography or recrystallization.
Visualizations
References
- 1. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate|lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. “Kobayashi Benzynes” as HDDA Diynophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE | 88284-48-4 [chemicalbook.com]
- 9. トリフルオロメタンスルホン酸2-(トリメチルシリル)フェニル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Benzyne Reaction Products
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products from benzyne reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common first-pass technique for purifying crude products from this compound reactions?
A1: Flash column chromatography is typically the first and most common method employed for the purification of this compound reaction products.[1][2] It is a versatile technique that can separate compounds based on polarity and is effective for a wide range of substrates and adducts generated in these reactions.
Q2: My this compound adduct is sensitive to acid. How should this affect my choice of purification?
A2: If your compound is acid-sensitive, you should avoid using standard silica (B1680970) gel for chromatography without deactivation, as it is acidic. You can either deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) or a similar base, or use an alternative stationary phase like neutral or basic alumina.[3][4]
Q3: I am having difficulty separating my desired product from a byproduct with a very similar polarity. What should I do?
A3: For compounds with similar polarity, optimizing your chromatographic separation is crucial. You can try using a shallow or slow gradient elution to enhance resolution.[3] If this fails, consider "orthogonal" chromatography, which involves changing a key parameter to affect selectivity. This could mean switching from a normal-phase (silica) to a reverse-phase (C18) column or using an entirely different solvent system.[4] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, often provides the superior resolution needed for such challenging separations.
Q4: When is recrystallization a better choice than column chromatography?
A4: Recrystallization is an excellent choice when you have a solid product and can find a suitable solvent system. It is often capable of yielding material of very high purity, sometimes exceeding that achievable by chromatography.[5] It is particularly advantageous for large-scale purifications where chromatography can become cumbersome and expensive.
Q5: How can I remove colored impurities from my product during recrystallization?
A5: If your product is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step.[6] The colored molecules adsorb onto the surface of the carbon, which is then removed by hot gravity filtration.
Q6: My product seems to be "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This is often caused by the solution being too concentrated or being cooled too rapidly.[4] To fix this, try reheating the solution, adding a bit more solvent to make it more dilute, and then allowing it to cool much more slowly. Seeding the solution with a tiny crystal of the pure product can also help initiate proper crystallization.[4]
Troubleshooting Guides
Issue 1: Flash Column Chromatography Problems
| Problem | Possible Cause | Solution / Suggestion |
| Low or No Recovery of Product | Product is highly polar and stuck on the column. | Increase the polarity of the eluent significantly at the end of the run (e.g., flush with 10% Methanol in Dichloromethane).[7] |
| Product is degrading on the acidic silica gel. | Deactivate the silica gel with triethylamine before use, or switch to a neutral stationary phase like alumina.[3][4] | |
| Product is volatile and was lost during solvent evaporation. | Use a rotary evaporator with a well-chilled cold trap and reduce the vacuum pressure.[4][8] | |
| Poor Separation of Product and Impurities | Improper solvent system chosen. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of ~0.2-0.3 for your product.[2] |
| Co-elution of compounds with similar polarity. | Run a shallower solvent gradient or switch to an orthogonal chromatography method (e.g., reverse-phase).[3][4] | |
| Column was overloaded with crude material. | Use more silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude for difficult separations.[9] | |
| Cracked or Channeled Column | Improper packing of the stationary phase. | Pack the column using a slurry method to ensure a homogenous bed. Do not let the column run dry at any point.[4][9] |
Issue 2: Recrystallization Problems
| Problem | Possible Cause | Solution / Suggestion |
| Product Fails to Crystallize Upon Cooling | Solution is not saturated (too much solvent was added). | Boil off some of the solvent to increase the concentration and try cooling again. |
| The product is highly soluble even at low temperatures. | Try adding a "poor" solvent (one in which the product is insoluble) dropwise to the cooled solution to induce precipitation (two-solvent recrystallization).[10] | |
| "Oiling Out" | Solution is too concentrated or cooled too quickly. | Reheat the solution to redissolve the oil, add more solvent, and allow it to cool much more slowly.[4] |
| Melting point of the solid is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent for the recrystallization. | |
| Low Recovery of Crystals | Too much solvent was used, leaving product in the mother liquor. | Before filtering, cool the flask in an ice bath to minimize solubility and maximize crystal formation.[10] |
| Premature crystallization during hot filtration. | Use a heated or insulated funnel and pre-heat the filter flask with hot solvent vapor to prevent cooling. | |
| Crystals were washed with room-temperature solvent. | Always wash the filtered crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[10] |
Experimental Protocols
Key Experiment 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying a this compound reaction product using flash chromatography on silica gel.
-
TLC Analysis: First, analyze your crude reaction mixture by TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.3.[2]
-
Column Preparation:
-
Select a column of appropriate size. For a difficult separation, a mass ratio of at least 100:1 of silica to crude product is recommended.[9]
-
Pack the column using the "slurry method": mix the silica gel with the initial, low-polarity eluent to form a slurry, then pour it into the column and allow it to settle, draining the excess solvent.[9] Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, preferably the chromatography eluent or a more volatile, less polar solvent like dichloromethane.[9]
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of the packed column.[3]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined in Step 1.
-
Apply positive pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Key Experiment 2: Single-Solvent Recrystallization
This protocol describes the purification of a solid product by recrystallization from a single solvent.
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the product when hot but not when cold.[10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.[10][12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis or other spectroscopic methods.[13]
Visualizations
Caption: General workflow for the purification of this compound reaction products.
References
- 1. silicycle.com [silicycle.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Home Page [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
troubleshooting low yields in benzyne generation
Welcome to the Technical Support Center for benzyne generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes when working with this highly reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a low yield, and I've recovered most of my starting material. What are the likely causes?
A1: This common issue typically points to inefficient generation of the this compound intermediate. Several factors could be at play:
-
Suboptimal Base/Activator: The strength and stoichiometry of the base (for traditional methods) or activator (e.g., fluoride (B91410) source for silyl (B83357) precursors) are critical. If the base is not strong enough or used in insufficient amounts, the initial elimination step to form this compound will be inefficient. Ensure your base is fresh and handled under anhydrous conditions, as many strong bases are hygroscopic. For fluoride-induced generation, ensure your fluoride source is anhydrous and soluble in the reaction solvent.
-
Low Reaction Temperature: While milder conditions are a key advantage of modern this compound precursors, the temperature may still be too low for efficient this compound formation. A modest increase in temperature may be necessary.
-
Poor Quality Precursor: The purity of your this compound precursor is paramount. Impurities can interfere with the reaction. Ensure your precursor is pure and has not degraded during storage.
Q2: I'm observing a complex mixture of products in my reaction. What are the potential side reactions?
A2: A complex product mixture often indicates that the generated this compound is participating in undesired side reactions. The most common culprits are:
-
Dimerization and Trimerization: this compound is highly reactive and can react with itself to form biphenylene (B1199973) (dimer) and triphenylene (B110318) (trimer).[1] This is more prevalent at higher concentrations of this compound.
-
Reaction with Solvent or Reagents: this compound can be trapped by the solvent or other reagents present in the reaction mixture. For example, it can react with ethereal solvents like THF.
-
Lack of Regioselectivity: If your this compound precursor is unsymmetrically substituted, it can lead to the formation of two different this compound regioisomers, which will then react with your trapping agent to give a mixture of products.[2][3] Similarly, an unsymmetrical trapping agent can react with a symmetrical this compound to produce a mixture of regioisomers.
Q3: How can I improve the regioselectivity of my this compound reaction?
A3: Controlling regioselectivity is a significant challenge in this compound chemistry. The outcome is influenced by both electronic and steric factors.[4]
-
Electronic Effects: Electron-withdrawing groups on the this compound ring can direct the nucleophilic attack of the trapping agent. The nucleophile will preferentially add to the position that places the resulting negative charge closer to the electron-withdrawing group.[5]
-
Steric Hindrance: Bulky substituents on either the this compound or the trapping agent can sterically hinder one possible site of attack, favoring the formation of a single regioisomer.
-
Choice of Precursor: The method of this compound generation can influence the regiochemical outcome, particularly with unsymmetrical precursors.
Q4: My desired product is sensitive to the harsh conditions of traditional this compound generation. What are my options?
A4: The use of strong bases (like NaNH₂) or high temperatures can be detrimental to sensitive functional groups.[2] Fortunately, several milder methods for this compound generation have been developed:
-
From o-(Trimethylsilyl)aryl Triflates: These precursors, often called Kobayashi precursors, generate this compound under mild conditions using a fluoride source like CsF or TBAF.[6]
-
From Hypervalent Iodine Reagents: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate is another efficient precursor that generates this compound under mild, neutral conditions with a fluoride source.[6]
-
From 1-Aminobenzotriazole: This precursor generates this compound via oxidation, avoiding the need for strong bases or high temperatures.[7]
Troubleshooting Guides
Issue 1: Low Yield of Desired Adduct
| Symptom | Possible Cause | Suggested Solution |
| Low conversion, starting material recovered | Inefficient this compound generation | - Ensure anhydrous conditions. - Use a stronger or fresher base/activator. - Increase the reaction temperature moderately. - Verify the purity of the this compound precursor. |
| Formation of this compound dimer/trimer | This compound concentration is too high. | - Use a slower addition of the this compound precursor or the activator to keep the instantaneous concentration of this compound low. - Increase the concentration of the trapping agent. |
| Complex mixture of unidentified products | Reaction with solvent or side reactions. | - Choose an inert solvent that is less likely to react with this compound. - Optimize reaction temperature and time to minimize side reactions. |
Issue 2: Poor Regioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Mixture of regioisomeric products | Electronic and/or steric factors favor multiple addition pathways. | - Introduce a bulky substituent on the this compound precursor or the trapping agent to sterically block one reaction site. - Modify the electronic properties of the this compound by changing substituents to favor one addition site. - Explore different this compound precursors that may offer better regioselectivity. |
Data Presentation
Table 1: Comparison of Yields for the Diels-Alder Adduct of this compound and Furan (B31954) Using Different Precursors
| This compound Precursor | Activator/Conditions | Solvent | Temperature | Yield of Adduct | Reference |
| 2-(Trimethylsilyl)phenyl triflate | CsF | Acetonitrile (B52724) | Room Temp | ~79% | [8] |
| (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate | Bu₄NF | CH₂Cl₂ | Room Temp | Quantitative | [6] |
| 1-Aminobenzotriazole | Lead(IV) acetate | Dichloromethane | Room Temp | Moderate | [7] |
| Anthranilic acid | Isoamyl nitrite | 1,2-Dimethoxyethane | Reflux | Low to Moderate | [9] |
| o-Dihalobenzene (e.g., 1-bromo-2-fluorobenzene) | n-BuLi or Mg | Diethyl ether | -78 °C to RT | Variable | [7] |
Note: Yields are highly dependent on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Generation of this compound from 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (B1224126) and Trapping with Furan
This protocol is adapted from the work of Kobayashi and coworkers.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (this compound precursor)
-
Cesium fluoride (CsF), flame-dried under vacuum
-
Furan (trapping agent)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, flame-dried
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add cesium fluoride (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add furan (10 equivalents) to the suspension.
-
In a separate flame-dried flask, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add the solution of the this compound precursor to the stirred suspension of CsF and furan at room temperature over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with diethyl ether.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1,4-epoxy-1,4-dihydronaphthalene.
Visualizations
This compound Generation and Trapping Workflow
References
- 1. organic chemistry - Why does this compound dimerise and not trimerise? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: The Influence of Substituents on Benzyne Reactivity and Selectivity
Welcome to our technical support center for researchers, scientists, and drug development professionals working with benzyne intermediates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in this compound chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on a substituted this compound?
A1: The regioselectivity of nucleophilic attack on an unsymmetrical this compound is primarily governed by a combination of electronic and steric effects of the substituent.
-
Electronic Effects : The triple bond of this compound is formed from the overlap of sp² hybridized orbitals, which are perpendicular to the aromatic π-system.[1] Consequently, resonance effects from substituents do not play a significant role in stabilizing the this compound itself.[2] Instead, the regioselectivity is largely dictated by inductive effects.[3][4] Electron-withdrawing groups (EWGs) stabilize the partial negative charge that develops on the adjacent carbon atom in the transition state of the nucleophilic attack. Therefore, the nucleophile will preferentially attack the this compound carbon that places the developing negative charge closer to the EWG.[5] For instance, in the case of a this compound with a meta-substituent, the nucleophile adds to the carbon further from the substituent, so the resulting carbanion is closer to the electron-withdrawing group.[6]
-
Steric Effects : Bulky substituents can hinder the approach of the nucleophile to the adjacent carbon atom of the triple bond, directing the attack to the more accessible carbon.[7]
-
Aryne Distortion Model : A more advanced model, the "aryne distortion model," proposes that substituents can cause a geometric distortion in the this compound ring. Nucleophilic attack is then favored at the carbon atom of the triple bond with the larger internal angle, as this requires less geometric change to reach the transition state.[8]
Q2: I am observing a significant amount of this compound dimerization to form biphenylene. How can I minimize this side reaction?
A2: this compound is a highly reactive intermediate that can rapidly dimerize.[9] To minimize this unwanted side reaction and favor the desired trapping reaction, consider the following strategies:
-
Slow Generation of this compound : Generate the this compound slowly in the presence of a high concentration of the trapping agent. This can be achieved by the slow addition of the this compound precursor or the reagent that initiates its formation (e.g., a strong base or a fluoride (B91410) source). This ensures that the concentration of this compound at any given time is low, reducing the probability of two this compound molecules encountering each other.
-
Choice of this compound Precursor : Some this compound precursors, like benzenediazonium-2-carboxylate, can decompose rapidly and lead to a high local concentration of this compound, favoring dimerization.[1] Precursors like o-(trimethylsilyl)aryl triflates (Kobayashi precursors) often allow for slower, more controlled generation of this compound upon the addition of a fluoride source.[10]
-
Efficient Trapping Agent : Use a highly reactive trapping agent (an "arynophile"). The rate of the trapping reaction should be significantly faster than the rate of dimerization.
-
Concentration : Ensure the concentration of the trapping agent is sufficiently high relative to the rate of this compound generation.
Q3: My this compound trapping reaction has a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in this compound trapping reactions can arise from several factors. Here's a troubleshooting guide:
-
Inefficient this compound Generation :
-
Precursor Quality : Ensure your this compound precursor is pure and has not degraded. For example, silyl (B83357) triflate precursors can be sensitive to moisture.
-
Incomplete Reaction : Verify that the conditions for this compound generation are optimal. This includes the choice and amount of base or fluoride source, reaction temperature, and solvent. For instance, when using a strong base like sodium amide with a haloarene, ensure the base is active and the solvent (e.g., liquid ammonia) is anhydrous.[11]
-
Leaving Group : The nature of the leaving group can affect the rate of this compound formation. For haloarenes, the ease of deprotonation at the ortho position and the leaving group ability of the halide are both important.[6]
-
-
Inefficient Trapping :
-
Reactivity of the Trap : Your trapping agent may not be reactive enough to compete with side reactions like dimerization. Consider using a more reactive trap if possible.
-
Reaction Conditions : The conditions for the trapping reaction (temperature, solvent) may not be optimal. Some trapping reactions, like Diels-Alder reactions with furan (B31954), are reversible and may require specific temperature control.
-
-
Degradation of Reactants or Products :
-
Harsh Conditions : The conditions used to generate the this compound (e.g., strong bases, high temperatures) might be degrading your starting materials, trapping agent, or the desired product. If possible, switch to a milder method of this compound generation.[5]
-
Product Instability : The product itself might be unstable under the reaction or workup conditions. Ensure a prompt and appropriate workup procedure.
-
-
Workup and Purification Issues :
-
Material can be lost during extraction, washing, and purification steps. Ensure efficient extraction and minimize transfers. The product may also be volatile or unstable on silica (B1680970) gel during chromatography.
-
Quantitative Data on Regioselectivity
The regioselectivity of nucleophilic attack is highly dependent on the nature and position of the substituent. Below are tables summarizing some reported regioselectivity data for different substituted benzynes.
Table 1: Regioselectivity of Nucleophilic Attack on 3-Substituted Benzynes
| Substituent (at C3) | Nucleophile/Trap | Major Product (Attack at) | Minor Product (Attack at) | Ratio (Major:Minor) | Reference |
| -CF₃ | Ynolates | C1 | C2 | High regioselectivity | [7] |
| -CF₃ | Anthranoxides | C1 | C2 | High regioselectivity | [7] |
| -OCH₃ | NH₂⁻ | C2 (meta-product) | C1 (ortho-product) | High yield of meta | [12] |
Table 2: Regioselectivity of Trapping Reactions of 4-Halobenzynes with Furan
| This compound Precursor | Generated this compound | Product (6-Halooxabenzonorbornadiene) Yield | Reference |
| 1,4-Difluorobenzene | 4-Fluorothis compound | 85% | [2] |
| 1-Chloro-4-fluorobenzene | 4-Chlorothis compound | 90% | [2] |
| 1-Bromo-4-fluorobenzene | 4-Bromothis compound | 92% | [2] |
| 1-Fluoro-4-iodobenzene | 4-Iodothis compound | 95% | [2] |
Experimental Protocols
Protocol 1: Generation of this compound from Anthranilic Acid and Trapping with Furan
This protocol describes the generation of this compound via the diazotization of anthranilic acid and its subsequent in-situ trapping in a Diels-Alder reaction with furan.[1]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
Furan
-
Bumping stones
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine furan (10 mL) and 1,2-dimethoxyethane (10 mL). Add a few bumping stones.
-
Heat the solution to a gentle reflux using a heating mantle.
-
Prepare two separate solutions in 25 mL Erlenmeyer flasks:
-
Solution A: 4 mL of isoamyl nitrite diluted to 10 mL with 1,2-dimethoxyethane.
-
Solution B: 2.74 g of anthranilic acid dissolved in 1,2-dimethoxyethane to a final volume of 10 mL.
-
-
Using two separate dropping funnels or syringes, add Solution A and Solution B dropwise and simultaneously to the refluxing furan solution over a period of 20-30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The product, 1,4-dihydronaphthalene-1,4-endoxide, can be isolated and purified by standard techniques such as column chromatography.
Safety Note: The intermediate, benzenediazonium-2-carboxylate, is explosive and should not be isolated.[4] This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Generation of 3-Methoxythis compound from 2-Bromoanisole (B166433) and Trapping with a Nucleophile
This protocol is a general procedure for the generation of a substituted this compound from a haloarene using a strong base, followed by nucleophilic trapping.
Materials:
-
2-Bromoanisole
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (anhydrous)
-
Desired nucleophile (e.g., an amine, alcohol)
-
Inert solvent (e.g., THF, ether)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for an inert atmosphere (e.g., argon or nitrogen), and a septum. Flame-dry the apparatus before use.
-
Condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Under a positive pressure of inert gas, carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve 2-bromoanisole in a minimal amount of anhydrous inert solvent (e.g., THF) and add it dropwise to the sodium amide suspension in liquid ammonia.
-
Allow the reaction to stir for 1-2 hours to ensure the formation of the this compound intermediate.
-
Add the nucleophile, dissolved in a minimal amount of anhydrous inert solvent, dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction for an additional 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride.
-
Allow the liquid ammonia to evaporate.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. chembk.com [chembk.com]
- 3. Safety Assessment of this compound Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Safety Assessment of this compound Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. When o-bromoanisole is treated with `NaNH_(2)//liq. NH_(3)` , the main product obtained is [allen.in]
- 12. Reaction of 2-bromoanisole with sodium amide in liquid ammonia gives a hi.. [askfilo.com]
Technical Support Center: Solvent Effects on Benzyne Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the rate of benzyne formation.
Frequently Asked Questions (FAQs)
Q1: What is the rate-determining step in this compound formation via the elimination-addition mechanism?
A1: The formation of the this compound intermediate is the slow, rate-determining step of the nucleophilic aromatic substitution that proceeds through an elimination-addition mechanism.[1] The subsequent nucleophilic attack on the highly reactive this compound is a fast process.[1]
Q2: How does solvent polarity generally affect the rate of this compound formation?
A2: The effect of solvent polarity on the rate of this compound formation depends on the nature of the transition state. The formation of this compound from a neutral starting material, such as an organometallic precursor, may proceed faster in less polar solvents. Conversely, for reactions involving charged intermediates, polar solvents can play a stabilizing role. Understanding the reaction mechanism is crucial for predicting the solvent's impact.[2][3]
Q3: Can protic solvents be used for this compound generation?
A3: Protic solvents can react with the strong bases often used to generate this compound, such as sodium amide. This can neutralize the base and inhibit this compound formation. Therefore, aprotic solvents are generally preferred. However, under specific conditions where a weaker base is sufficient or the protic solvent also acts as the nucleophile, their use might be feasible.
Q4: What are some common side reactions to be aware of during this compound generation?
A4: Common side reactions include the reaction of the strong base with other acidic protons in the molecule, polymerization of the this compound intermediate, and side-chain reactions on substituted benzene (B151609) derivatives, such as oxidation of alkyl side chains if oxidizing agents are present.[4][5] Careful control of reaction conditions is essential to minimize these unwanted pathways.
Q5: Why is my this compound trapping experiment giving a low yield?
A5: Low yields in this compound trapping experiments can be due to several factors. Inefficient this compound formation is a primary cause, which could be due to an insufficiently strong base, moisture in the reaction, or a poor leaving group. Another reason could be the decomposition or polymerization of the highly reactive this compound intermediate before it can be trapped. Additionally, the trapping agent itself might be too slow to react with the short-lived this compound. Optimizing the reaction conditions, ensuring anhydrous conditions, and choosing an efficient trapping agent are crucial for improving the yield.
Troubleshooting Guides
Issue 1: Low or No this compound Formation
Symptoms:
-
Starting material remains largely unreacted.
-
No desired product is observed after the addition of a trapping agent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Insufficiently strong base | Use a stronger base (e.g., NaNH₂, LDA) to ensure complete deprotonation. |
| Presence of moisture | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor leaving group | Consider using a starting material with a better leaving group (I > Br > Cl > F). |
| Low reaction temperature | Gradually increase the reaction temperature, as the deprotonation step may have a significant activation energy. |
| Incorrect solvent choice | Switch to a less reactive, aprotic solvent that does not react with the strong base. |
Issue 2: Low Yield of Trapped Product
Symptoms:
-
Significant formation of polymeric or uncharacterizable side products.
-
The desired trapped adduct is formed in a low yield despite the consumption of starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action |
| Slow trapping agent | Use a more reactive trapping agent (e.g., furan, cyclopentadienone). |
| This compound polymerization | Add the trapping agent at the beginning of the reaction to capture the this compound as it is formed. |
| Unfavorable reaction kinetics | Optimize the concentration of the trapping agent to favor the bimolecular trapping reaction over the unimolecular decomposition or polymerization of this compound. |
| Side reactions with the solvent | Ensure the solvent is inert to the reaction conditions and does not compete with the trapping agent. |
Quantitative Data on Solvent Effects
| Solvent | Type | Dielectric Constant (ε) | Expected Effect on Rate of this compound Formation (from halobenzene with strong base) | Reasoning |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Good at solvating cations, leaving the anion base more reactive. |
| Diethyl Ether | Nonpolar Aprotic | 4.3 | Moderate to Slow | Lower polarity may reduce the solubility and reactivity of the ionic base. |
| Toluene | Nonpolar Aprotic | 2.4 | Slow | Poor at solvating ionic species, potentially leading to aggregation of the base and slower reaction. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Fast | High polarity effectively solvates the cation, leading to a highly reactive "naked" anion base. |
| Acetonitrile | Polar Aprotic | 37 | Fast | Similar to DMSO, its high polarity enhances the reactivity of the anionic base. |
| Ethanol | Polar Protic | 24 | Very Slow / Inhibited | Reacts with strong bases, neutralizing them and preventing deprotonation of the aryl halide. |
| Water | Polar Protic | 80 | Inhibited | Reacts vigorously with strong bases. |
Note: This table is illustrative and actual rates can be influenced by the specific substrate, base, and temperature.
Experimental Protocols
Protocol 1: Monitoring this compound Formation Kinetics using UV-Vis Spectroscopy
This protocol describes a method for monitoring the disappearance of a UV-active starting material that forms this compound.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Anhydrous solvent.
-
Aryl halide (e.g., 2-bromoiodobenzene).
-
Strong base (e.g., Lithium diisopropylamide - LDA).
-
Inert atmosphere setup (e.g., Schlenk line).
Procedure:
-
Prepare a stock solution of the aryl halide in the chosen anhydrous solvent of a known concentration.
-
Prepare a stock solution of the strong base in the same anhydrous solvent.
-
Transfer a known volume of the aryl halide solution to a quartz cuvette under an inert atmosphere.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.
-
Record the initial absorbance spectrum.
-
Inject a known volume of the base solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at a fixed wavelength (corresponding to a λmax of the starting material) at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Plot the natural logarithm of the absorbance versus time. For a first-order reaction, this will yield a straight line, and the pseudo-first-order rate constant can be determined from the slope.
Protocol 2: In-situ Monitoring of this compound Formation using NMR Spectroscopy
This protocol allows for the direct observation of the disappearance of starting material and the appearance of products.
Materials:
-
NMR spectrometer.
-
NMR tubes suitable for low-temperature experiments.
-
Anhydrous deuterated solvent.
-
Aryl halide.
-
Strong base.
-
Internal standard.
Procedure:
-
Prepare a solution of the aryl halide and an internal standard in the chosen anhydrous deuterated solvent in an NMR tube.
-
Cool the NMR tube to the desired reaction temperature in the NMR probe.
-
Acquire an initial ¹H NMR spectrum to establish the initial concentrations.
-
Inject a pre-cooled solution of the strong base into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time and fit the data to the appropriate rate law to determine the rate constant.
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound formation.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
Technical Support Center: Managing Benzyne In Situ
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in situ generation and trapping of this highly reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and why must it be generated in situ?
This compound is an electrically neutral, highly reactive intermediate characterized by a strained "triple bond" within a six-membered aromatic ring.[1] This strained bond is formed by the poor overlap of two adjacent sp² orbitals in the plane of the ring.[2] The significant ring strain makes this compound extremely unstable and short-lived, preventing its isolation under normal laboratory conditions.[3] Consequently, it must be generated in situ (within the reaction mixture) where it can be immediately "trapped" by a suitable reagent.[1]
Q2: What are the most common methods for generating this compound under mild conditions?
While traditional methods often require harsh conditions like strong bases or high temperatures, modern techniques allow for this compound generation under milder conditions.[4] The most widely used method is the "Kobayashi protocol," which involves the fluoride-induced 1,2-elimination of o-(trimethylsilyl)aryl triflates (often called Kobayashi precursors).[4][5] Another innovative method employs pseudocyclic arylbenziodoxaboroles, which can be triggered by water at room temperature.[6] Aryl(2,4,6-trimethoxyphenyl)iodonium salts used with a weak base like potassium phosphate (B84403) also serve as effective and mild aryne precursors.[3]
Q3: How can I trap the this compound intermediate once it's formed?
This compound's high electrophilicity allows it to be trapped by a wide range of reagents.[7] The three most common classes of trapping reactions are:
-
Nucleophilic Additions: this compound readily reacts with nucleophiles like amines, alcohols, and even weakly nucleophilic species like carbonyl oxygens in intramolecular settings.[2][7]
-
Cycloadditions: this compound is an excellent dienophile in Diels-Alder reactions, commonly trapped by dienes like furan (B31954) or anthracene.[2][8][9] It can also participate in [3+2] cycloadditions with reagents such as azides.
-
Transition Metal-Catalyzed Reactions: this compound can engage in various metal-catalyzed annulation and cross-coupling reactions to build complex molecular scaffolds.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Low yields are a frequent issue in this compound chemistry. This guide provides a systematic approach to diagnosing and resolving the problem.
Q: I'm getting very low yields of my desired product. What should I check first?
A: Start by verifying the integrity of your this compound precursor. Precursors like o-(trimethylsilyl)aryl triflates can be sensitive to hydrolysis.[10] Ensure it has been stored under anhydrous conditions. Next, evaluate your generation conditions. For fluoride-induced generation, the choice of fluoride (B91410) source is critical. Soluble sources like TBAF (tetrabutylammonium fluoride) can lead to rapid, uncontrolled this compound formation, while less soluble sources like CsF or KF with a crown ether allow for more controlled generation, which can be crucial for efficient trapping.[4][11]
Q: My precursor is fine, but the yield is still poor. What are the next steps?
A: If the precursor is not the issue, consider the following:
-
Solvent and Temperature: Ensure your solvent is anhydrous and appropriate for the chosen precursor and trapping agent. Some reactions require heating, while others proceed at room temperature.[5][10] Optimization may be necessary (see Table 2).
-
Trapping Agent Reactivity: The trapping agent must be sufficiently reactive to capture the this compound before it dimerizes or undergoes other side reactions. If you suspect your trap is not reactive enough, consider increasing its concentration or switching to a more reactive one (see Table 1).
-
Reaction Monitoring: Monitor the reaction carefully (e.g., by TLC or GC-MS) to determine the optimal reaction time. Quenching the reaction too early or too late can significantly impact yield.[12]
Guide 2: Poor Regioselectivity in Reactions with Substituted Benzynes
When using an unsymmetrically substituted this compound, controlling the position of the incoming group is a major challenge.
Q: My reaction with a substituted this compound is producing a mixture of regioisomers. How can I improve selectivity?
A: The regioselectivity of nucleophilic addition to an unsymmetrical this compound is primarily governed by electronic effects. Electron-withdrawing groups (EWGs) on the ring stabilize the negative charge that develops on an adjacent carbon during the addition step.[8] Therefore, the nucleophile will preferentially attack the carbon atom of the "triple bond" that places the resulting carbanion closer to the EWG.[2][8]
-
Principle: For a 3-substituted this compound with an EWG (e.g., -CF₃, -OMe), nucleophilic attack is favored at the C1 position to form the more stable meta-substituted product.[8][13]
Q: Can this regioselectivity be predicted before running the experiment?
A: Yes, computational methods can provide valuable predictions. The aryne distortion model , based on DFT calculations, suggests that the this compound triple bond is distorted by substituents.[14] Nucleophilic attack preferentially occurs at the carbon atom with the larger internal bond angle.[14] Even a small calculated difference (≥4°) can correspond to synthetically useful levels of selectivity.[14] Steric hindrance from bulky substituents or nucleophiles can also influence the outcome.[2]
Quantitative Data
Table 1: Relative Reactivity of Various Trapping Agents (Arynophiles)
Data from a study using the intramolecular cyclization of a this compound to a naphthyne as an internal clock. A lower ratio of the cyclized product (4) to the trapped product (5) indicates a more reactive trapping agent.[15]
| Trapping Agent (Arynophile) | Product Ratio (4:5) | Relative Reactivity |
| Anthracene | 100:0 | Low |
| Furan | 90:10 | Moderate |
| Cyclopentadiene | 67:33 | High |
| Pyrrole | 25:75 | Very High |
| N-Methylpyrrole | 10:90 | Very High |
| Thiophenol | 18:82 | Very High |
| Aniline | 15:85 | Very High |
Reactions were performed in acetonitrile (B52724) with initial concentrations of [precursor] = 0.02 M and [trap] = 0.06 M.[15]
Table 2: Optimization of Reaction Conditions for Nucleophilic Addition
Effect of fluoride source, solvent, and temperature on the yield of diphenyl ether from the reaction of phenol (B47542) with 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate.[11]
| Fluoride Source | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CsF | 18-crown-6 | PhCN | 80 | 24 | 92 |
| CsF | 18-crown-6 | Toluene | 80 | 24 | 85 |
| CsF | 18-crown-6 | Dioxane | 80 | 24 | 74 |
| CsF | 18-crown-6 | MeCN | 80 | 24 | 65 |
| TBAF | - | MeCN | r.t. | 24 | 0 |
| KF | 18-crown-6 | MeCN | 80 | 24 | 0 |
Table 3: Effect of Aryne Precursor Substituent on Cycloaddition Yield
Yields of aryne adducts from various substituted aryl(TMP)iodonium salt precursors trapped with nitrone 2c .[3]
| Precursor Substituent (R) | Yield (%) |
| H | 92 |
| 4-OMe | 91 |
| 4-CF₃ | 89 |
| 4-Cl | 55 |
| 4-Me | 20 |
Conditions: Precursor (1 equiv.), nitrone 2c (3 equiv.), K₃PO₄ (2 equiv.), THF, r.t.[3]
Experimental Protocols
Protocol 1: Generation of this compound via Kobayashi Protocol and Trapping with Furan
This protocol describes the fluoride-induced generation of this compound from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and its subsequent in situ trapping in a Diels-Alder reaction with furan.[5][10]
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)
-
Furan (3.0 equiv, freshly distilled)
-
Cesium Fluoride (CsF, 2.0 equiv, flame-dried)
-
18-crown-6 (0.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add CsF and 18-crown-6.
-
Add anhydrous acetonitrile via syringe and stir the suspension.
-
Add furan to the suspension.
-
In a separate flame-dried vial, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in anhydrous acetonitrile.
-
Add the solution of the this compound precursor dropwise to the stirred suspension over 20-30 minutes at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1,4-dihydronaphthalene-1,4-endoxide) by flash column chromatography.
Protocol 2: Intramolecular Trapping of this compound by a Carbonyl Oxygen
This protocol is adapted from a procedure describing the thermal generation of this compound from a triyne precursor via a hexadehydro-Diels-Alder (HDDA) reaction, followed by intramolecular trapping.[7]
Materials:
-
Triyne precursor with tethered carbonyl group (e.g., acetate ester) (1.0 equiv)
-
Anhydrous Chloroform (B151607) or Toluene
Procedure:
-
Dissolve the triyne precursor in anhydrous chloroform in a sealed reaction tube or a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the solution to the required temperature for the HDDA cycloisomerization (e.g., 80-130 °C), which depends on the specific substrate.[7]
-
Maintain the temperature and stir for the time required for complete consumption of the starting material, as monitored by TLC or NMR.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting polycyclic product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for in situ generation and trapping of this compound.
Caption: Regioselectivity in nucleophilic attack on a substituted this compound.
Caption: Troubleshooting workflow for low-yield this compound reactions.
References
- 1. youtube.com [youtube.com]
- 2. This compound, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. An efficient and chemoselective method to generate arynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05429B [pubs.rsc.org]
- 4. Safety Assessment of this compound Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pseudocyclic Arylbenziodoxaboroles as Water-Triggered Aryne Precursors in Reactions with Organic Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “Kobayashi Benzynes” as HDDA Diynophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Benzyne Dimerization to Biphenylene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyne intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the undesired dimerization of this compound to biphenylene (B1199973) and maximize the yield of your target product.
Frequently Asked Questions (FAQs)
Q1: What is this compound dimerization, and why is it a problem?
This compound is a highly reactive intermediate with a strained "triple bond" in a six-membered aromatic ring. Due to its high reactivity, in the absence of a suitable trapping agent, two this compound molecules can readily react with each other in a [4+2] cycloaddition followed by a [2+2] cycloaddition to form biphenylene, a stable but often undesired byproduct. This dimerization pathway competes with the desired reaction of this compound with a trapping agent, thereby reducing the yield of the target molecule.
Q2: What are the general strategies to prevent this compound dimerization?
The primary strategy to prevent this compound dimerization is to trap the this compound intermediate as it is formed. This can be achieved through several approaches:
-
Intermolecular Trapping: Introducing an external reagent (a "trapping agent") that efficiently reacts with this compound.
-
Intramolecular Trapping: Designing the this compound precursor to have a built-in trapping group that can react with the this compound intermediate once it's formed.
-
Controlling Reaction Conditions: Optimizing parameters such as concentration, temperature, and the rate of this compound generation to favor the trapping reaction over dimerization.
Troubleshooting Guides
Guide 1: Low Yield of Trapped Product and High Biphenylene Formation
This guide addresses the common issue of observing significant amounts of biphenylene at the expense of the desired trapped product.
Step 1: Analyze the this compound Generation Method
The choice of this compound precursor and generation method significantly impacts the reaction outcome. Harsh conditions can lead to rapid this compound formation and subsequent dimerization.
-
Symptom: Using strong bases like sodium amide (NaNH₂) or high temperatures for dehydrohalogenation results in significant biphenylene formation.
-
Solution: Switch to a milder this compound generation method.
| This compound Generation Method | Precursor | Conditions | Advantages |
| Kobayashi Method | o-(Trimethylsilyl)aryl triflates | Fluoride source (e.g., CsF, TBAF) in aprotic solvents (e.g., MeCN, THF), often at room temperature or slightly elevated temperatures. | Mild conditions, high functional group tolerance.[1] |
| Hexadehydro-Diels-Alder (HDDA) Reaction | Triynes | Thermal activation, often in inert solvents like toluene (B28343) or benzene. | Generates this compound in the absence of external reagents that could interfere with trapping.[2] |
| From o-Dihalobenzenes | o-Dibromobenzene | n-Butyllithium or Magnesium | Milder than strong bases like NaNH₂.[3] |
| From Anthranilic Acid | 2-Aminobenzoic acid | Diazotization with isoamyl nitrite (B80452) | Mild conditions, but the diazonium salt intermediate can be explosive.[4][5] |
Step 2: Evaluate the Trapping Agent
The efficiency of the trapping agent is crucial. A slow or unreactive trapping agent will allow this compound to accumulate and dimerize.
-
Symptom: The desired trapped product is formed in low yield even with a mild this compound generation method.
-
Solution: Choose a more reactive trapping agent or increase its concentration. Dienes like furan (B31954) and anthracene (B1667546) are common and effective trapping agents.
Step 3: Optimize Reaction Conditions
Kinetic control is key. The rate of trapping should be significantly faster than the rate of dimerization.
-
Symptom: Dimerization is still a major issue despite using a good trapping agent and a mild generation method.
-
Solution:
-
Slow Addition: Add the this compound precursor or the reagent that initiates its formation slowly to the solution containing a high concentration of the trapping agent. This keeps the instantaneous concentration of this compound low.
-
Lower Concentration: Running the reaction at a lower overall concentration can disfavor the bimolecular dimerization reaction. This is particularly important for intramolecular trapping where a high concentration can lead to intermolecular side reactions.[1]
-
Guide 2: Troubleshooting Intramolecular this compound Trapping Reactions
Intramolecular trapping is a powerful strategy, but its success depends on the careful design of the precursor.
-
Symptom: Low yield of the cyclized product, with the formation of biphenylene or oligomeric materials.
-
Solution:
-
Tether Length: The length of the tether connecting the this compound precursor to the trapping group is critical. Tethers that form 5- or 6-membered rings are generally most effective. Longer tethers can lead to a decrease in the efficiency of the intramolecular reaction, allowing intermolecular reactions, including dimerization, to compete.[1]
-
Nature of the Trapping Group: The reactivity of the tethered trapping group is important. More electron-rich and sterically accessible trapping moieties will react faster. For example, in intramolecular trapping with arenes, an electron-rich p-methoxyphenyl ring is a more effective trap than a simple phenyl ring.[6]
-
Concentration: As mentioned, lower concentrations favor intramolecular reactions.
-
Experimental Protocols
Protocol 1: Intermolecular Trapping of this compound with Furan
This protocol describes the generation of this compound from anthranilic acid and its in-situ trapping with furan.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Furan
-
1,2-Dimethoxyethane (DME)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mL of furan and 10 mL of 1,2-dimethoxyethane. Add a few boiling chips.
-
Fit the flask with a reflux condenser and heat the solution to a gentle reflux using a steam bath or heating mantle.
-
Prepare two separate solutions:
-
Solution A: 4 mL of isoamyl nitrite in 10 mL of DME.
-
Solution B: 2.74 g of anthranilic acid in DME.
-
-
Using separate Pasteur pipettes, add Solution A and Solution B dropwise and simultaneously to the refluxing furan solution over a period of 20-30 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes. The solution will turn a dark orange color.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with 15 mL of water twice.
-
Dry the organic layer over magnesium sulfate, filter, and decolorize with activated charcoal if necessary.
-
Remove the solvent under reduced pressure to obtain the crude 1,4-dihydronaphthalene-1,4-endoxide adduct. The product can be further purified by recrystallization or chromatography.[4][5]
Troubleshooting:
-
Low Yield: The yield of this reaction can be sensitive to the rate of addition of the reagents. A slow, simultaneous addition is crucial to keep the this compound concentration low. The reported yield in one study was 32.4%.[5]
-
Explosion Hazard: Benzenediazonium-2-carboxylate, an intermediate in this reaction, is known to be explosive. Handle with care and use appropriate safety precautions.[5]
Data Presentation
The following table summarizes the yield of trapped products versus biphenylene under different conditions, compiled from various literature sources. Note that direct comparisons are challenging as reaction conditions are not always identical.
| This compound Precursor | Trapping Agent | Conditions | Trapped Product Yield | Biphenylene Yield | Reference |
| 2-Aminobenzoic acid | Furan | Isoamyl nitrite, DME, reflux | 32.4% | Not reported | [5] |
| 2-Aminobenzoic acid | Tetraphenylcyclopentadienone | Isoamyl nitrite, DME, reflux | 71.0% | Not reported | [5] |
| HDDA precursor (triyne) | Tethered p-methoxyphenyl ring | Toluene, heat | 88% | Not reported | [6] |
| HDDA precursor (triyne) | Tethered phenyl ring | Toluene, heat | 70% | Not reported | [6] |
| HDDA precursor (triyne) | Tethered 4-carbomethoxyphenyl ring | Toluene, heat | Minor product | Not reported | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing reaction pathways for the this compound intermediate.
Caption: Troubleshooting workflow for low-yield this compound trapping reactions.
References
- 1. Intramolecular Capture of HDDA-derived Benzynes: i) 6- to 12-Membered Ring Formation, ii) Internally (vis-à-vis Remotely) Tethered Traps, and iii) Role of the Rate of Trapping by the Benzynophile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular [4+2] Trapping of a Hexadehydro-Diels–Alder (HDDA) this compound by Tethered Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benzyne Trapping Experiment Efficiency
Welcome to the technical support center for benzyne trapping experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize experimental conditions, and improve the overall efficiency and success rate of their this compound trapping reactions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during this compound trapping experiments in a question-and-answer format.
Question 1: Why is the yield of my trapped product consistently low?
Answer: Low yields in this compound trapping experiments can stem from several factors. This compound is a highly reactive intermediate, and if not trapped efficiently, it can quickly undergo side reactions such as dimerization or polymerization.[1]
Here are some common causes and solutions:
-
Inefficient this compound Generation: The chosen method for generating this compound may not be optimal for your specific substrate or trapping agent. Consider switching to a milder and more efficient method, such as the Kobayashi protocol, which uses 2-(trimethylsilyl)phenyl triflate and a fluoride (B91410) source, especially if your trapping agent is sensitive to harsh conditions like strong bases.[2]
-
Slow Trapping: The concentration or reactivity of your trapping agent may be too low.
-
Increase Concentration: Try increasing the concentration of the trapping agent.
-
Choose a More Reactive Trap: If possible, select a more reactive trapping agent. For example, furan (B31954) is a commonly used and efficient trap for this compound in Diels-Alder reactions.[3]
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction.
-
Temperature: For this compound generation from halobenzenes with strong bases, low temperatures (e.g., -78 °C) are often required to control the reaction rate and minimize side reactions.[4] Conversely, some this compound generation methods may require heating.[5] It is crucial to follow the optimal temperature for the specific protocol you are using.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Aprotic solvents are generally preferred.[6] For certain reactions, a solvent screening may be necessary to identify the optimal medium.[7]
-
-
Presence of Water or Oxygen: this compound and many of the reagents used to generate it are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8]
Question 2: I am observing a significant amount of side products, such as biphenylene (B1199973) and triphenylene (B110318). How can I minimize their formation?
Answer: The formation of dimerization and trimerization products like biphenylene and triphenylene is a common issue, arising from the self-reaction of the highly reactive this compound intermediate when it is not trapped efficiently.[9]
To minimize these side products:
-
Increase the Trapping Rate: The most effective way to prevent this compound self-reaction is to ensure it is trapped by your desired reagent as quickly as it is formed. This can be achieved by:
-
Using a high concentration of a highly reactive trapping agent.
-
In some cases, the trapping agent can be used as the solvent to maximize its concentration.[10]
-
-
Slow Generation of this compound: If the this compound is generated slowly in the presence of the trapping agent, its instantaneous concentration will remain low, disfavoring bimolecular side reactions. This can be achieved by the slow addition of one of the reagents required for this compound formation.[5]
Question 3: My reaction is not regioselective, leading to a mixture of isomers. How can I control the regioselectivity of the trapping reaction?
Answer: The regioselectivity of nucleophilic addition to a substituted this compound is primarily governed by the electronic effects of the substituent on the this compound ring.[2]
-
Electron-Withdrawing Groups (EWGs): When an EWG is present on the this compound, the incoming nucleophile will preferentially attack the carbon atom that places the resulting negative charge closer to the EWG, as this stabilizes the intermediate.[2][11]
-
Electron-Donating Groups (EDGs): When an EDG is present, the regioselectivity is often less pronounced and can sometimes lead to a mixture of products.[12] In these cases, steric effects can also play a role in directing the incoming nucleophile.
To improve regioselectivity:
-
Computational Analysis: Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of nucleophilic additions to substituted benzynes by analyzing the distortion of the aryne bond.[13]
-
Choice of this compound Precursor: The position of the substituents on your this compound precursor will determine the structure of the this compound intermediate and thus the potential regioisomers. Careful selection of the starting material is crucial.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about optimizing this compound trapping experiments.
What are the most common methods for generating this compound, and what are their advantages and disadvantages?
There are several methods for generating this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the stability of the starting materials and trapping agents to the reaction conditions.
| This compound Generation Method | Precursor | Reagents | Advantages | Disadvantages |
| Classical Method | Halobenzene | Strong base (e.g., NaNH₂, LDA, t-BuLi) | Inexpensive starting materials.[3] | Harsh reaction conditions (strong base, low temperatures), not suitable for base-sensitive functional groups.[12] |
| From Anthranilic Acid | Anthranilic acid | Isoamyl nitrite (B80452) | Mild reaction conditions.[3] | The precursor, benzenediazonium-2-carboxylate, can be explosive.[3][14] |
| Kobayashi Protocol | 2-(trimethylsilyl)phenyl triflate | Fluoride source (e.g., CsF, TBAF) | Very mild and neutral conditions, high functional group tolerance.[15] | Precursor synthesis can be multi-step and reagents may be expensive.[16] |
| From Diaryliodonium Salts | Diaryliodonium salt | Base | Can generate benzynes under relatively mild conditions.[7] | Can lead to competing reaction pathways.[7] |
How does the choice of base affect the efficiency of this compound generation from halobenzenes?
The strength and nature of the base are critical when generating this compound from halobenzenes. The base must be strong enough to deprotonate the aromatic ring ortho to the halogen.
-
Strong Amide Bases (NaNH₂, LDA): These are commonly used and effective but are not compatible with many functional groups.[4]
-
Organolithium Reagents (t-BuLi): These are also very strong bases but can sometimes act as nucleophiles and add to the this compound, leading to undesired byproducts.[4] The choice between LDA and t-BuLi can also influence which halogen is eliminated in dihalobenzenes, affecting the structure of the resulting this compound.[17]
What is the role of the solvent in a this compound trapping experiment?
The solvent plays a crucial role in this compound trapping experiments by:
-
Solubilizing Reagents: Ensuring all reactants and reagents are in the same phase is essential for an efficient reaction.
-
Stabilizing Intermediates: Polar aprotic solvents can help to stabilize charged intermediates that may form during the reaction.[6]
-
Acting as a Trapping Agent: In some cases, the solvent itself can act as a trapping agent if it is a diene (e.g., furan) or a nucleophile.[10]
A solvent screening is often a good strategy to find the optimal conditions for a new this compound trapping reaction.[7]
Experimental Protocols
This section provides detailed methodologies for two common this compound trapping experiments.
Protocol 1: Generation of this compound from Anthranilic Acid and Trapping with Furan [3]
This protocol describes the classical method for generating this compound via the diazotization of anthranilic acid and its subsequent trapping in a Diels-Alder reaction with furan.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Furan
-
Reflux condenser
-
Round-bottom flasks
-
Separating funnel
-
Petroleum ether
-
0.1 M NaOH solution
Procedure:
-
In a 100 mL round-bottom flask, combine 10 mL of furan and 10 mL of 1,2-dimethoxyethane. Add a few boiling chips.
-
Fit the flask with a reflux condenser and heat the solution to reflux using a steam bath.
-
In a separate 25 mL Erlenmeyer flask, prepare a solution of 4 mL of isoamyl nitrite in enough 1,2-dimethoxyethane to make a total volume of 10 mL.
-
In another 25 mL Erlenmeyer flask, dissolve 2.74 g of anthranilic acid in 1,2-dimethoxyethane.
-
Simultaneously and dropwise, add the isoamyl nitrite solution and the anthranilic acid solution to the refluxing furan/DME mixture over a period of 30 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature. A dark brown precipitate may form.
-
Add 0.1 M NaOH solution to the mixture.
-
Transfer the mixture to a 100 mL separating funnel and extract the product with 15 mL of petroleum ether. Repeat the extraction two more times.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 1,4-dihydronaphthalene-1,4-endoxide.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Kobayashi this compound Generation and Trapping [15]
This protocol outlines the generation of this compound from 2-(trimethylsilyl)phenyl triflate using a fluoride source, followed by trapping.
Materials:
-
2-(trimethylsilyl)phenyl triflate
-
Trapping agent (e.g., furan)
-
Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)
-
Anhydrous acetonitrile (B52724) or THF
-
Inert atmosphere setup (e.g., Schlenk line)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
To the flask, add 2-(trimethylsilyl)phenyl triflate (1 equivalent).
-
Add the trapping agent (typically 2-5 equivalents).
-
Add the anhydrous solvent (e.g., acetonitrile or THF).
-
Add the fluoride source (e.g., CsF, 2-3 equivalents, or TBAF, 1.1-1.5 equivalents).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical yields for different this compound trapping reactions under various conditions. Please note that yields can vary significantly depending on the specific substrate, trapping agent, and reaction conditions.
| This compound Precursor | Trapping Agent | Base/Activator | Solvent | Temperature | Yield (%) | Reference |
| Anthranilic Acid | Furan | Isoamyl nitrite | DME | Reflux | Low (qualitative) | [3] |
| Anthranilic Acid | Tetraphenylcyclopentadienone | Isoamyl nitrite | DME | Reflux | Higher than furan (qualitative) | [3] |
| 1,4-Dichlorobenzene | NH₃ | NaNH₂ | liq. NH₃ | -33 °C | 63 (4-chloroaniline), 37 (3-chloroaniline) | [4] |
| 4-Halofluorobenzenes | Furan | t-BuLi | THF | -70 °C | High (qualitative) | [4] |
| Triyne (intramolecular) | Phenyl ring | Heat | Toluene | 110 °C | 70 | [10] |
| Triyne (intramolecular) | p-Methoxyphenyl ring | Heat | Toluene | 110 °C | 88 | [10] |
Visualizations
The following diagrams illustrate key concepts in this compound chemistry.
Caption: Common pathways for generating the this compound intermediate.
Caption: A general workflow for a this compound trapping experiment, including a troubleshooting loop.
Caption: Competing reaction pathways for the this compound intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Effect of substituents and this compound generating bases on the orientation to and reactivity of haloarynes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Intramolecular [4+2] Trapping of a Hexadehydro-Diels–Alder (HDDA) this compound by Tethered Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Navigating the Scale-Up of Benzyne-Mediated Syntheses
Welcome to the Technical Support Center for Benzyne Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of this compound-mediated syntheses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your process development and manufacturing campaigns.
Troubleshooting Guides
This section addresses specific issues you might encounter during the scale-up of this compound-mediated reactions, providing explanations and actionable solutions in a question-and-answer format.
Issue 1: Reaction Exotherm and Thermal Runaway
-
Question: My this compound generation is showing a significant exotherm upon scale-up, and I'm concerned about a thermal runaway. How can I mitigate this risk?
-
Answer: Thermal management is critical for safety in this compound chemistry, especially during scale-up. The risk of thermal runaway is highly dependent on the this compound precursor used.
-
Precursor Selection: Historically, this compound generation from benzenediazonium-2-carboxylate was known to be hazardous due to its explosive nature and the concomitant production of gaseous CO2 and N2, posing a severe risk of runaway reactions.[1] Modern methods utilizing silyl (B83357) triflate precursors, such as 2-(trimethylsilyl)phenyl triflate (Kobayashi's precursor), are significantly safer for large-scale applications.[1] Calorimetric studies have shown that the generation of this compound from these precursors under fluoride-mediated conditions does not produce significant increases in temperature or pressure, even under conditions of uncontrolled formation.[1]
-
Calorimetry Data: A safety assessment of a representative this compound generation and trapping reaction using 2-(trimethylsilyl)phenyl triflate showed no significant exotherms.[1] The heat of decomposition for a crude this compound-furan cycloadduct was found to be 527 J/g with an onset temperature of 151 °C. For the purified product, these values increased to 1225 J/g and 242 °C, respectively.[1] While the decomposition energy is notable, the high onset temperatures are well above standard operating conditions, suggesting a manageable safety profile for the product.[1]
-
Control Measures:
-
Calorimetric Screening: Before any scale-up, perform calorimetric studies (e.g., using an Advanced Reactive System Screening Tool - ARSST) to determine the heat of reaction and the onset temperature for any potential decomposition.
-
Controlled Addition: Implement slow, controlled addition of the fluoride (B91410) source or the this compound precursor to manage the rate of heat generation.
-
Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient stirring to dissipate the heat generated during the reaction.
-
Solvent Choice: The choice of solvent can influence the reaction rate. For instance, the slow dissolution of CsF in acetonitrile (B52724) can temper the reaction rate.[1]
-
-
Issue 2: Poor Yield and Incomplete Conversion
-
Question: My reaction yield has dropped significantly upon moving from the bench to a pilot-plant scale. What are the likely causes and how can I improve it?
-
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors.
-
Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture.
-
Mass Transfer Limitations: As the scale increases, the surface area-to-volume ratio decreases, which can impact mass transfer. This is particularly relevant if your reaction involves multiple phases.
-
Precursor Stability: this compound precursors can be sensitive to moisture and temperature. Ensure proper handling and storage of your starting materials. On a larger scale, longer addition times can lead to precursor degradation if not handled correctly.
-
Trapping Agent Reactivity: The efficiency of the this compound trap is crucial. Ensure the trapping agent is present in a sufficient concentration and is reactive enough to capture the this compound as it is formed.
-
Issue 3: Poor Regioselectivity and Impurity Formation
-
Question: I am observing a mixture of regioisomers and other impurities in my scaled-up this compound reaction. How can I improve the selectivity and purity of my product?
-
Answer: Regioselectivity is a well-known challenge in this compound chemistry, particularly with unsymmetrically substituted benzynes.
-
Understanding the Mechanism: In the case of nucleophilic attack on an unsymmetrical this compound, the regioselectivity is governed by electronic and steric factors. Electron-withdrawing groups on the this compound ring will direct the nucleophile to attack the position that places the resulting negative charge closer to the electron-withdrawing group.[2]
-
Steric Hindrance: Bulky substituents on either the this compound or the nucleophile/trapping agent can be used to control regioselectivity by sterically hindering one of the possible attack sites.
-
Trapping Agent Design: The choice of trapping agent is critical. For cycloaddition reactions, the electronic nature and steric profile of the diene or dienophile will influence the regiochemical outcome.
-
Common Impurities: A common side reaction is the dimerization or trimerization of this compound itself. This can be minimized by ensuring the trapping agent is present in excess and that the this compound is generated slowly in its presence.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety considerations when scaling up a this compound-mediated synthesis?
-
A1: The primary safety concern is the potential for a thermal runaway, especially with older this compound precursors like benzenediazonium-2-carboxylate.[1] It is crucial to use modern, safer precursors like silyl triflates and to perform thorough calorimetric analysis before scaling up.[1] Also, consider the stability of the this compound precursor and the final product.
-
-
Q2: How does the choice of fluoride source impact the reaction on a larger scale?
-
A2: The solubility of the fluoride source can significantly affect the reaction rate. A less soluble source like Cesium Fluoride (CsF) in acetonitrile can lead to a slower, more controlled generation of this compound.[1] Highly soluble sources like Tetrabutylammonium Fluoride (TBAF) can lead to a very rapid, potentially uncontrolled reaction. For scale-up, a slower, more controlled release is generally preferred for better thermal management.
-
-
Q3: What are the best practices for purifying multi-kilogram quantities of products from this compound reactions?
-
A3: Purification at scale often requires moving away from chromatographic methods, which can be costly and generate large amounts of waste.
-
Crystallization: This is often the most economical and scalable purification method. Careful solvent screening is necessary to find conditions that provide good recovery and purity.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
-
Distillation: For volatile products, distillation can be an effective purification technique.
-
-
-
Q4: Can I use a telescoped process (one-pot) for a this compound reaction at scale?
-
A4: Telescoping a this compound generation and trapping reaction is often the preferred method as it avoids the isolation of the highly reactive this compound intermediate. However, careful process development is required to ensure that the conditions for both steps are compatible and that the reaction remains well-controlled throughout.
-
Data Presentation
Table 1: Comparison of this compound Precursors for Scale-Up
| Precursor | Generation Method | Advantages for Scale-Up | Disadvantages for Scale-Up |
| 2-(Trimethylsilyl)phenyl triflate | Fluoride-mediated elimination | Milder conditions, lower risk of thermal runaway, no gaseous byproducts.[1] | Higher cost of starting materials. |
| Benzenediazonium-2-carboxylate | Thermal decomposition | Readily available starting material. | Explosive nature, generation of N2 and CO2 gas poses a significant safety hazard.[1] |
Table 2: Calorimetric Data for a Representative this compound Reaction
Reaction: 2-(Trimethylsilyl)phenyl triflate with furan (B31954) and CsF in acetonitrile at 60 °C.[1]
| Parameter | Crude Product | Purified Product |
| Onset of Decomposition (°C) | 151 | 242 |
| Heat of Decomposition (J/g) | 527 | 1225 |
Experimental Protocols
Key Experiment: Synthesis of N-Ethylphenanthridinone via Palladium-Catalyzed Annulation of this compound
This protocol is based on a literature procedure and provides a foundation for scale-up.[3] Note: This procedure should be adapted and optimized for the specific scale and equipment being used, with a thorough hazard analysis conducted prior to execution.
Materials:
-
N-Ethyl-N-(2-iodophenyl)formamide
-
2-(Trimethylsilyl)phenyl triflate
-
Cesium Carbonate (Cs2CO3)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)2)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with N-Ethyl-N-(2-iodophenyl)formamide, Cesium Carbonate, Palladium(II) Acetate, and dppe.
-
Solvent Addition: 1,4-Dioxane is added to the flask.
-
Inerting: The reactor is purged with nitrogen for an appropriate amount of time.
-
Precursor Addition: A solution of 2-(Trimethylsilyl)phenyl triflate in 1,4-dioxane is prepared and added to the reactor via a syringe pump over a period of several hours.
-
Reaction: The reaction mixture is heated to 110 °C and stirred for 24 hours under a positive pressure of nitrogen.[3]
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is transferred to a separatory funnel, and a saturated sodium chloride solution and ethyl acetate are added.[3]
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.[3]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]
-
-
Purification: The crude product is purified by silica gel chromatography. For larger scales, crystallization should be explored as an alternative to chromatography.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis scale-up.
References
Validation & Comparative
A Mechanistic Deep Dive: The Benzyne Elimination-Addition Pathway vs. SNAr
For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution is critical for predicting reaction outcomes and designing synthetic routes. This guide provides a comprehensive comparison of the benzyne elimination-addition pathway and the classical SNAr (addition-elimination) mechanism, supported by experimental data and detailed protocols.
The substitution of a leaving group on an aromatic ring by a nucleophile is a cornerstone of organic synthesis. While the SNAr mechanism is often the default pathway considered, the this compound mechanism offers a distinct and sometimes counterintuitive route to substituted aromatics. This guide will dissect the mechanistic intricacies of the this compound pathway, contrasting it with the SNAr mechanism through quantitative data, experimental evidence, and computational insights.
At a Glance: this compound vs. SNAr Pathways
The choice between a this compound-mediated elimination-addition and an SNAr addition-elimination pathway is primarily dictated by the nature of the aromatic substrate and the reaction conditions. The SNAr mechanism is favored in the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[1] In contrast, the this compound pathway is operative in the absence of such activating groups and typically requires a very strong base.[1]
| Feature | This compound Elimination-Addition Pathway | SNAr (Addition-Elimination) Pathway |
| Substrate Requirement | No electron-withdrawing group required. Must have a proton ortho to the leaving group. | Requires strong electron-withdrawing group(s) ortho and/or para to the leaving group. |
| Reaction Conditions | Very strong base (e.g., NaNH2, KNH2) or harsh conditions (high T/P with NaOH).[2] | Strong nucleophile. Can often proceed under milder conditions than the this compound pathway. |
| Intermediate | This compound (a highly reactive aryne).[2] | Meisenheimer complex (a resonance-stabilized carbanion).[1] |
| Regiochemistry | Can lead to a mixture of products (cine and tele substitution) if the this compound is unsymmetrical. | The incoming nucleophile substitutes at the same position as the leaving group. |
| Leaving Group Effect | Less dependent on the leaving group's ability to depart. | Rate is influenced by the leaving group's ability to stabilize the negative charge in the Meisenheimer complex (F > Cl > Br > I).[1] |
Experimental Evidence for the this compound Intermediate
The existence of the fleeting this compound intermediate is supported by several key experimental observations.
Isotopic Labeling Studies
One of the most compelling pieces of evidence comes from isotopic labeling experiments. In a classic experiment, 14C-labeled chlorobenzene (B131634) was treated with potassium amide in liquid ammonia (B1221849). The resulting aniline (B41778) showed the 14C label distributed almost equally between the C1 and C2 positions. This scrambling of the label can only be explained by the formation of a symmetrical this compound intermediate where the incoming nucleophile can attack either of the two carbons of the "triple" bond.[3]
Trapping Experiments
The highly reactive nature of this compound allows it to be "trapped" by dienes in a [4+2] cycloaddition reaction. For instance, when this compound is generated in the presence of furan (B31954), a Diels-Alder adduct is formed, providing tangible evidence of the this compound intermediate's existence.[2]
Quantitative Insights from Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. In the this compound pathway, the first step, the deprotonation of the ortho-hydrogen, is often the rate-determining step. Replacing this hydrogen with deuterium (B1214612) (D) leads to a significant primary kinetic isotope effect, where the reaction rate is slower for the deuterated substrate. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, resulting in a higher activation energy for bond cleavage.[4]
| Reaction | kH/kD | Interpretation |
| Amination of halobenzene with KNH2 | ~5.5 | Indicates that the C-H bond is broken in the rate-determining step, consistent with the elimination step being rate-limiting. |
| Hydrolysis of chlorobenzene with NaOH | ~2.0 | A smaller but significant KIE, suggesting that C-H bond breaking is involved in the rate-determining step. |
Computational Modeling of the this compound Pathway
Density Functional Theory (DFT) calculations have provided invaluable insights into the structure and reactivity of this compound intermediates. These studies have helped to rationalize the regioselectivity of nucleophilic attack on substituted benzynes.
The "triple" bond in this compound is not a true triple bond but rather a highly strained system formed by the poor overlap of two sp2 orbitals in the plane of the ring. This strain leads to a significant distortion of the benzene (B151609) ring. DFT calculations can predict the C-C-C bond angles at the this compound carbons. Nucleophilic attack is generally favored at the carbon with the more obtuse bond angle, as this requires less geometric change to reach the transition state.
| 3-Substituted this compound (Substituent at C3) | Calculated C1-C2-C3 Bond Angle (°) | Calculated C2-C1-C6 Bond Angle (°) | Predicted Site of Nucleophilic Attack | Activation Energy (kcal/mol) for Attack at C1 | Activation Energy (kcal/mol) for Attack at C2 |
| -OCH3 | 125.8 | 131.2 | C1 | 5.2 | 7.8 |
| -CH3 | 127.0 | 129.5 | C1 | 6.5 | 7.1 |
| -F | 124.5 | 133.0 | C1 | 4.8 | 8.5 |
| -CF3 | 123.9 | 134.1 | C1 | 4.1 | 9.2 |
Experimental Protocols
This compound Trapping with Furan
Objective: To generate this compound from anthranilic acid and trap it with furan to provide experimental evidence for the this compound intermediate.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite (B80452)
-
Furan
-
1,2-Dimethoxyethane (DME)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl acetate (B1210297) solvent system
Procedure:
-
To a stirred solution of furan (10 equivalents) in DME (0.2 M) at reflux, add a solution of anthranilic acid (1 equivalent) in DME and a solution of isoamyl nitrite (1.2 equivalents) in DME simultaneously via syringe pump over 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the Diels-Alder adduct.
Kinetic Isotope Effect Measurement for the Amination of Chlorobenzene
Objective: To determine the primary kinetic isotope effect for the reaction of chlorobenzene and deuterated chlorobenzene with potassium amide.
Materials:
-
Chlorobenzene
-
Chlorobenzene-2-d
-
Potassium metal
-
Liquid ammonia
-
Ferric nitrate (B79036) (catalyst)
-
Diethyl ether
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a solution of potassium amide in liquid ammonia by dissolving potassium metal in liquid ammonia with a catalytic amount of ferric nitrate.
-
In two separate reaction vessels, place a solution of chlorobenzene in diethyl ether and a solution of chlorobenzene-2-d in diethyl ether.
-
Cool both reaction vessels to -33 °C (the boiling point of liquid ammonia).
-
To each vessel, add the freshly prepared potassium amide solution.
-
Allow the reactions to proceed for a set amount of time, taking aliquots at regular intervals.
-
Quench the aliquots with a proton source (e.g., ammonium (B1175870) chloride).
-
Analyze the product distribution (aniline and deuterated aniline) in each aliquot by GC-MS.
-
Determine the initial reaction rates for both the protiated and deuterated substrates by plotting the concentration of the product versus time.
-
Calculate the kinetic isotope effect as the ratio of the initial rate of the reaction with chlorobenzene to the initial rate of the reaction with chlorobenzene-2-d (kH/kD).
Visualizing the Pathways
This compound Elimination-Addition Pathway
Caption: The this compound elimination-addition mechanism.
SNAr Addition-Elimination Pathway
Caption: The SNAr addition-elimination mechanism.
Experimental Workflow for KIE Measurementdot
References
The Reactivity Landscape of Arynes: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aryne intermediates is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity of benzyne and its substituted derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations to inform strategic decisions in complex molecule synthesis.
The transient nature and high reactivity of arynes make them powerful intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. However, not all arynes are created equal. The substitution pattern on the aromatic ring profoundly influences their stability, electrophilicity, and propensity to undergo various transformations, including nucleophilic addition and pericyclic reactions. This guide delves into these differences, with a focus on this compound and key substituted analogues.
Factors Governing Aryne Reactivity
The reactivity of aryne intermediates is primarily governed by a combination of electronic effects, steric hindrance, and the degree of distortion of the formal triple bond within the aromatic ring.
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aryne ring significantly influence the electrophilicity of the aryne carbons. EWGs generally increase the reactivity towards nucleophiles by lowering the energy of the LUMO.
-
Steric Effects: Bulky substituents near the aryne moiety can hinder the approach of nucleophiles or dienophiles, thereby influencing the regioselectivity and overall rate of the reaction.
-
Aryne Distortion Model: The geometry of the aryne triple bond is not perfectly linear like a typical alkyne. Substituents can cause a distortion in the bond angles, leading to a preferred trajectory for nucleophilic attack at the more linear and thus more accessible carbon of the aryne.[1]
Comparative Reactivity: Nucleophilic Addition vs. Pericyclic Reactions
A common synthetic challenge is to control the chemoselectivity of an aryne reaction in the presence of both a nucleophile and a pericyclic reaction partner (e.g., a diene). The choice of the aryne intermediate can be a decisive factor in directing the reaction towards the desired pathway. A notable study compared the behavior of 3-methoxythis compound and 3-(tert-butyldimethylsilyl)this compound in a competitive reaction with imidazole (B134444) (a nucleophile) and furan (B31954) (a diene).
Quantitative Data Summary
The following table summarizes the product distribution from the competitive reaction of different benzynes with imidazole and furan, highlighting the influence of the substituent on the reaction outcome.
| Aryne Intermediate | Aryne Precursor | Nucleophilic Addition Product (Yield %) | [4+2] Cycloaddition Product (Yield %) | Product Ratio (Addition:Cycloaddition) |
| This compound | 2-(Trimethylsilyl)phenyl triflate | 45% | 39% | ~1.2 : 1 |
| 3-Methoxythis compound | 2-Methoxy-6-(trimethylsilyl)phenyl triflate | 74% | 4% | ~19 : 1 |
| 3-(TBS)this compound | 2-(tert-Butyldimethylsilyl)-6-(trimethylsilyl)phenyl triflate | 7% | 71% | ~1 : 10 |
Data compiled from studies on competitive aryne reactions.
The data clearly demonstrates that the 3-methoxy substituent, an electron-donating group by resonance but inductively withdrawing, strongly favors the nucleophilic addition pathway. In contrast, the bulky 3-silyl group directs the reaction almost exclusively towards the [4+2] cycloaddition with furan.
Experimental Protocols
General Procedure for Competitive Aryne Trapping
Materials:
-
Aryne Precursor (e.g., 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate) (1.0 equiv)
-
Imidazole (3.0 equiv)
-
Furan (3.0 equiv)
-
Cesium Fluoride (B91410) (CsF) (3.0 equiv)
-
18-Crown-6 (B118740) (0.2 equiv)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryne precursor (0.5 mmol, 1.0 equiv), imidazole (1.5 mmol, 3.0 equiv), furan (1.5 mmol, 3.0 equiv), cesium fluoride (1.5 mmol, 3.0 equiv), and 18-crown-6 (0.1 mmol, 0.2 equiv).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate and quantify the nucleophilic addition and cycloaddition products.
Preparation of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
This versatile this compound precursor can be synthesized from 2-bromophenol (B46759) in a three-step sequence.
Materials:
-
2-Bromophenol
-
Hexamethyldisilazane (HMDS)
-
n-Butyllithium (n-BuLi)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Anhydrous solvents (e.g., THF, diethyl ether)
Procedure:
-
Silylation of 2-Bromophenol: React 2-bromophenol with HMDS to protect the hydroxyl group as a trimethylsilyl ether.
-
Lithiation and Silylation: Cool the silylated intermediate to -78 °C and treat with n-BuLi to perform a lithium-halogen exchange. Quench the resulting aryllithium species with TMSCl to install the trimethylsilyl group at the 2-position.
-
Triflation: React the 2-(trimethylsilyl)phenol (B102975) intermediate with trifluoromethanesulfonic anhydride in the presence of pyridine to afford the final product, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
For detailed, step-by-step procedures and characterization data, refer to established literature protocols.
Mechanistic Pathways and Logical Relationships
The chemoselectivity observed in the competitive reactions of substituted arynes can be rationalized by considering the interplay of electronic and steric factors, as depicted in the following diagrams.
Figure 1. Reaction pathways for different this compound intermediates in competitive reactions.
The diagram illustrates that for unsubstituted this compound, both nucleophilic addition and cycloaddition proceed at comparable rates. The methoxy (B1213986) group in 3-methoxythis compound electronically activates the aryne towards nucleophilic attack, making it the dominant pathway. Conversely, the bulky TBS group in 3-(TBS)this compound sterically hinders the approach of the nucleophile to the aryne carbons, thus favoring the less sterically demanding [4+2] cycloaddition with furan.
Figure 2. General experimental workflow for competitive aryne trapping reactions.
This workflow provides a standardized approach to evaluating the reactivity of different aryne intermediates, allowing for direct and reliable comparison of their chemoselectivity.
Conclusion
The reactivity of aryne intermediates is a finely tunable parameter that can be controlled through strategic substitution on the aromatic ring. While this compound itself shows moderate selectivity in competitive reactions, substituted arynes like 3-methoxythis compound and 3-(TBS)this compound offer highly selective pathways towards either nucleophilic addition or pericyclic reactions. This understanding, supported by quantitative data and robust experimental protocols, empowers chemists to harness the full potential of aryne chemistry in the synthesis of complex molecules. By carefully selecting the aryne precursor, researchers can steer the reaction towards the desired outcome with high fidelity, ultimately streamlining synthetic routes and enabling the construction of novel chemical entities.
References
Illuminating the Elusive: A Comparative Guide to Validating Benzyne Formation
For researchers, scientists, and drug development professionals, the unambiguous identification of transient intermediates is paramount to understanding and controlling reaction mechanisms. The highly reactive and fleeting nature of benzyne has historically presented a significant challenge in its direct detection. This guide provides a comprehensive comparison of methodologies for validating the formation of this critical intermediate, with a focus on the definitive evidence provided by isotopic labeling studies.
This document details the experimental protocols and supporting data for the validation of this compound formation, comparing the classic isotopic labeling approach with alternative trapping and spectroscopic methods. All quantitative data is summarized for clear comparison, and detailed experimental workflows are visualized to facilitate understanding.
Comparative Analysis of this compound Validation Methods
The choice of method for validating this compound formation depends on the specific experimental setup, available instrumentation, and the level of evidence required. Isotopic labeling provides the most unequivocal proof of a symmetrical this compound intermediate, while trapping experiments offer strong corroborative evidence. Spectroscopic methods, particularly under specialized conditions, allow for direct observation of this transient species.
| Validation Method | Principle | Key Quantitative Data | Advantages | Limitations |
| ¹⁴C Isotopic Labeling | Tracing the position of a ¹⁴C label in the product to infer the symmetry of the intermediate. | Reaction of chlorobenzene-1-¹⁴C with KNH₂ in liquid NH₃ yields aniline (B41778) with ~50% of the ¹⁴C label at the C1 position and ~50% at the C2 position.[1] | Provides definitive evidence for a symmetrical this compound intermediate. | Requires synthesis of radiolabeled starting materials and handling of radioactive compounds. |
| Chemical Trapping (Diels-Alder) | Interception of the this compound intermediate with a diene to form a stable cycloadduct. | Trapping of this compound generated from phenyl[2-(trimethylsilyl)phenyl]iodonium triflate with tetraphenylcyclopentadienone (B147504) yields 1,2,3,4-tetraphenylnaphthalene (B1582023) in 86% yield.[2] The yield with other trapping agents like furan (B31954) can be lower and variable depending on reaction conditions.[2] | Provides strong evidence for the formation of this compound; adducts are often stable and easily characterizable. | The trapping agent can sometimes influence the reaction pathway; competition with other reaction pathways can lower trapping efficiency. |
| Spectroscopic Detection (Matrix Isolation IR) | Direct observation of the vibrational modes of this compound isolated in a cryogenic inert gas matrix. | Characteristic IR absorption bands for perfluorinated o-benzyne observed at 1488.6, 1076.2, and 972.7 cm⁻¹ in an argon matrix. | Allows for direct observation and structural characterization of the this compound intermediate. | Requires specialized equipment for cryogenic matrix isolation; not suitable for routine reaction monitoring. |
| Spectroscopic Detection (¹³C NMR) | Detection of the characteristic chemical shifts of the acetylenic carbons in the this compound intermediate. | The acetylenic carbons of this compound are predicted to have characteristic chemical shifts in the range of 180-190 ppm. | Can provide direct evidence of the electronic structure of the this compound intermediate. | The low concentration and short lifetime of this compound make direct NMR detection in solution extremely challenging. |
Experimental Protocols
Isotopic Labeling Study: The Roberts Experiment
This classic experiment provides incontrovertible evidence for the this compound mechanism in nucleophilic aromatic substitution reactions.
1. Synthesis of Chlorobenzene-1-¹⁴C:
A multi-step synthesis is required to introduce the ¹⁴C label at a specific position. A common route involves:
-
Conversion of Ba¹⁴CO₃ to ¹⁴CO₂.
-
Grignard reaction of phenylmagnesium bromide with ¹⁴CO₂ to produce benzoic acid-carboxy-¹⁴C.
-
Hofmann or Curtius rearrangement of the corresponding amide or acyl azide (B81097) to yield aniline-1-¹⁴C.
-
Sandmeyer reaction of aniline-1-¹⁴C with CuCl/HCl to produce chlorobenzene-1-¹⁴C.[3]
2. Reaction of Chlorobenzene-1-¹⁴C with Potassium Amide:
-
In a flask equipped with a dry ice condenser, liquid ammonia (B1221849) is condensed.
-
A catalytic amount of ferric nitrate (B79036) is added, followed by the slow addition of potassium metal until a persistent blue color is observed, indicating the formation of KNH₂.
-
Chlorobenzene-1-¹⁴C is added to the solution of KNH₂ in liquid ammonia.
-
The reaction is allowed to proceed, after which the ammonia is allowed to evaporate.
-
The resulting aniline is isolated and subjected to degradation studies to determine the position of the ¹⁴C label.
3. Analysis:
The aniline product is degraded through a series of reactions to isolate specific carbon atoms as BaCO₃. The radioactivity of the BaCO₃ samples corresponding to the C1 and C2 positions is then measured to determine the distribution of the ¹⁴C label.
Chemical Trapping Experiment: Diels-Alder Reaction
This method relies on the rapid and efficient interception of the this compound intermediate by a diene.
1. Generation of this compound:
This compound can be generated from various precursors. A common laboratory method involves the diazotization of anthranilic acid.
-
Anthranilic acid is dissolved in a suitable solvent, such as 1,2-dimethoxyethane.
-
The trapping agent, for example, furan, is added to the solution.
-
Isoamyl nitrite (B80452) is added dropwise to the solution to generate the benzenediazonium-2-carboxylate zwitterion, which then decomposes to this compound, N₂, and CO₂.[2]
2. Trapping with Furan:
-
The reaction mixture is heated to facilitate the decomposition of the diazonium salt and the subsequent Diels-Alder reaction between this compound and furan.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
3. Analysis:
The isolated product, 1,4-dihydronaphthalene-1,4-endoxide, is characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure. The yield of the adduct provides a quantitative measure of the trapped this compound.
Spectroscopic Detection: Matrix Isolation Infrared Spectroscopy
This advanced technique allows for the direct observation of the highly reactive this compound intermediate.
1. Matrix Preparation:
-
A precursor to this compound, such as phthalic anhydride, is sublimed and mixed with a large excess of an inert gas, typically argon.
-
This gas mixture is then slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (around 10 K) within a high-vacuum chamber.[4]
2. Generation of this compound:
-
The matrix-isolated precursor is irradiated with UV light, leading to the extrusion of CO and CO₂ and the formation of this compound.
3. Spectroscopic Analysis:
-
The infrared spectrum of the matrix is recorded before and after photolysis.
-
The new absorption bands that appear after photolysis are assigned to the vibrational modes of the this compound molecule by comparison with theoretical calculations.
Visualizing the Validation Workflows
The following diagrams illustrate the logical flow of the key experimental procedures for validating this compound formation.
Caption: Workflow for validating this compound formation using ¹⁴C isotopic labeling.
Caption: Workflow for validating this compound formation via a chemical trapping experiment.
Caption: Workflow for the direct spectroscopic detection of this compound using matrix isolation IR.
References
A Researcher's Guide to DFT Calculations for Benzyne Cycloaddition Transition States
For researchers, scientists, and drug development professionals, accurately modeling reaction pathways is critical. This guide provides an objective comparison of Density Functional Theory (DFT) methods for calculating the transition states of benzyne cycloaddition reactions, supported by computational data.
The [4+2] cycloaddition of this compound, a highly reactive intermediate, is a powerful tool in organic synthesis for the construction of complex polycyclic aromatic systems. Computational chemistry, particularly DFT, plays a pivotal role in understanding the mechanisms and predicting the outcomes of these reactions. The choice of DFT functional and basis set, however, significantly impacts the accuracy of calculated activation energies and transition state geometries. This guide compares the performance of several common DFT functionals for the archetypal Diels-Alder reaction of this compound with furan (B31954).
Performance of DFT Functionals in Predicting Activation Energies
The following table summarizes the calculated activation energies for the this compound-furan cycloaddition using different DFT functionals, compiled from various computational studies. It is important to note that direct comparison should be approached with caution due to potential variations in basis sets and computational models (e.g., solvent effects) across different studies.
| DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
| M06-2X | 6-311++G(2d,2p) | Value not explicitly found in searches | [2] |
| B3LYP | 6-31+G(2d,p) | Value not explicitly found in searches | [3] |
| ωB97X-D | 6-31G | Benchmark data available for general Diels-Alder, specific value for this compound-furan not found | [1] |
| CAM-B3LYP | 6-31G | Benchmark data available for general Diels-Alder, specific value for this compound-furan not found | [1] |
| LC-ωPBE | 6-31G* | Benchmark data available for general Diels-Alder, specific value for this compound-furan not found | [1] |
Note: While specific activation energies for the this compound-furan cycloaddition with a range of functionals were not found in a single comparative study, the M06-2X and B3LYP functionals are frequently employed for such calculations.[2][3][4][5][6] Benchmark studies on general Diels-Alder reactions suggest that range-separated functionals like ωB97X-D and CAM-B3LYP, as well as the M06-2X functional, often provide reliable results for activation barriers.[1]
Experimental and Computational Protocols
A typical experimental approach to determine the kinetics of a this compound cycloaddition reaction involves generating the this compound species in situ in the presence of a trapping agent, such as furan. The reaction progress can be monitored over time using techniques like NMR spectroscopy to determine the rate constant and subsequently the activation energy through the Arrhenius equation.[7][8][9]
Computationally, the process of locating a transition state and calculating the activation energy involves a series of well-defined steps.
Computational Workflow for Locating a Transition State
Caption: A generalized workflow for the DFT calculation of a this compound cycloaddition transition state.
Detailed Computational Methodology
-
Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Model System: The reaction of this compound with furan is a common model system.
-
DFT Functional and Basis Set Selection: The choice of functional and basis set is crucial. Based on benchmark studies for Diels-Alder reactions, functionals like M06-2X, ωB97X-D, and CAM-B3LYP are recommended for their accuracy in predicting activation barriers.[1] A Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ is often employed to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The geometries of the reactants (this compound and furan) and the cycloaddition product are optimized to locate the energy minima on the potential energy surface.
-
Transition State Search: An initial guess for the transition state structure is generated. This can be done using various methods, such as a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian). The guessed structure is then optimized to a first-order saddle point on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the reactants and the desired product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.
-
Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in the electronic energies (including zero-point vibrational energy correction) between the transition state and the separated reactants.
Conclusion
The selection of an appropriate DFT functional is paramount for the accurate prediction of activation energies in this compound cycloaddition reactions. While the popular B3LYP functional has been widely used, modern functionals, particularly the M06-2X and range-separated hybrids like ωB97X-D, often provide improved accuracy for reaction barriers.[1][4] Researchers should carefully consider the computational cost versus the desired accuracy when choosing a level of theory. The detailed computational workflow provided in this guide offers a systematic approach to reliably calculate the transition states of these important reactions, aiding in the rational design of synthetic routes and the development of novel molecular entities.
References
- 1. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations [mdpi.com]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.tru.ca [faculty.tru.ca]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Intramolecular this compound-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fleeting Existence of Meta-Benzyne: An Experimental and Computational Guide
For decades, the precise structure of meta-benzyne, a highly reactive and transient intermediate, has been a subject of intense scientific debate. This guide provides a comparative overview of the experimental evidence that has shaped our understanding of its structure, contrasting it with its more stable isomers, ortho- and para-benzyne. We delve into the key experimental techniques and computational methods that have been instrumental in characterizing these elusive molecules.
The central question surrounding meta-benzyne revolves around two competing structural hypotheses: a monocyclic biradical structure and a bicyclic, closed-shell structure. Experimental and theoretical efforts have largely converged to support the biradical nature of meta-benzyne, but its exact geometry, particularly the distance between the two radical centers (C1 and C3), remains an area of active investigation.
A Comparative Look at the Benzyne Isomers: Structural Parameters
The structural parameters of the three this compound isomers, gleaned from a combination of experimental spectroscopy and high-level quantum chemical calculations, highlight their distinct electronic and geometric features.
| Property | meta-Benzyne (Calculated) | ortho-Benzyne (Experimental - Microwave Spectroscopy)[1] | para-Benzyne (Calculated) |
| C1-C3/C1-C2/C1-C4 Distance (Å) | ~2.0 - 2.1 Å[2] | C1-C2: 1.264 Å[1] | C1-C4: ~2.3 - 2.4 Å |
| Other C-C Bond Lengths (Å) | Varying, indicative of a distorted benzene (B151609) ring. | ~1.39 - 1.40 Å (similar to benzene)[1] | Varying, with significant distortion from benzene. |
| Singlet-Triplet Splitting (kcal/mol) | ~21 kcal/mol[1] | ~37.5 kcal/mol[1] | ~3.8 kcal/mol[1] |
| Structure | Monocyclic biradical with significant through-space interaction between C1 and C3. | Planar, with a strained triple bond incorporated into the aromatic ring. | Planar biradical with the radical centers at opposite ends of the ring. |
Key Experimental Techniques for Probing this compound Structures
The fleeting nature of benzynes necessitates sophisticated experimental techniques capable of generating and characterizing these species under isolated conditions.
Matrix Isolation Infrared Spectroscopy
This technique involves trapping the reactive species in an inert gas matrix (typically argon or neon) at cryogenic temperatures (around 10 K). This isolation prevents the benzynes from reacting with themselves or other molecules, allowing for their spectroscopic characterization.
Experimental Protocol:
-
Precursor Selection and Deposition: A suitable precursor molecule for meta-benzyne, such as 1,3-diiodobenzene (B1666199) or isophthaloyl peroxide, is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI or KBr) cooled to approximately 10 K.
-
Generation of Meta-Benzyne: The precursor molecules isolated in the matrix are subjected to in-situ photolysis using a specific wavelength of UV light or pyrolysis to induce the elimination of atoms or small molecules, thereby generating meta-benzyne.
-
Infrared Spectroscopy: The infrared spectrum of the matrix-isolated species is recorded before, during, and after the generation process. The appearance of new absorption bands corresponding to the vibrational modes of meta-benzyne, and the simultaneous disappearance of the precursor's bands, confirms its formation.
-
Isotopic Labeling: To aid in the assignment of vibrational modes, experiments are often repeated with isotopically labeled precursors (e.g., deuterated). The resulting shifts in the vibrational frequencies provide crucial information for validating the assignments made with the help of computational predictions.
Negative Ion Photoelectron Spectroscopy (NIPES)
NIPES is a powerful technique for determining the electron affinities and probing the electronic structure of molecules. In the context of benzynes, it involves generating the corresponding this compound anions and then detaching an electron with a high-energy photon.
Experimental Protocol:
-
Anion Generation: The meta-benzyne anion is generated in the gas phase. A common method involves the reaction of a suitable precursor, such as 3-(trimethylsilyl)phenyl anion, with molecular fluorine (F2).[1] The resulting anions are then guided into a mass spectrometer.
-
Mass Selection: The ion of interest (the meta-benzyne anion) is mass-selected to ensure that only the desired species interacts with the laser.
-
Photodetachment: The mass-selected anions are irradiated with a fixed-frequency laser beam (e.g., 351 nm).[1] The energy of the photons is sufficient to detach an electron from the anion, leaving behind a neutral meta-benzyne molecule.
-
Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured. The difference between the photon energy and the electron kinetic energy provides the electron binding energy, which corresponds to the energy difference between the anion and the various electronic states (singlet and triplet) of the neutral this compound.
-
Data Interpretation: The resulting photoelectron spectrum shows peaks corresponding to transitions to the ground and excited electronic states of the neutral molecule. The positions and intensities of these peaks provide information about the electron affinity and the singlet-triplet energy splitting of meta-benzyne.[1]
Microwave Spectroscopy
For molecules with a permanent dipole moment, microwave spectroscopy can provide highly precise information about their rotational constants, from which detailed structural parameters like bond lengths and angles can be derived. This technique has been particularly successful in determining the structure of ortho-benzyne.
Experimental Protocol:
-
Generation of Transient Species: A precursor molecule is introduced into a supersonic jet expansion, often coupled with an electrical discharge or laser ablation source, to generate the transient species of interest, such as ortho-benzyne.
-
Rotational Cooling: The supersonic expansion cools the molecules to very low rotational temperatures, simplifying the resulting spectrum by populating only the lowest rotational energy levels.
-
Microwave Irradiation: The cooled molecules are subjected to microwave radiation. When the frequency of the radiation matches the energy difference between two rotational levels, the molecules absorb the radiation.
-
Detection: The absorption of microwave radiation is detected, and the frequencies at which absorption occurs are recorded.
-
Spectral Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants of the molecule. By measuring the spectra of different isotopologues (molecules with isotopic substitution), a complete and precise molecular structure can be determined.[1]
The Role of Computational Chemistry
Computational chemistry plays a pivotal role in the study of benzynes, not only in predicting their structures and properties but also in interpreting experimental data.
Computational Methodology:
-
Geometry Optimization: The equilibrium geometries of the this compound isomers are calculated using various quantum chemical methods. For species with significant biradical character like meta- and para-benzyne, multi-reference methods such as the Complete Active Space Self-Consistent Field (CASSCF) method are often necessary to accurately describe their electronic structure. Density Functional Theory (DFT) with appropriate functionals is also widely used.
-
Frequency Calculations: Vibrational frequencies are calculated to predict the infrared spectra of the benzynes. These calculated spectra are then compared with the experimental matrix isolation IR spectra to confirm the identity of the trapped species and to aid in the assignment of the observed vibrational bands.
-
Energetics: The relative energies of the different isomers and the singlet-triplet energy splittings are calculated to provide insights into their relative stabilities and electronic structures. High-level coupled-cluster methods, such as CCSD(T), are often employed for accurate energy calculations.
Logical Flow of Evidence for Meta-Benzyne's Structure
The following diagram illustrates the logical relationship between the experimental observations and the theoretical calculations that have led to the current understanding of meta-benzyne's structure.
References
A Comparative Guide to the Reactivity of Benzyne and Strained Cycloalkynes
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective chemical transformations is a cornerstone of modern chemical research and drug development. Among the most powerful tools in the synthetic chemist's arsenal (B13267) are highly reactive intermediates, which, despite their transient nature, enable the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of two pivotal classes of reactive intermediates: benzyne and strained cycloalkynes . Their exceptional reactivity, driven by significant ring strain, has positioned them at the forefront of applications ranging from natural product synthesis to the burgeoning field of bioorthogonal chemistry.
This comparison will delve into the structural origins of their reactivity, present quantitative kinetic data for their characteristic reactions, and provide detailed experimental protocols for their generation and use.
At a Glance: Key Performance Differences
| Feature | This compound | Strained Cycloalkynes (e.g., Cyclooctynes) |
| Primary Source of Reactivity | Extreme distortion of the triple bond within a rigid aromatic ring; poor overlap of sp² orbitals forming the in-plane π-bond.[1][2] | Angle strain from the deviation of the C-C≡C-C bond angle from the ideal 180° in a cyclic system.[3][4] |
| Isolability | Generally a transient intermediate, generated in situ for trapping.[2][5] | Dependent on ring size; cyclooctyne (B158145) is the smallest isolable cycloalkyne.[4] |
| Characteristic Reactions | Diels-Alder cycloadditions, nucleophilic additions.[1][2][5] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of [3+2] cycloaddition.[3] |
| Typical Second-Order Rate Constant (with Benzyl (B1604629) Azide) | Not available; reaction with azides is known but not kinetically characterized in the same manner as SPAAC. | Highly variable depending on the cyclooctyne structure, ranging from ~10⁻³ to >1 M⁻¹s⁻¹. |
The Genesis of Reactivity: A Structural Perspective
The high reactivity of both this compound and strained cycloalkynes originates from the substantial strain energy locked within their cyclic structures. However, the nature of this strain is distinct for each.
This compound , specifically o-benzyne, possesses a triple bond within a six-membered aromatic ring.[6][7] An ideal alkyne features a linear geometry with sp-hybridized carbons and bond angles of 180°. In this compound, the carbons of the triple bond are sp²-hybridized and constrained to the 120° angles of the benzene (B151609) ring.[8] This severe angular distortion results in a very weak in-plane π-bond formed from the poor overlap of two adjacent sp² orbitals.[1][2] This weak bond is readily broken, making this compound a potent electrophile and dienophile.[1][6]
Strained cycloalkynes , on the other hand, are cyclic hydrocarbons containing a triple bond within the ring.[9] Their reactivity is a direct function of ring size, with smaller rings exhibiting greater deviation from the ideal 180° alkyne geometry and thus higher reactivity.[4][9] Cyclooctyne, the smallest stable cycloalkyne, has a C-C≡C bond angle of approximately 159°, a significant distortion that makes it susceptible to reactions that release this strain.[10] This principle is the foundation of "strain-promoted" cycloadditions.[3]
The following diagram illustrates the relationship between structural strain and the resulting reactivity of these intermediates.
Quantitative Comparison of Reactivity
A direct experimental comparison of the reaction rates of this compound and strained cycloalkynes under identical conditions is challenging due to the transient nature of this compound. However, a wealth of quantitative data exists for the reactivity of various strained cycloalkynes in SPAAC reactions with azides. This data provides a clear framework for understanding their relative reactivities.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | OCT | 2.4 x 10⁻³ | [10] |
| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | [10] |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | [10] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 | [1] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [1] |
| Biarylazacyclooctynone | BARAC | Not specified, but noted as faster than other reported cyclooctynes. | [10] |
Note: Reaction rates are influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.[1]
Computational studies provide further insight into the relative reactivities. The calculated activation free energy for the [3+2] cycloaddition of methyl azide with cyclooctyne is approximately 17.2 kcal/mol, whereas for the unstrained 2-butyne, it is 34.9 kcal/mol.[4] This significant lowering of the activation barrier for cyclooctyne is a direct consequence of its ground-state strain, which reduces the distortion energy required to reach the transition state.[4]
Experimental Protocols
Generation and Trapping of this compound in a Diels-Alder Reaction
This compound is too reactive to be isolated and is therefore generated in situ in the presence of a trapping agent. A common method for its generation is the decomposition of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126).
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate (this compound precursor)
-
Furan (B31954) (trapping agent)
-
Cesium fluoride (B91410) (CsF)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and a significant excess of furan (e.g., 10 eq).
-
Dissolve the reactants in anhydrous acetonitrile.
-
Add cesium fluoride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the this compound precursor and the formation of the Diels-Alder adduct.
-
Upon completion, the reaction can be quenched with water, and the product extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
The following diagram illustrates the workflow for this experiment.
Kinetic Analysis of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The kinetics of SPAAC reactions are often determined using NMR spectroscopy by monitoring the change in concentration of reactants and products over time.
Materials:
-
A strained cyclooctyne (e.g., DBCO)
-
Benzyl azide
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare stock solutions of the strained cyclooctyne and benzyl azide in the chosen deuterated solvent at known concentrations.
-
To an NMR tube, add a specific volume of the cyclooctyne stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the cyclooctyne.
-
Add a known volume of the benzyl azide stock solution to the NMR tube to initiate the reaction. The reaction is typically run under pseudo-first-order conditions with one reactant in excess.
-
Quickly mix the contents and place the tube in the NMR spectrometer, which should be maintained at a constant temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate characteristic, non-overlapping peaks corresponding to a reactant (e.g., the cyclooctyne) and the triazole product in each spectrum.
-
Plot the concentration of the reactant versus time.
-
Fit the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[reactant] vs. time will be linear) to determine the observed rate constant (k_obs).
-
The second-order rate constant (k) can then be calculated from k_obs and the concentration of the excess reactant.
Conclusion
Both this compound and strained cycloalkynes are exceptionally reactive molecules whose utility in chemical synthesis is derived from their inherent strain. This compound's extreme reactivity stems from the severe distortion of a triple bond within an aromatic ring, making it a powerful, albeit transient, intermediate for reactions like Diels-Alder cycloadditions. Strained cycloalkynes, particularly cyclooctynes, offer a more tunable and, in many cases, isolable platform for strain-promoted reactions, most notably the bioorthogonal SPAAC reaction.
The choice between these two classes of reactive intermediates will ultimately depend on the specific synthetic challenge. For accessing complex, fused aromatic systems, this compound chemistry provides a direct route. For applications requiring high selectivity in complex biological environments, the tunable and bioorthogonal nature of strained cycloalkynes has proven invaluable. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to harness the power of these strained molecules in their own synthetic endeavors.
References
- 1. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. File:The mechanism of the Diels-Alder reaction between this compound and furan.svg - Wikimedia Commons [commons.wikimedia.org]
- 11. escholarship.org [escholarship.org]
Kinetic Isotope Effect Studies in Benzyne Reactions: A Comparative Guide for Mechanistic Elucidation
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to the advancement of organic chemistry and drug development. The kinetic isotope effect (KIE) is a powerful tool for elucidating the transition states of chemical reactions. This guide provides a comparative analysis of KIE studies in benzyne reactions, offering experimental data, detailed protocols, and visual aids to assist researchers in applying these techniques to their own work. This compound, a highly reactive intermediate, participates in a variety of transformations, including cycloadditions, nucleophilic additions, and C-H insertion reactions. Understanding the mechanisms of these reactions is crucial for controlling their outcomes and developing novel synthetic methodologies.
Comparative Analysis of Kinetic Isotope Effects in this compound Reactions
The magnitude of the deuterium (B1214612) kinetic isotope effect (kH/kD) provides valuable insight into the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. Conversely, a secondary KIE (kH/kD ≈ 1) or an inverse KIE (kH/kD < 1) suggests that the C-H bond is not broken in the rate-determining step, but changes in hybridization or steric environment at the labeled position can influence the reaction rate.
The following table summarizes experimentally determined KIE values for various classes of this compound reactions, providing a quantitative basis for comparing their mechanistic pathways.
| Reaction Type | This compound System/Precursor | Reactant/Conditions | kH/kD | Interpretation | Reference |
| Cycloaddition | Nitrosobenzene (as this compound surrogate) | Phenylacetylene, Benzene, 75°C | 1.1 ± 0.1 | No primary KIE; C-H bond not broken in the rate-determining step. Consistent with a concerted or stepwise mechanism where C-C/C-N bond formation is rate-limiting. | [1] |
| C-H Insertion | Benzynediyne derivative | BF3 promotion | Small and Inverse | Inverse secondary KIE; suggests a change in hybridization at the carbon undergoing insertion in the transition state, consistent with a carbene-like insertion mechanism. | [2] |
| Nucleophilic Addition | o-Benzyne | Amine Nucleophile | Data not available in searched literature | A secondary KIE would be expected, with the magnitude dependent on the degree of hybridization change at the this compound carbons in the transition state. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable KIE data. Below are methodologies for key experiments cited in the study of this compound reactions.
Intermolecular Competition Experiment for Cycloaddition Reactions
This protocol is adapted from the study of a nitrosoarene-alkyne cycloaddition, serving as a model for this compound cycloadditions.[1]
Objective: To determine the intermolecular KIE for the reaction of a this compound precursor with a trapping agent.
Materials:
-
Deuterated and non-deuterated this compound precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and its deuterated analog)
-
This compound trapping agent (e.g., furan, diphenylisobenzofuran)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Fluoride (B91410) source (e.g., CsF, TBAF)
-
Internal standard for GC/MS analysis
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine an equimolar mixture of the deuterated and non-deuterated this compound precursor.
-
Add the this compound trapping agent (typically in excess) and the internal standard to the flask.
-
Dissolve the mixture in the anhydrous solvent.
-
Initiate the reaction by adding the fluoride source at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the organic components with a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC/MS to determine the ratio of the deuterated and non-deuterated products.
-
The KIE is calculated as the ratio of the rate constants (kH/kD), which is determined from the ratio of the products formed.
Intramolecular Competition Experiment for C-H Insertion Reactions
This protocol is a general guide for determining the intramolecular KIE in a this compound C-H insertion reaction, based on common practices in the field.
Objective: To determine the intramolecular KIE for a C-H insertion reaction of a this compound bearing a pendant alkyl group with deuterated and non-deuterated positions.
Materials:
-
This compound precursor with a pendant alkyl group containing both C-H and C-D bonds at the insertion site.
-
This compound generating reagents (e.g., CsF for a silyl (B83357) triflate precursor).
-
Anhydrous solvent.
-
Standard laboratory glassware and inert atmosphere setup.
Procedure:
-
Synthesize the this compound precursor with isotopic labeling at the site of C-H insertion.
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the isotopically labeled precursor in the anhydrous solvent.
-
Initiate the this compound formation and subsequent C-H insertion by adding the appropriate reagent (e.g., fluoride source).
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the insertion product.
-
Determine the ratio of the products resulting from C-H and C-D insertion using an appropriate analytical technique, such as ¹H NMR spectroscopy or mass spectrometry.
-
The intramolecular KIE is calculated from the product ratio.
Visualizing Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the concepts discussed in this guide.
Conclusion
Kinetic isotope effect studies are an indispensable tool for probing the mechanisms of this compound reactions. The data presented in this guide highlight the distinct KIE signatures associated with different reaction pathways. While cycloaddition reactions tend to exhibit secondary KIEs, C-H insertion reactions can show inverse KIEs, and nucleophilic additions are expected to have secondary KIEs. The provided experimental protocols offer a starting point for researchers to design and execute their own KIE studies, enabling a deeper understanding of these fascinating and synthetically useful reactive intermediates. Further research is needed to provide a more complete quantitative picture, particularly for nucleophilic additions to this compound.
References
Predicting Nucleophilic Attack on Arynes: A Comparative Guide to the Distortion Model and Alternatives
For researchers, scientists, and drug development professionals, understanding the regioselectivity of nucleophilic additions to arynes is crucial for the efficient synthesis of complex aromatic compounds. The aryne distortion model has emerged as a powerful predictive tool, offering a more accurate rationale for observed selectivities compared to older models based on sterics or electronics alone. This guide provides an objective comparison of these models, supported by experimental and computational data, to aid in the rational design of synthetic strategies involving aryne intermediates.
The Aryne Distortion Model: A Paradigm Shift in Understanding Regioselectivity
The aryne distortion model, also referred to as the distortion/interaction model or activation-strain model, posits that the regioselectivity of nucleophilic attack is primarily governed by the energetic cost of distorting the aryne from its ground-state geometry to the transition-state geometry.[1][2][3] In an unsymmetrical aryne, the triple bond is inherently distorted. The model predicts that nucleophilic attack will preferentially occur at the carbon atom of the aryne that requires less geometric change to achieve the transition state.[1] This preferred site of attack is typically the more linear, and thus more electrophilic, terminus of the aryne.[4][5] A significant difference of 4° or more in the internal bond angles of the two aryne carbons generally leads to synthetically useful levels of regioselectivity.[4][6]
This model has been successfully applied to a wide range of arynes, including substituted benzynes, hetarynes like indolynes and pyridynes, and ring-fused arynes.[1][7][8] Its strength lies in its ability to explain regioselectivities that are counterintuitive when considering only steric or electronic effects.
Alternative Models for Predicting Nucleophilic Attack
While the aryne distortion model has proven to be a robust predictive tool, two other models have been traditionally used to rationalize the regioselectivity of nucleophilic attack on arynes:
-
The Charge-Controlled Model: This model suggests that nucleophilic attack occurs at the most electropositive carbon of the aryne.[2][7] The polarization of the aryne triple bond by substituents is thought to dictate the site of attack. However, studies on 3-halobenzynes have shown that charge distribution plays a minor role in determining regioselectivity.[2][8][9]
-
The Steric Model: This model proposes that the nucleophile will attack the less sterically hindered carbon of the aryne.[2][7] While steric effects can be a contributing factor, particularly with bulky nucleophiles or substituents, they are often not the primary determinant of regioselectivity.[7][10] For instance, in the case of 3-silylarynes, the aryne distortion model accurately predicts ortho-attack for smaller nucleophiles, while the steric model correctly predicts meta-attack for larger nucleophiles, indicating that both models can be complementary in certain cases.[7][10]
Comparative Performance: Aryne Distortion Model vs. Alternatives
Experimental and computational studies have repeatedly demonstrated the superior predictive power of the aryne distortion model over the charge-controlled and steric models.
Case Study 1: 3-Substituted Benzynes
In a systematic study of 3-halobenzynes, the aryne distortion model accurately predicted the observed regioselectivities, while the steric and charge-controlled models failed to do so.[2][8][9] The degree of distortion, as indicated by the difference in the internal C-C-C bond angles of the aryne, correlated well with the experimental product ratios.
| Aryne | Substituent (X) | Internal Angle C1 (°) | Internal Angle C2 (°) | Predicted Major Product (Distortion Model) | Experimental Product Ratio (C1:C2)** |
| 3-Methoxybenzyne | OMe | 135.2 | 120.2 | C1 | >95:5 |
| 3-Fluorothis compound | F | 132.8 | 121.2 | C1 | >95:5 |
| 3-Chlorothis compound | Cl | 129.8 | 122.4 | C1 | 89:11 |
| 3-Bromothis compound | Br | 128.8 | 123.0 | C1 | 80:20 |
| 3-Iodothis compound | I | 127.8 | 123.6 | C1 | 71:29 |
*Calculated using DFT (B3LYP).[2] **Ratio of nucleophilic attack at C1 vs. C2 with N-methylaniline.[2]
Case Study 2: Indolynes
The aryne distortion model also successfully explains the regioselectivity of nucleophilic additions to indolynes. For 4,5-indolyne, attack is favored at the C5 position, a result that is rationalized by the lower distortion energy required to reach the transition state for C5 attack compared to C4 attack.[1]
| Indolyne | Nucleophile | Predicted Major Product (Distortion Model) | Experimental Product Ratio (C5:C4) |
| 4,5-Indolyne | Benzylamine | C5 | 85:15 |
| 4,5-Indolyne | Sodium Methoxide | C5 | 90:10 |
| 4,5-Indolyne | Sodium Azide | C5 | >95:5 |
Data from reference[1].
Visualizing the Models and Workflows
Caption: Aryne Distortion Model Workflow.
Caption: Alternative Predictive Models.
Caption: Experimental Workflow for Aryne Trapping.
Experimental Protocols
Computational Protocol for the Aryne Distortion Model
The prediction of regioselectivity using the aryne distortion model relies on computational chemistry. A typical protocol involves:
-
Geometry Optimization: The ground state geometry of the aryne of interest is optimized using Density Functional Theory (DFT). Common functionals and basis sets include B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p).[1][2][8] For atoms like bromine and iodine, the LANL2DZ basis set is often employed.[7]
-
Angle Measurement: The internal C-C-C bond angles at the two carbons of the aryne are measured from the optimized geometry.
-
Prediction: The carbon with the larger internal angle is predicted to be the preferred site of nucleophilic attack.[4] A difference of ≥ 4° between the two angles suggests high regioselectivity.[4][6]
-
Transition State Analysis (Optional): For a more rigorous analysis, the transition state structures for nucleophilic attack at both carbons can be located and their energies calculated. The reaction pathway with the lower activation energy corresponds to the major product.[1][2]
General Experimental Protocol for Nucleophilic Trapping of Arynes
The following is a general procedure for the generation of an aryne from an o-silylaryl triflate precursor and its subsequent trapping with a nucleophile. Specific conditions may vary depending on the substrate and nucleophile.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the aryne precursor (1.0 equiv), the nucleophile (1.0-2.0 equiv), and a fluoride source (e.g., CsF or KF, 2.0-4.0 equiv) are added.[9] A crown ether such as 18-crown-6 (B118740) may be added to enhance the solubility and reactivity of the fluoride salt.[9]
-
Solvent Addition: Anhydrous solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) is added.[9]
-
Reaction: The reaction mixture is stirred at room temperature or heated as necessary. Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or celite to remove insoluble salts.[9] The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted arene.
-
Analysis: The structure and regioselectivity of the product(s) are determined by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Product ratios are often determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.[6]
Conclusion
The aryne distortion model provides a reliable and broadly applicable framework for predicting the regioselectivity of nucleophilic additions to a wide variety of aryne intermediates.[3] It consistently outperforms older models based on simple steric or electronic arguments.[2][8] By leveraging the computational insights provided by the distortion model, researchers can more effectively design and execute synthetic routes to complex, highly substituted aromatic molecules, thereby accelerating drug discovery and development efforts.
References
- 1. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxythis compound or 3-silylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Fleeting Intermediate: A Comparative Guide to the Experimental Validation of Benzyne in Nucleophilic Aromatic Substitution
The concept of a highly reactive "benzyne" intermediate has been a cornerstone in understanding a particular class of nucleophilic aromatic substitution (NAS) reactions that proceed via an elimination-addition mechanism. Unlike the more common SNAr mechanism, which requires electron-withdrawing groups to activate the aromatic ring, the this compound pathway allows for substitution on unactivated aryl halides, albeit under forcing conditions with strong bases. The transient nature of this compound has made its direct observation challenging, necessitating a variety of ingenious experimental approaches for its validation. This guide provides a comparative overview of the key experimental methods used to confirm the existence of this compound intermediates, presenting the supporting data and detailed protocols for researchers in organic synthesis and drug development.
Key Experimental Validation Techniques
The evidence for the this compound intermediate is multifaceted, relying on a collection of complementary experimental results. The primary methods of validation include isotopic labeling studies, trapping experiments, and kinetic isotope effect measurements. More recently, spectroscopic techniques have allowed for the direct observation of this elusive species under specific conditions.
Isotopic Labeling Studies
Isotopic labeling has provided some of the most compelling evidence for the existence of a symmetrical this compound intermediate. The pioneering work of John D. Roberts in 1953 is a landmark in this area.[1]
Experimental Design: The reaction of chlorobenzene (B131634), isotopically labeled with 14C at the carbon atom bearing the chlorine (C-1), with potassium amide (KNH2) in liquid ammonia (B1221849) was investigated.[1][2] If the reaction were a direct substitution, the incoming amino group would be found exclusively at the labeled C-1 position. However, if a symmetrical this compound intermediate is formed, the nucleophile can attack either of the two carbons of the "triple bond" with equal probability.
Results: The resulting aniline (B41778) showed that the 14C label was almost equally distributed between the C-1 and C-2 positions.[1] This scrambling of the isotopic label strongly supports the formation of a symmetrical intermediate.[3]
Table 1: Product Distribution in the Isotopic Labeling Experiment of 14C-labeled Chlorobenzene
| Product | Position of -NH2 Group | 14C Label Distribution | Reference |
| Aniline | C-1 (ipso-substitution) | ~50% | [1] |
| Aniline | C-2 (cine-substitution) | ~50% | [1] |
Trapping Experiments
The high reactivity of the strained triple bond in this compound makes it susceptible to being "trapped" by various reagents, providing further proof of its formation.[1] These experiments can be broadly categorized into cycloadditions and nucleophilic trappings.
Cycloaddition Trapping: this compound can act as a potent dienophile in Diels-Alder reactions.[1][4][5] When this compound is generated in the presence of a diene, such as furan (B31954) or tetraphenylcyclopentadienone, a characteristic cycloadduct is formed.[6][7]
Nucleophilic Trapping: this compound can be trapped by a variety of nucleophiles. Intramolecular trapping reactions, where a nucleophilic group within the same molecule traps the this compound intermediate, have also been reported.[8][9]
Table 2: Selected Examples of this compound Trapping Experiments
| This compound Source | Trapping Agent | Product | Yield (%) | Reference |
| Anthranilic acid | Furan | 1,4-Dihydronaphthalene-1,4-endoxide | Low | [7] |
| Anthranilic acid | 1,2,3,4-Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | Higher than with furan | [7] |
| Thermally generated from triyne | Tertiary sulfonamides (intramolecular) | Benzo-fused piperidine (B6355638) or pyrrolidine (B122466) rings | Varies | [8] |
Kinetic Isotope Effect
The mechanism of this compound formation involves the deprotonation of a hydrogen atom ortho to the leaving group in the rate-determining step.[1] Replacing this hydrogen with deuterium (B1214612) should result in a primary kinetic isotope effect (kH/kD > 1), as the C-D bond is stronger and broken more slowly than the C-H bond. This effect has been experimentally verified.[10]
Spectroscopic Characterization
Despite its fleeting existence, this compound has been directly observed and characterized using spectroscopic methods under matrix isolation conditions at extremely low temperatures.[1] By trapping this compound in a solid argon matrix at 6 K, its infrared (IR) and 13C Nuclear Magnetic Resonance (NMR) spectra have been obtained, providing direct physical evidence for its structure.[1][11] The bond lengths have also been determined, showing a triple bond of approximately 1.26 Å and an adjacent C-C bond of about 1.38 Å.[1]
Experimental Protocols
Protocol 1: Isotopic Labeling - The Roberts Experiment
This protocol is a generalized representation of the classic experiment demonstrating the this compound intermediate via isotopic labeling.
-
Synthesis of Labeled Substrate: Chlorobenzene-1-14C is synthesized.
-
Reaction: The labeled chlorobenzene is reacted with a strong base, such as potassium amide (KNH2), in liquid ammonia.[1]
-
Product Isolation: The resulting aniline is isolated from the reaction mixture.
-
Degradation and Analysis: The position of the 14C label in the aniline product is determined. In the original experiment, this was done through a series of chemical degradation steps to isolate specific carbon atoms.[1] Modern techniques like 13C NMR (if using a 13C label) can simplify this analysis.[3][12]
Protocol 2: Trapping Experiment with Furan
This protocol describes a common method to trap a this compound intermediate in a Diels-Alder reaction.
-
This compound Generation: this compound is generated in situ. A common laboratory method is the diazotization of anthranilic acid with an alkyl nitrite (B80452) (e.g., isoamyl nitrite) in a suitable solvent.[7]
-
Trapping: The this compound generation is carried out in the presence of an excess of a trapping agent, such as furan. Furan acts as a diene and reacts with the this compound dienophile.[6][7]
-
Product Isolation and Characterization: The Diels-Alder adduct, 1,4-dihydronaphthalene-1,4-endoxide, is isolated and purified.[7] The structure of the adduct is confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.[7]
Visualizing the Evidence and Mechanism
To better illustrate the logical flow of the experimental validation and the reaction mechanism, the following diagrams are provided.
Caption: Logical workflow for the experimental validation of the this compound intermediate.
Caption: The elimination-addition mechanism of NAS via a this compound intermediate.
Comparative Analysis and Conclusion
Each experimental method provides a unique and crucial piece of the puzzle in validating the this compound intermediate.
-
Isotopic labeling offers unambiguous evidence for a symmetrical intermediate, ruling out a simple direct substitution mechanism.
-
Trapping experiments demonstrate the reactivity of the proposed intermediate in a predictable manner, consistent with the structure of this compound.
-
Kinetic isotope effect studies corroborate the proposed mechanism of this compound formation, specifically the initial deprotonation step.
-
Spectroscopic characterization , although technically demanding, provides the most direct physical evidence for the existence and structure of this compound.
Together, these diverse and consistent lines of experimental evidence provide overwhelming support for the existence of the this compound intermediate in certain nucleophilic aromatic substitution reactions. For researchers in drug development and organic synthesis, a thorough understanding of these validation methods is essential for predicting reaction outcomes and designing novel synthetic pathways that may proceed through this highly reactive species.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 16.7 this compound – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sulfonamide Trapping Reactions of Thermally Generated Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further Evidence for this compound as an Intermediate in Nucleophilic Aromatic Substitution Reactions [authors.library.caltech.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Utility of Benzyne and Heteroarynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and novel methods to construct complex molecular architectures is perpetual. Among the reactive intermediates employed for this purpose, arynes, and their heterocyclic counterparts, heteroarynes, have carved a significant niche. This guide provides an objective comparison of the synthetic utility of benzyne versus heteroarynes, supported by experimental data, to aid researchers in selecting the appropriate tool for their synthetic challenges.
Introduction to this compound and Heteroarynes
This compound is a highly reactive intermediate derived from a benzene (B151609) ring by the formal removal of two adjacent substituents, resulting in a strained "triple bond" within the aromatic ring.[1] This strained bond is not a true triple bond but rather a consequence of the poor overlap of sp²-hybridized orbitals in the plane of the ring, rendering this compound a potent electrophile and dienophile.[1]
Heteroarynes, such as pyridynes, indolynes, and quinolynes, are analogous intermediates derived from heterocyclic aromatic compounds.[2] The presence of a heteroatom within the aromatic ring significantly influences the electronic properties, stability, and reactivity of the aryne intermediate, leading to distinct synthetic outcomes compared to this compound.[3]
Generation of this compound and Heteroarynes
The generation of these transient species is typically achieved in situ, and various methods have been developed, ranging from harsh to mild conditions.
Common Generation Methods:
-
From Haloarenes/Heteroarenes: Treatment with strong bases like sodium amide (NaNH₂) or organolithium reagents. This is a classical method but often requires harsh conditions.[1]
-
From o-(Trimethylsilyl)aryl/heteroaryl Triflates (Kobayashi Precursors): Reaction with a fluoride (B91410) source (e.g., CsF, TBAF) provides a milder and more versatile route to arynes and heteroarynes.[4] This method is widely used in modern synthesis due to its compatibility with a broader range of functional groups.
-
From Anthranilic/Heteroaromatic Carboxylic Acids: Diazotization followed by decomposition.[1]
-
Hexadehydro-Diels-Alder (HDDA) Reaction: A thermal cycloisomerization of a 1,3-diyne and an alkyne to generate a this compound intermediate.[5]
Comparative Data on Synthetic Utility
The synthetic utility of benzynes and heteroarynes is vast, encompassing a range of transformations including cycloadditions, nucleophilic additions, and multicomponent reactions. The following tables summarize comparative data for key reaction types.
Cycloaddition Reactions
Both this compound and heteroarynes are excellent partners in cycloaddition reactions, providing rapid access to complex polycyclic and heterocyclic frameworks.
Table 1: Comparison of [4+2] Cycloaddition Reactions
| Aryne/Heteroaryne | Diene | Product | Yield (%) | Reference |
| This compound | Furan (B31954) | 1,4-Epoxynaphthalene | 70-95% | [1] |
| 3,4-Pyridyne | Furan | 5,8-Epoxyquinoline | ~60% | [4] |
| This compound | Cyclopentadiene | 1,4-Methano-1,4-dihydronaphthalene | 85-95% | [1] |
| 4,5-Indolyne | Furan | 5,8-Epoxy-5,8-dihydroquinoline | ~70% | [6] |
Key Observation: this compound generally provides higher yields in [4+2] cycloadditions with common dienes compared to heteroarynes. The presence of the heteroatom can influence the dienophilic character of the aryne and potentially introduce side reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the strained triple bond is a cornerstone of aryne chemistry, allowing for the introduction of a wide array of functional groups. The regioselectivity of this addition is a critical consideration, especially for substituted arynes and heteroarynes.
Table 2: Comparison of Nucleophilic Addition Reactions
| Aryne/Heteroaryne | Nucleophile | Product(s) (Major Isomer) | Yield (%) | Regioselectivity | Reference |
| This compound | Aniline | Diphenylamine | >90% | N/A | [1] |
| 3-Methoxythis compound | Aniline | 3-Methoxydiphenylamine | >95% | High (meta) | [6] |
| 3,4-Pyridyne | N-Methylaniline | 4-(Methylamino)pyridine & 3-(Methylamino)pyridine | ~70% | Low (1.9:1) | [4] |
| 5-Bromo-3,4-pyridyne | N-Methylaniline | 5-Bromo-3-(methylamino)pyridine | ~85% | High (>20:1) | [4] |
| 4,5-Indolyne | Morpholine | 5-Morpholinoindole | ~75% | High | [6] |
Key Observations:
-
Regioselectivity: Unsubstituted this compound yields a single product. In substituted benzynes, the regioselectivity is governed by electronic and steric effects. The "aryne distortion model" provides a powerful tool for predicting the preferred site of nucleophilic attack based on the distortion of the aryne bond angles.[6][7]
-
Heteroarynes often exhibit lower regioselectivity compared to their this compound counterparts due to the influence of the heteroatom. However, strategic placement of directing groups can dramatically improve regiocontrol, as seen with 5-bromo-3,4-pyridyne.[4]
-
The heteroatom's position significantly impacts the regiochemical outcome in heteroarynes.[6]
Multicomponent Reactions
The high reactivity of arynes and heteroarynes makes them ideal candidates for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules in a single step.
Table 3: Comparison of Multicomponent Reactions
| Aryne/Heteroaryne | Component 1 | Component 2 | Product Type | Yield (%) | Reference |
| This compound | Imine | CO₂ | Benzoxazinone | 70-90% | [8] |
| This compound | Thiol | Amine | 1,2-Amino-thioarene | 60-80% | [9] |
| 3,4-Pyridyne | Arylmagnesium halide | Electrophile | 2,3,4-Trisubstituted pyridine (B92270) | 50-70% | [10] |
Key Observation: Both this compound and heteroarynes are effective in MCRs. The choice between them often depends on the desired final scaffold. Heteroarynes provide direct access to functionalized heterocyclic cores that are prevalent in pharmaceuticals.[10]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of this compound and heteroaryne chemistry.
Generation and Trapping of this compound (Kobayashi Method)
Reaction: Generation of this compound from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and trapping with furan.
Procedure:
-
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and furan (3.0 equiv) in anhydrous acetonitrile (B52724) (0.1 M) is added cesium fluoride (CsF) (2.0 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,4-epoxynaphthalene.
Generation and Trapping of 3,4-Pyridyne
Reaction: Generation of 3,4-pyridyne from 3-chloro-4-(trimethylsilyl)pyridine (B14093655) and trapping with a nucleophile.
Procedure:
-
To a solution of 3-chloro-4-(trimethylsilyl)pyridine (1.0 equiv) and the desired nucleophile (e.g., N-methylaniline, 2.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the substituted pyridine products.
Visualization of Key Concepts
Generation of this compound and Heteroarynes
Caption: Common methods for generating this compound and heteroarynes.
Reaction Manifold of Arynes
Caption: Major reaction pathways for arynes and heteroarynes.
Regioselectivity in Nucleophilic Addition
Caption: Key factors determining the regiochemical outcome of nucleophilic additions.
Conclusion: Choosing the Right Tool for the Job
Both this compound and heteroarynes are powerful intermediates for the construction of complex organic molecules. The choice between them hinges on the specific synthetic target and desired outcome.
-
This compound is often the reagent of choice for accessing carbocyclic polycyclic systems and for reactions where high yields are paramount and regioselectivity in substituted systems can be predicted and controlled. Its chemistry is well-established, and a wide variety of precursors and trapping agents are commercially available.
-
Heteroarynes provide a direct and efficient route to functionalized heterocyclic scaffolds, which are of immense importance in medicinal chemistry and drug discovery.[4] While their reactivity can be more nuanced and regioselectivity can be a challenge, recent advances in precursor design and the use of directing groups have significantly expanded their synthetic utility.[4] The ability to introduce heteroatoms into complex frameworks in a single step is a major advantage of heteroaryne chemistry.
For researchers aiming to synthesize novel drug candidates or explore new chemical space in the realm of heterocycles, the strategic use of heteroarynes offers exciting opportunities. For the construction of complex carbocyclic natural products or when maximizing yield is the primary concern, this compound remains a highly reliable and efficient tool. Ultimately, a thorough understanding of the reactivity and selectivity of both this compound and heteroarynes will empower chemists to make informed decisions and design more elegant and efficient synthetic routes.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexadehydro-Diels-Alder Reaction: this compound Generation via Cycloisomerization of Tethered Triynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies toward Aryne Multifunctionalization via 1,2-Benzdiyne and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double Heteroatom Functionalization of Arenes Using this compound Three‐Component Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Benzyne: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Handling and Disposal of Benzyne
This compound is a highly reactive and unstable intermediate that is typically generated in situ for immediate use in a chemical reaction. Due to its short lifetime, measured in nanoseconds in the gas phase, it cannot be isolated or stored.[1] Therefore, the concept of "disposal" for this compound does not involve handling a neat substance, but rather quenching any unreacted this compound within the reaction mixture to ensure its complete neutralization before proceeding with the workup and disposal of the resulting chemical waste.
The primary safety concern is the complete consumption or deactivation of this high-energy intermediate. Failure to do so could lead to uncontrolled reactions. The following procedures provide step-by-step guidance for the safe quenching and subsequent disposal of reaction mixtures that have involved the generation of this compound.
Experimental Protocols for Quenching Unreacted this compound
The standard procedure for terminating a reaction involving this compound is to add a "trapping agent" or a quenching reagent that will react with any excess this compound to form a stable product.
Protocol 1: Quenching with a Protic Solvent
This is a common and straightforward method for deactivating any remaining reactive species in the reaction flask.
Methodology:
-
Cool the Reaction Mixture: Before quenching, ensure the reaction mixture is cooled to a safe temperature, typically 0 °C or lower, using an ice bath. This is crucial to control any exothermic reaction that may occur during the quench.[2][3]
-
Slow Addition of a Protic Solvent: While stirring the reaction mixture, slowly add a protic solvent such as methanol (B129727) or isopropanol (B130326) dropwise.[4] These solvents will react with any remaining this compound and other reactive reagents.
-
Cautious Addition of Water: After the initial quench with an alcohol, water can be slowly added to ensure all reactive materials are neutralized.[3][4] Be aware that this can also be exothermic.
-
Verification of Neutralization: Allow the mixture to slowly warm to room temperature while continuing to stir. Observe for any signs of further reaction (e.g., gas evolution, temperature increase).
-
Proceed to Workup: Once the quench is complete and the reaction mixture is stable, you may proceed with the standard aqueous workup procedure to isolate the desired product.
Protocol 2: Quenching with a Chemical Trap (Diels-Alder Reaction)
In many experimental designs, a trapping agent is included in the reaction mixture from the start to react with the this compound as it is formed. If the experimental goal is simply to quench excess this compound, a highly reactive diene can be added at the end of the reaction.
Methodology:
-
Cool the Reaction Mixture: As with the protic solvent quench, cool the reaction mixture to a safe temperature (e.g., 0 °C).
-
Prepare the Trapping Agent Solution: Dissolve a suitable trapping agent, such as furan (B31954) or tetraphenylcyclopentadienone, in an appropriate solvent.[1][5]
-
Slow Addition of the Trapping Agent: Add the solution of the trapping agent dropwise to the cooled and stirring reaction mixture. The trapping agent will undergo a Diels-Alder reaction with any unreacted this compound to form a stable cycloadduct.[6]
-
Allow for Complete Reaction: Stir the mixture for a sufficient amount of time at the cooled temperature to ensure all the this compound has been trapped.
-
Proceed to Workup: After the trapping reaction is complete, the reaction can be quenched with a protic solvent as described in Protocol 1 before proceeding to the aqueous workup.
Data Presentation
Since this compound is a transient intermediate, quantitative data for its direct disposal is not applicable. Instead, the focus is on the selection of appropriate quenching agents.
| Quenching Agent | Type of Reaction | Resulting Product | Reference |
| Protic Solvents (Methanol, Water) | Protonation | Phenol or other substituted aromatic compounds | [4][6] |
| Furan | Diels-Alder Cycloaddition | 1,4-Dihydronaphthalene-1,4-endoxide | [1][5] |
| Tetraphenylcyclopentadienone | Diels-Alder Cycloaddition | 1,2,3,4-Tetraphenylnaphthalene | [1][5] |
| Thiophenes | Cycloaddition and Ene Reactions | Various sulfur-containing polycyclic aromatic compounds | [7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and quenching of a reaction mixture containing this compound.
Caption: Workflow for the safe quenching and disposal of this compound reaction mixtures.
Waste Management
After the successful quenching of the reaction, the resulting mixture contains solvents, salts, and the reaction products. This chemical waste must be handled in accordance with your institution's hazardous waste disposal protocols.
-
Segregation: Separate the aqueous and organic waste streams from the workup into appropriately labeled hazardous waste containers.
-
Labeling: Clearly label the waste containers with the full chemical names of all components.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal of the hazardous waste. Do not pour any of the reaction waste down the drain.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. researchgate.net [researchgate.net]
- 6. 16.7 this compound – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.umich.edu [ehs.umich.edu]
Safeguarding Your Research: Essential Protective Measures for Handling Benzyne
For researchers, scientists, and drug development professionals, the synthesis and use of highly reactive intermediates like benzyne demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on operational plans and disposal to ensure a secure laboratory environment. Understanding the significant hazards associated with this compound precursors is the first step toward mitigating risks.
Immediate Safety Concerns and Precursor Hazards
This compound is not a stable, isolable compound but a transient intermediate generated in situ. Therefore, the primary safety concerns revolve around the precursors used for its generation. Historically, a common precursor is benzenediazonium-2-carboxylate , produced from anthranilic acid. This compound presents a severe explosion hazard.
Key Hazards:
-
Explosion Risk: Solid, dry benzenediazonium-2-carboxylate is highly unstable and can detonate violently when heated or scraped with a metal spatula.[1][2] It is crucial to keep this precursor wet with solvent at all times.[2]
-
Shock and Friction Sensitivity: Diazonium salts, in general, can be sensitive to friction and shock, especially in their solid, dry state.[1]
A significantly safer alternative for this compound generation involves the use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (silyl triflate precursor), often referred to as Kobayashi's precursor. Calorimetric studies have shown that this method does not pose a severe risk of a runaway reaction under typical conditions, making it a preferred choice for scalability and safety.[3][4][5][6]
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive personal protective equipment strategy is the first line of defense. The following PPE is mandatory when preparing or handling this compound and its precursors.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive reagents and potential energetic decomposition of precursors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving. | Prevents skin contact with precursors, solvents, and trapping reagents. Inspect gloves for any signs of degradation before use. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and potential fire hazards from flammable solvents used in the reaction. |
| Additional Protection | Safety screen/blast shield. | Essential when working with potentially explosive precursors like benzenediazonium-2-carboxylate.[2] |
All operations involving the generation and handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of volatile and potentially toxic substances.
Operational Plan: A Step-by-Step Protocol for Safe this compound Generation and Use
This protocol outlines the essential steps for a standard laboratory procedure involving the generation of this compound from its precursors and its subsequent trapping in a reaction.
Part 1: Preparation and Precaution
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment, paying special attention to the chosen this compound precursor. If using benzenediazonium-2-carboxylate, review all warnings and be aware of its explosive nature.[1][2][7][8]
-
Fume Hood and Safety Shield: Ensure the chemical fume hood is functioning correctly. Place a safety screen or blast shield in front of the experimental setup.[2]
-
Assemble Equipment: Use glassware free from cracks or defects. When working with benzenediazonium-2-carboxylate, utilize plastic or plastic-coated spatulas and funnels to avoid scraping the solid, which can cause detonation.[2]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling any chemicals.
Part 2: this compound Generation and Reaction
This section provides a general workflow. Specific quantities and reaction conditions should be taken from a validated literature procedure.
-
Precursor Handling (Benzenediazonium-2-carboxylate Method):
-
Precursor Handling (Silyl Triflate Method):
-
Reaction Execution:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if required by the specific protocol.
-
Add reagents slowly and maintain the recommended reaction temperature to control the rate of this compound formation.
-
This compound is highly reactive and will be consumed in situ by the trapping agent (e.g., furan, anthracene).[10][11]
-
Part 3: Post-Experiment and Decontamination
-
Quenching: Once the reaction is complete, ensure that all reactive intermediates have been quenched according to the specific literature procedure. This may involve the addition of a proton source or other reagent.
-
Decontamination: Decontaminate all glassware and surfaces that may have come into contact with the chemical precursors or reaction mixture.
-
PPE Removal: Remove gloves and lab coat using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemicals, even if gloves were worn.
Disposal Plan: Managing this compound-Related Waste
Proper disposal of all waste generated during the handling of this compound is crucial for laboratory safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound precursors, solvents, and reaction byproducts must be treated as hazardous waste.
-
Solid Waste: Contaminated filter paper, plasticware, and gloves should be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: The reaction mixture and any solvent rinses should be collected in a clearly labeled, sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.[12][13]
-
-
Labeling: Affix a "Hazardous Waste" label to all waste containers immediately. Fill out the label completely with the chemical names of the contents and the associated hazards (e.g., Flammable, Toxic).
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.
-
Spill Management:
-
In case of a small spill within the fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain it.
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
For larger spills, evacuate the laboratory and notify the appropriate safety personnel immediately.
-
-
Unused Precursors: Unused benzenediazonium-2-carboxylate should be carefully deactivated. A wet towel or sponge should be on hand to deactivate any spilled material, which should then be disposed of by flooding with water.[2]
This compound Handling Safety Workflow
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Safety Assessment of this compound Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety Assessment of this compound Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ethz.ch [ethz.ch]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
